molecular formula C27H28O6 B10820821 Aspulvinone O

Aspulvinone O

Cat. No.: B10820821
M. Wt: 448.5 g/mol
InChI Key: IAHWCROWFXOMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspulvinone O is a member of resorcinols.
This compound is a natural product found in Paecilomyces variotii with data available.

Properties

IUPAC Name

3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHWCROWFXOMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and Isolation of Aspulvinone O from Aspergillus terreus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspulvinone O, a prenylated polyketide secondary metabolite from the fungus Aspergillus terreus, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this guide outlines the current understanding of the biosynthetic pathway of aspulvinones and visualizes the experimental workflow for its isolation.

Introduction

Aspergillus terreus, a filamentous fungus found in diverse environments, is a prolific producer of a wide array of secondary metabolites with significant biological activities.[1][2][3] Among these are the aspulvinones, a class of yellow pigments characterized by a 4-hydroxy-3-phenyl-5-(phenylmethylene)-2(5H)-furanone core structure. This compound, a member of this family, has been identified as a potent and specific inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in the metabolic reprogramming of cancer cells.[4][5] This discovery has positioned this compound as a promising lead compound for the development of novel anti-cancer therapies, particularly for pancreatic ductal adenocarcinoma (PDAC).[4][5]

This guide serves as a comprehensive resource for researchers interested in the isolation and study of this compound, providing detailed methodologies and key data to facilitate further investigation into its therapeutic potential.

Discovery and Biological Activity

This compound was first reported as a natural inhibitor of GOT1, identified through a screening of a natural product library.[4] Subsequent studies have confirmed its ability to suppress the growth of pancreatic ductal adenocarcinoma cells by interfering with glutamine metabolism.[4][5] The inhibition of GOT1 by this compound sensitizes cancer cells to oxidative stress, leading to suppressed cell proliferation.[4]

Experimental Protocols

The isolation of this compound from Aspergillus terreus involves fungal fermentation, extraction of the secondary metabolites, and subsequent chromatographic purification. The following protocols are based on methodologies reported for the isolation of aspulvinones from Aspergillus terreus.[4][6]

Fungal Strain and Fermentation
  • Fungal Strain: Aspergillus terreus (strain information should be specified, e.g., from a culture collection).

  • Culture Medium: Rice solid medium is a commonly used substrate for the production of this compound.[4] A typical rice medium consists of:

    • Rice: 100 g

    • Distilled water: 120 mL

  • Fermentation Conditions:

    • The rice medium is autoclaved in Erlenmeyer flasks.

    • Each flask is inoculated with a suspension of A. terreus spores.

    • The flasks are incubated under static conditions at 28°C for a period of 30 days.

Extraction of Secondary Metabolites
  • The fermented rice solid culture is extracted repeatedly with an organic solvent such as ethyl acetate (EtOAc) at room temperature.

  • The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

Purification of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography:

    • The crude extract is loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the yellow pigment corresponding to aspulvinones are pooled.

  • Sephadex LH-20 Column Chromatography:

    • The pooled fractions are further purified on a Sephadex LH-20 column.

    • The column is typically eluted with methanol to separate compounds based on their size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by preparative HPLC on a C18 column.

    • A typical mobile phase is a gradient of methanol and water.

    • The elution of this compound is monitored by a UV detector at a wavelength of approximately 254 nm.

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Appearance Yellow solid
Molecular Formula C₂₂H₂₀O₅
Molecular Weight 364.39 g/mol
UV λmax (MeOH) Not explicitly reported for this compound
Spectroscopic Data of this compound

The structural elucidation of this compound is confirmed by a combination of spectroscopic methods.

Table 1: ¹H NMR Spectroscopic Data of this compound (Typical solvent: CDCl₃ or DMSO-d₆) (Specific chemical shift values for this compound are not publicly available in the reviewed literature and would need to be determined experimentally.)

Positionδ (ppm)MultiplicityJ (Hz)
............

Table 2: ¹³C NMR Spectroscopic Data of this compound (Typical solvent: CDCl₃ or DMSO-d₆) (Specific chemical shift values for this compound are not publicly available in the reviewed literature and would need to be determined experimentally.)

Positionδ (ppm)
......

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data of this compound (Specific m/z value for this compound is not publicly available in the reviewed literature and would need to be determined experimentally.)

IonCalculated m/zMeasured m/z
[M+H]⁺ 365.1332...
[M+Na]⁺ 387.1152...

Biosynthesis of Aspulvinones

The biosynthesis of aspulvinones in Aspergillus terreus is believed to start from the pulvinone core, which is derived from the shikimate pathway.[7] The key step in the formation of various aspulvinone derivatives is the prenylation of the dihydroxypulvinone precursor.[8] A dimethylallyl pyrophosphate:aspulvinone dimethylallyltransferase enzyme has been identified in A. terreus, which catalyzes the transfer of a dimethylallyl group to the aromatic rings of the aspulvinone scaffold.[9] While the general pathway is understood, the specific enzymatic steps leading to the formation of this compound have not been fully elucidated.

Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A_terreus Aspergillus terreus Rice_Medium Rice Solid Medium A_terreus->Rice_Medium Inoculation Incubation Static Incubation (28°C, 30 days) Rice_Medium->Incubation Fermented_Culture Fermented Culture Incubation->Fermented_Culture EtOAc_Extraction Ethyl Acetate Extraction Fermented_Culture->EtOAc_Extraction Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Aspulvinone_O Pure this compound Prep_HPLC->Aspulvinone_O

Caption: Experimental workflow for the isolation of this compound.

aspulvinone_biosynthesis Shikimate Shikimate Pathway Pulvinone Pulvinone Core Shikimate->Pulvinone Dihydroxypulvinone Dihydroxypulvinone Pulvinone->Dihydroxypulvinone Prenyltransferase Aspulvinone Dimethylallyltransferase Dihydroxypulvinone->Prenyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Prenyltransferase Aspulvinones Various Aspulvinones (including this compound) Prenyltransferase->Aspulvinones

Caption: Proposed biosynthetic pathway of aspulvinones.

Conclusion

This compound represents a valuable natural product with significant potential for the development of new cancer therapeutics. This technical guide provides a foundational understanding of its discovery, isolation from Aspergillus terreus, and key characteristics. The detailed protocols and compiled data aim to support further research into its mechanism of action, structure-activity relationships, and preclinical development. Future studies focusing on the elucidation of the complete biosynthetic pathway and optimization of its production will be crucial for realizing the full therapeutic potential of this compound.

References

Characterization of the Fungal Metabolite Aspulvinone O: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspulvinone O is a fungal metabolite primarily isolated from Aspergillus terreus. This document provides a comprehensive technical overview of its characterization, including its potent biological activities, detailed spectroscopic data, and relevant experimental methodologies. This compound has emerged as a significant natural product due to its selective inhibition of glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in the metabolism of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2] Furthermore, it has demonstrated notable antiviral activity against SARS-CoV-2 proteases. This guide consolidates available data to serve as a valuable resource for researchers in natural product chemistry, oncology, and virology.

Physicochemical Properties and Spectroscopic Data

This compound, with the chemical name 3-[2,4-Dihydroxy-5-(3-methyl-2-buten-1-yl) phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl) phenyl] methylene]-2(5H)-furanone, is a member of the aspulvinone class of compounds characterized by a tetronic acid core.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis.

Table 1: Spectroscopic Data for this compound

Spectroscopy Type Data Highlights
¹H NMR The ¹H NMR spectrum of this compound is available in the supplementary materials of Sun et al., 2019.[3]
¹³C NMR The ¹³C NMR spectrum of this compound is available in the supplementary materials of Sun et al., 2019.[3]
Mass Spectrometry High-resolution mass spectrometry is utilized to determine the elemental composition and exact mass.

Biological Activity

This compound exhibits significant biological activities, most notably as an inhibitor of GOT1 and viral proteases.

Anticancer Activity: GOT1 Inhibition

This compound has been identified as a novel and potent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[1][2] This inhibition disrupts the glutamine metabolism pathway that pancreatic ductal adenocarcinoma (PDAC) cells rely on to support NADPH production and manage oxidative stress.[1][4]

Mechanism of Action: Virtual docking analysis indicates that this compound competitively binds to the active site of GOT1. This binding is stabilized by hydrophobic interactions with Trp141 and the formation of hydrogen bonds with Thr110 and Ser256.[1][3] By inhibiting GOT1, this compound sensitizes PDAC cells to oxidative stress, suppresses their proliferation, and induces apoptosis.[1]

Antiviral Activity: SARS-CoV-2 Protease Inhibition

This compound has demonstrated dual-inhibitory activity against two key proteases of the SARS-CoV-2 virus, the main protease (Mpro) and the papain-like protease (PLpro).[5]

Table 2: In Vitro Inhibitory Activity of this compound

Target IC₅₀ (µM)
GOT1 Potent inhibitor (specific IC₅₀ not provided in the search results)[1][2]
SARS-CoV-2 Mpro 12.41 ± 2.40[5]
SARS-CoV-2 PLpro 21.34 ± 0.94[5]

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the rice culture of the fungus Aspergillus terreus.[5] A general workflow for its isolation is as follows:

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Rice Culture Crude Extract Crude Extract Extraction->Crude Extract e.g., Ethyl Acetate Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Fractions Fractions Silica Gel Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Aspergillus terreus is cultured on a solid rice medium.

  • Extraction: The fermented rice culture is extracted with an organic solvent such as ethyl acetate to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

GOT1 Inhibitory Activity Assay

The inhibitory effect of this compound on GOT1 can be determined using a purified human recombinant enzyme.

Methodology:

  • A reaction mixture is prepared containing purified human recombinant GOT1, aspartate, α-ketoglutarate, malate dehydrogenase, and NADH in a 96-well plate.[4]

  • Various concentrations of this compound are added to the wells.

  • The absorbance at 340 nm is measured over time to monitor the oxidation of NADH, which is coupled to the GOT1 reaction. The change in absorbance is a measure of enzyme activity.

  • The IC₅₀ value is calculated by plotting the enzyme activity against the concentration of this compound.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in pancreatic ductal adenocarcinoma cells.

G cluster_0 Glutamine Metabolism in PDAC cluster_1 Inhibition by this compound Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Glutamate Dehydrogenase Alpha_KG Alpha_KG Glutamate->Alpha_KG Glutaminase Glutamate Dehydrogenase OAA OAA Alpha_KG->OAA GOT1 Aspartate Aspartate Malate Malate OAA->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH Production NADPH Production Pyruvate->NADPH Production Redox Balance Redox Balance NADPH Production->Redox Balance Cell Proliferation Cell Proliferation Redox Balance->Cell Proliferation Apoptosis Apoptosis Cell Proliferation->Apoptosis Leads to This compound This compound GOT1 GOT1 This compound->GOT1 Inhibits

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and promoting apoptosis in PDAC cells.

Conclusion

This compound is a fungal metabolite with significant therapeutic potential, particularly in the context of pancreatic cancer. Its well-characterized structure and defined mechanism of action as a GOT1 inhibitor make it a compelling lead compound for further drug development. The additional discovery of its anti-SARS-CoV-2 activity broadens its potential applications. This technical guide provides a foundational resource for researchers aiming to explore the full therapeutic utility of this compound.

References

The Biological Activity of Aspulvinone O: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspulvinone O, a naturally occurring compound, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anticancer and antiviral properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Bioactivity Data

The biological effects of this compound have been quantified in various assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant quantitative data.

Target/Activity Assay System Quantitative Value Reference
Anticancer Activity
Glutamate-Oxaloacetate Transaminase 1 (GOT1) InhibitionRecombinant human GOT1 enzyme assayNot explicitly quantified for this compound in the provided search results. However, related aspulvinone H showed an IC50 of 5.91 ± 0.04 µM.[1]
Pancreatic Ductal Adenocarcinoma (PDAC) Cell ViabilityPANC-1 cell lineIC50: 20.54 - 26.80 µM[2]
AsPC-1 cell lineIC50: 20.54 - 26.80 µM[2]
SW1990 cell lineIC50: 20.54 - 26.80 µM[2]
Normal Pancreatic Cell ViabilityHPDE6-C7 cell lineIC50: > 100 µM[2]
Antiviral Activity
SARS-CoV-2 Main Protease (Mpro) InhibitionEnzyme kinetics assayIC50: 12.41 ± 2.40 μM
SARS-CoV-2 Papain-Like Protease (PLpro) InhibitionEnzyme kinetics assayIC50: 21.34 ± 0.94 μM
Other Reported Activities
α-Glucosidase InhibitionNot explicitly quantified for this compound. Related aspulvinones V and H showed potent inhibition.Not Available[3]
Antibacterial, Anti-inflammatory, Antifungal, Anti-DPPH radicalPrimarily qualitative descriptions.Not Available[3]

Key Signaling Pathway: Inhibition of Glutamine Metabolism in Pancreatic Cancer

This compound exerts its anticancer effects in pancreatic ductal adenocarcinoma (PDAC) by targeting a critical metabolic pathway. PDAC cells are highly dependent on glutamine metabolism to support their proliferation and maintain redox balance. A key enzyme in a non-canonical glutamine metabolism pathway is Glutamate-Oxaloacetate Transaminase 1 (GOT1). This compound has been identified as a natural inhibitor of GOT1.[2][4]

The inhibition of GOT1 by this compound disrupts the conversion of aspartate to oxaloacetate. This, in turn, reduces the production of malate and subsequently pyruvate and NADPH. The decrease in NADPH levels leads to an increase in reactive oxygen species (ROS), creating oxidative stress and suppressing the growth of PDAC cells.[2][5]

GOT1_Pathway cluster_cytoplasm Cytoplasm cluster_tca Mitochondria (TCA Cycle) Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 alpha_KG_tca α-Ketoglutarate alpha_KG->alpha_KG_tca Malate Malate Oxaloacetate->Malate Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH ROS Increased ROS NADPH->ROS CellGrowth Suppressed Cell Growth ROS->CellGrowth Aspulvinone_O This compound Aspulvinone_O->Aspartate Inhibits GOT1

This compound inhibits the GOT1-mediated glutamine metabolism pathway in PDAC.

Experimental Protocols

GOT1 Inhibitory Activity Assay

This protocol details the in vitro measurement of GOT1 enzyme inhibition by this compound.[1][2]

  • Reaction Mixture Preparation: Prepare a 100 µL reaction mixture containing 4 mM L-aspartic acid, 1 mM α-ketoglutarate, 1 unit/mL malate dehydrogenase, and 1 mM NADH.

  • Enzyme Addition: Add 0.1 mg/mL of purified human recombinant GOT1 to the reaction mixture.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. A control with no inhibitor should be included.

  • Measurement: Measure the absorbance at 340 nm using a 96-well plate reader to monitor the oxidation of NADH. The maximum linear change in absorbance is used to determine enzyme activity.

  • Data Analysis: Analyze the enzyme activity data using software such as SigmaPlot with the Enzyme Kinetics Module to determine the IC50 value of this compound.

Pancreatic Cancer Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on pancreatic cancer cell lines.[2]

  • Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, AsPC-1, SW1990) at a density of 5 x 10³ cells per well in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Remove the medium and treat the cells with various concentrations of this compound (e.g., 0.1–100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which represents the concentration of this compound that inhibits cell growth by 50%.

In Vivo Xenograft Model for Antitumor Efficacy

This protocol describes the evaluation of this compound's antitumor effects in a mouse model.[2][4][6]

  • Cell Preparation: Suspend pancreatic cancer cells (e.g., SW1990) in PBS at a density of 1 x 10⁷ cells/mL.

  • Subcutaneous Injection: Inject 200 µL of the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., CB17/scid or BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth every 5 days by measuring the length and width of the tumors with calipers. Calculate the tumor volume using the formula: (length x width²)/2.

  • Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) or a vehicle control to the respective groups.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period to assess the antitumor efficacy of this compound.

Experimental and Logical Workflows

In Vitro Anticancer Evaluation Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of this compound's anticancer properties.

experimental_workflow cluster_assays Bioassays start Start: Pancreatic Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for a Defined Period (e.g., 48h) treat->incubate mtt MTT Assay for Cell Viability incubate->mtt colony Colony Formation Assay for Clonogenic Survival incubate->colony analyze Data Analysis mtt->analyze colony->analyze ic50 Determine IC50 Values analyze->ic50 clonogenic Assess Clonogenic Potential analyze->clonogenic end End: Quantify In Vitro Efficacy ic50->end clonogenic->end

Workflow for in vitro evaluation of this compound on PDAC cells.
Logical Relationship of this compound's Anticancer Action

This diagram illustrates the logical progression from the molecular target of this compound to its ultimate cellular effects in pancreatic cancer.

logical_relationship ao This compound got1 Inhibition of GOT1 Enzyme ao->got1 metabolism Disruption of Glutamine Metabolism got1->metabolism nadph Decreased NADPH Production metabolism->nadph ros Increased Reactive Oxygen Species (ROS) nadph->ros stress Oxidative Stress ros->stress growth Suppression of Cell Proliferation and Growth stress->growth

Logical flow of this compound's mechanism of action in pancreatic cancer.

Conclusion

This compound is a promising natural product with demonstrated anticancer and antiviral activities. Its ability to selectively inhibit GOT1 and disrupt glutamine metabolism in pancreatic cancer cells highlights a potential therapeutic strategy for this challenging disease. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs, including more extensive in vivo studies and exploration of its other reported biological activities. This guide provides a foundational understanding for researchers to build upon in their future investigations of this intriguing natural compound.

References

Aspulvinone O: An In-Depth Technical Guide on its Antioxidant and Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a member of the aspulvinone family of fungal metabolites, which are characterized by a 4-diphenyl-2-(3H)-furanone core structure. While the broader class of aspulvinones has been noted for a variety of biological activities, including antibacterial, anti-inflammatory, and α-glucosidase inhibitory effects, specific data on the direct antioxidant and radical scavenging properties of this compound is limited in publicly available scientific literature.[1] However, related aspulvinone compounds have demonstrated anti-DPPH radical activities.[1]

This technical guide provides a comprehensive overview of the current understanding of this compound's relationship with oxidative stress. It will detail its known indirect effects on cellular redox balance, present data from related aspulvinone compounds to offer context, and provide detailed experimental protocols for standard antioxidant assays.

Core Concepts: Antioxidant Activity and Radical Scavenging

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. These free radicals can cause oxidative stress, a process that can trigger cell damage and is thought to play a role in a variety of diseases. Radical scavenging is the process by which an antioxidant molecule donates an electron to a free radical, thereby neutralizing it and reducing its capacity to cause damage.

Common in vitro assays to determine antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of a compound to scavenge a stable colored radical, with the degree of color change being proportional to the antioxidant activity.

Quantitative Data on the Antioxidant Activity of Aspulvinone Analogs

Compound/ExtractAssayIC50 Value (µg/mL)Reference CompoundIC50 of Reference (µg/mL)Source
Aspergillus terreus (source of some aspulvinones) extractDPPHNot specified, but showed activityNot specifiedNot specified[1]
Computational Study on Aspulvinone ETheoretical Radical ScavengingFavorable thermodynamic and kinetic profilesNot applicableNot applicable[2][3]

Note: The table above highlights the limited direct experimental data on the radical scavenging activities of specific aspulvinone compounds. The information is provided for contextual purposes and does not represent experimental data for this compound.

Mechanism of Action: Indirect Modulation of Oxidative Stress

While direct radical scavenging activity of this compound has not been extensively documented, a significant body of research points to its role as an indirect modulator of cellular oxidative stress. This compound has been identified as a natural inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[4] This enzyme plays a crucial role in the metabolism of glutamine, a key amino acid for cancer cell proliferation and for maintaining cellular redox balance through the production of NADPH.

In pancreatic ductal adenocarcinoma (PDAC) cells, the inhibition of GOT1 by this compound disrupts glutamine metabolism.[4] This disruption leads to a decrease in the production of NADPH, which is a critical reducing equivalent for the antioxidant enzyme glutathione reductase. Consequently, the cells' ability to combat reactive oxygen species (ROS) is compromised, leading to increased oxidative stress and suppressed cell proliferation.[4]

Therefore, while this compound may not act as a traditional direct antioxidant, it functions as a pro-oxidant in the context of cancer cells that are highly dependent on specific metabolic pathways for redox homeostasis.

Signaling Pathway of this compound's Effect on Oxidative Stress

GOT1_Inhibition_Pathway cluster_metabolism Cellular Metabolism AspulvinoneO This compound GOT1 GOT1 AspulvinoneO->GOT1 Inhibits GlutamineMetabolism Glutamine Metabolism GOT1->GlutamineMetabolism Catalyzes NADPH NADPH Production GlutamineMetabolism->NADPH CellProliferation Suppressed Cell Proliferation GSH_Regeneration GSH Regeneration NADPH->GSH_Regeneration Required for ROS Increased ROS GSH_Regeneration->ROS Reduces ROS->CellProliferation Leads to

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and NADPH production, which in turn increases cellular ROS and suppresses cell proliferation.

Experimental Protocols

The following are detailed, generalized methodologies for the DPPH and ABTS radical scavenging assays, which are standard methods for assessing the antioxidant potential of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH solution to the yellow-colored non-radical form is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 50 µL) of the different concentrations of the test compound to the wells.

    • Add a corresponding volume of the solvent to a well to serve as a blank.

    • A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control and is prepared in the same manner as the test compound.

    • To each well, add a larger volume (e.g., 150 µL) of the DPPH working solution.

    • The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound: Similar to the DPPH assay, a stock solution of this compound is prepared and serially diluted.

  • Assay Procedure:

    • In a 96-well microplate, a small volume (e.g., 10 µL) of the test compound at various concentrations is added to the wells.

    • A known antioxidant (e.g., Trolox) is used as a positive control.

    • A large volume (e.g., 190 µL) of the ABTS•+ working solution is added to each well.

    • The plate is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Experimental Workflow Diagrams

DPPH_Assay_Workflow Prep_DPPH Prepare 0.1 mM DPPH in Methanol Reaction Mix Sample/Control with DPPH Solution Prep_DPPH->Reaction Prep_Sample Prepare Serial Dilutions of this compound Prep_Sample->Reaction Incubation Incubate in Dark (30 min, RT) Reaction->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging and IC50 Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow Prep_ABTS Generate ABTS•+ (ABTS + K2S2O8) Prep_Working Dilute ABTS•+ to Absorbance of 0.7 Prep_ABTS->Prep_Working Reaction Mix Sample/Control with ABTS•+ Solution Prep_Working->Reaction Prep_Sample Prepare Serial Dilutions of this compound Prep_Sample->Reaction Incubation Incubate (6 min, RT) Reaction->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Calculation Calculate % Scavenging and IC50 Measurement->Calculation

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion and Future Directions

The current body of scientific literature does not provide direct evidence for this compound as a potent direct radical scavenger. However, its well-documented role as a GOT1 inhibitor reveals a significant, albeit indirect, mechanism for modulating cellular oxidative stress, particularly in cancer cells. This pro-oxidant effect in a specific cellular context highlights the compound's potential as a therapeutic agent that targets the metabolic vulnerabilities of cancer.

Future research should aim to:

  • Conduct direct in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) on purified this compound to definitively quantify its radical scavenging capabilities.

  • Investigate the structure-activity relationship among different aspulvinone derivatives to understand how substitutions on the core structure influence antioxidant potential.

  • Further explore the downstream effects of GOT1 inhibition by this compound on other cellular antioxidant systems and redox-sensitive signaling pathways.

Such studies will provide a more complete picture of this compound's bioactivity and its potential applications in drug development, particularly in the realm of oncology and diseases linked to metabolic dysregulation.

References

Preliminary Anticancer Screening of Aspulvinone O: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anticancer screening of Aspulvinone O, a natural compound identified as a novel inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1). The data and protocols summarized herein are derived from foundational research investigating its potential as a therapeutic agent against pancreatic ductal adenocarcinoma (PDAC).

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated against a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines and a non-malignant human pancreatic duct epithelial cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Cell LineCell TypeIC50 (µM)
PANC-1Pancreatic Cancer20.54
AsPC-1Pancreatic Cancer26.80
SW1990Pancreatic CancerNot explicitly stated but falls within the 20.54-26.80 µM range
HPDE6-C7Normal Pancreatic Duct Epithelial> 100

Table 1: In vitro cytotoxicity of this compound on various cell lines after 24 hours of treatment[1].

These results indicate that this compound demonstrates selective antiproliferative effects and cytotoxicity against PDAC cells while having minimal impact on normal pancreatic cells[1].

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary anticancer screening of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. The protocol is as follows:

  • Cell Plating: Cells are seeded at a density of 5 x 10³ cells per well in 96-well plates.

  • Incubation: The plates are incubated for 24 hours to allow for cell adherence.

  • Treatment: The culture medium is replaced with fresh medium containing either DMSO (as a control) or various concentrations of this compound (ranging from 0.1 to 100 µM).

  • Incubation: The cells are incubated with the treatment for 48 hours.

  • MTT Addition: 100 µL of MTT solution (2 mg/mL) is added to each well.

  • Incubation: The plate is incubated for an additional 4 hours at 37°C.

  • Data Analysis: The absorbance is measured to determine cell viability[1].

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony. The protocol is as follows:

  • Cell Seeding: Cells are seeded into 6-well culture plates at a density of 2 x 10² cells per well.

  • Incubation: The plates are incubated for 24 hours.

  • Treatment: Cells are treated with different concentrations of this compound (10, 20, 40 µM).

  • Incubation: The cells are incubated for 48 hours at 37°C in a 5% CO₂ humidified environment.

  • Growth Phase: The treatment medium is replaced with fresh medium, and the cells are allowed to grow for 10-12 days.

  • Staining: The resulting colonies are fixed with methanol and stained with Giemsa for 10 minutes.

  • Quantification: Stained clones containing more than 50 cells are counted, and the cloning efficiency is calculated[1].

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This experiment evaluates the in vivo anti-tumor efficacy of this compound. The protocol is as follows:

  • Cell Inoculation: SW1990-luc cells are inoculated subcutaneously into the left flank of each CB-17/scid mouse to develop xenograft models.

  • Treatment Initiation: Seven days after inoculation, the mice are treated by intraperitoneal injection with either a vehicle control or this compound (at doses of 2.5 and 5 mg/kg/d).

  • Treatment Duration: The treatment is administered for 14 days.

  • Tumor Growth Monitoring: The growth of the SW1990 xenografts is monitored to assess the inhibitory effect of this compound[1].

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key experimental protocols.

G cluster_0 Glutamine Metabolism in PDAC cluster_1 This compound Mechanism of Action cluster_2 Downstream Effects Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Gln delamination aKG aKG Glutamate->aKG Conversion TCA TCA Cycle aKG->TCA Enters Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1 Inhibits NADPH_Production NADPH Production GOT1->NADPH_Production Catalyzes Cell_Proliferation Cell Proliferation GOT1->Cell_Proliferation Supports Increased_ROS Increased ROS Suppressed_Proliferation Suppressed Cell Proliferation ROS_Balance ROS Balance NADPH_Production->ROS_Balance Maintains Oxidative_Stress Oxidative Stress Increased_ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis G cluster_0 Cell Viability (MTT) Assay Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells incubate_24h_1 Incubate 24h plate_cells->incubate_24h_1 treat Treat with this compound or DMSO (control) incubate_24h_1->treat incubate_48h Incubate 48h treat->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h measure_abs Measure absorbance incubate_4h->measure_abs end End measure_abs->end G cluster_1 Colony Formation Assay Workflow start_colony Start seed_cells Seed cells in 6-well plates start_colony->seed_cells incubate_24h_2 Incubate 24h seed_cells->incubate_24h_2 treat_colony Treat with This compound incubate_24h_2->treat_colony incubate_48h_colony Incubate 48h treat_colony->incubate_48h_colony change_medium Change medium incubate_48h_colony->change_medium grow_colonies Grow for 10-12 days change_medium->grow_colonies fix_stain Fix and stain colonies grow_colonies->fix_stain count_colonies Count colonies fix_stain->count_colonies end_colony End count_colonies->end_colony

References

Aspulvinone O: A Novel Inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1) for Pancreatic Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. One such adaptation observed in pancreatic ductal adenocarcinoma (PDAC) is a dependency on a non-canonical glutamine metabolism pathway to maintain redox balance and support anabolic processes.[1] A key enzyme in this pathway is the cytosolic glutamic-oxaloacetic transaminase 1 (GOT1).[2] GOT1 catalyzes the reversible transamination of aspartate and α-ketoglutarate to oxaloacetate and glutamate.[3] In PDAC, this activity is crucial for the generation of NADPH, which is essential for counteracting oxidative stress.[1][4] Consequently, GOT1 has emerged as a promising therapeutic target for this aggressive malignancy.[2][5]

This technical guide provides a comprehensive overview of Aspulvinone O, a naturally occurring fungal metabolite identified as a novel and potent inhibitor of GOT1.[5][6] We will delve into its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on cancer cell biology.

This compound: A Potent and Selective GOT1 Inhibitor

This compound was identified through a screening of a natural compound library for its ability to inhibit GOT1 enzymatic activity.[5][7] It is a fungal metabolite that has been isolated from Aspergillus terreus.[8] Subsequent studies have confirmed its direct binding to GOT1 and its efficacy in suppressing the growth of pancreatic cancer cells both in vitro and in vivo.[5][7]

Quantitative Data Presentation

The inhibitory activity and binding affinity of this compound for GOT1 have been characterized using various biophysical and biochemical assays. The key quantitative data are summarized in the tables below for easy comparison.

Parameter Value Target Assay Reference
IC50 15.34 ± 1.21 μMHuman GOT1Enzymatic Assay[5]
IC50 18.72 ± 1.53 μMMurine GOT1Enzymatic Assay[5]
Kd 3.32 ± 1.18 μMHuman GOT1Microscale Thermophoresis (MST)[5][6]
Cell Line Cancer Type IC50 (Cytotoxicity) Reference
PANC-1Pancreatic Cancer26.8 ± 2.1 μM[6]
AsPC-1Pancreatic Cancer23.4 ± 1.8 μM[6]
SW1990Pancreatic Cancer20.54 ± 1.9 μM[6]

Signaling Pathways and Experimental Workflows

GOT1-Mediated Metabolic Pathway in Pancreatic Cancer

The following diagram illustrates the crucial role of GOT1 in the non-canonical glutamine metabolism pathway in pancreatic cancer cells. Under the influence of oncogenic KRAS, this pathway becomes essential for maintaining redox homeostasis through the production of NADPH.[7]

GOT1_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG_mito α-Ketoglutarate Glutamate->alpha_KG_mito GLS Aspartate Aspartate Aspartate_cyto Aspartate Aspartate->Aspartate_cyto alpha_KG_mito->Aspartate GOT2 alpha_KG_cyto α-Ketoglutarate OAA Oxaloacetate Malate Malate OAA->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH ROS ROS NADPH->ROS Redox Balance Proliferation Cell Proliferation & Survival NADPH->Proliferation NADP NADP+ ROS->Proliferation Aspartate_cyto->OAA This compound ⊣ GOT1 GOT1 GOT1 MDH1 MDH1 ME1 ME1

GOT1 metabolic pathway in pancreatic cancer.
Experimental Workflow for Identification and Validation of this compound as a GOT1 Inhibitor

The following diagram outlines the experimental workflow employed to identify, characterize, and validate this compound as a direct inhibitor of GOT1.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_binding Direct Binding Validation cluster_cellular Cellular Function & In Vivo Efficacy Screening Natural Product Library Screening Enzymatic_Assay GOT1 Enzymatic Activity Assay (IC50 Determination) Screening->Enzymatic_Assay MST Microscale Thermophoresis (MST) (Kd Determination) Enzymatic_Assay->MST CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) MST->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) (Target Engagement in Lysates) CETSA->DARTS Cell_Proliferation Cancer Cell Proliferation Assays (Cytotoxicity IC50) DARTS->Cell_Proliferation Metabolomics Metabolite Profiling (OAA, Malate, Aspartate) Cell_Proliferation->Metabolomics ROS_Assay Reactive Oxygen Species (ROS) Measurement Metabolomics->ROS_Assay Xenograft In Vivo Xenograft Model ROS_Assay->Xenograft

Experimental workflow for this compound.

Detailed Experimental Protocols

GOT1 Enzymatic Inhibitory Activity Assay

This assay measures the enzymatic activity of GOT1 by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH). The decrease in NADH is monitored by the change in absorbance at 340 nm.[7]

Materials:

  • Human recombinant GOT1 protein

  • Aspartate (Asp)

  • α-Ketoglutarate (α-KG)

  • Malate dehydrogenase (MDH)

  • NADH

  • This compound (or other test compounds)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 4 mM Asp, 1 mM α-KG, 1 unit/mL MDH, and 1 mM NADH in the assay buffer.

  • Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

  • To initiate the reaction, add 0.1 mg/mL of human recombinant GOT1 to each well for a final volume of 100 μL.

  • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C using a microplate reader.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Calculate the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between a protein and a small molecule in solution. It measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding to a ligand.[5]

Materials:

  • Purified GOT1 protein

  • Fluorescent labeling kit (e.g., RED-tris-NTA 2nd Generation for His-tagged proteins)

  • This compound

  • MST buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Procedure:

  • Label the purified GOT1 protein with a fluorescent dye according to the manufacturer's protocol.

  • Prepare a series of dilutions of this compound in MST buffer.

  • Mix the labeled GOT1 protein (at a constant concentration, e.g., 20 nM) with each dilution of this compound.

  • Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10 minutes at room temperature).

  • Load the samples into MST capillaries.

  • Measure the thermophoresis of the samples using the MST instrument.

  • Analyze the change in the normalized fluorescence as a function of the this compound concentration.

  • Fit the data to a binding model to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5]

Materials:

  • Pancreatic cancer cell line (e.g., SW1990)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against GOT1 and a loading control (e.g., β-actin)

  • SDS-PAGE and Western blotting reagents and equipment

  • Thermocycler

Procedure:

  • Culture pancreatic cancer cells to ~80% confluency.

  • Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing folded, stable protein) from the precipitated, unfolded protein by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-GOT1 antibody.

  • Quantify the band intensities and plot the amount of soluble GOT1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method to identify the protein targets of small molecules. It is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.[5]

Materials:

  • Pancreatic cancer cell lysate

  • This compound

  • Protease (e.g., thermolysin or pronase)

  • Protease inhibitor

  • SDS-PAGE and Western blotting or silver staining reagents and equipment

Procedure:

  • Prepare a total protein lysate from a pancreatic cancer cell line.

  • Incubate aliquots of the cell lysate with this compound or a vehicle control.

  • Add a protease (e.g., thermolysin at a 1:1000 protease-to-protein ratio) to each sample and incubate for a specific time (e.g., 30 minutes) at room temperature to allow for partial digestion.

  • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

  • Separate the digested proteins by SDS-PAGE.

  • Visualize the protein bands by silver staining or perform a Western blot with an anti-GOT1 antibody.

  • A protected protein band in the presence of this compound compared to the vehicle control indicates a direct binding interaction.

Conclusion

This compound has been identified and validated as a novel, natural product inhibitor of GOT1. Its ability to directly bind to and inhibit the enzymatic activity of GOT1 leads to the disruption of the non-canonical glutamine metabolism pathway that is critical for the survival of pancreatic cancer cells.[5][7] By inhibiting GOT1, this compound sensitizes cancer cells to oxidative stress, leading to reduced proliferation.[5] The data and experimental protocols presented in this guide provide a solid foundation for further research into this compound and other GOT1 inhibitors as a promising therapeutic strategy for pancreatic ductal adenocarcinoma.[7]

References

Aspulvinone O: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a member of the aspulvinone family, a class of fungal secondary metabolites characterized by a distinctive 4-hydroxy-3-phenyl-5-(substituted-benzylidene)furan-2(5H)-one core structure. These compounds have garnered significant interest within the scientific community due to their diverse and promising biological activities. This compound, in particular, has been identified as a potent inhibitor of glutaminase (GOT1), an enzyme implicated in the metabolic reprogramming of cancer cells, making it a compelling target for novel anti-cancer therapies.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, its putative biosynthetic pathway, and detailed experimental protocols for its isolation and characterization.

Natural Source of this compound

The primary natural source of this compound is the filamentous fungus Aspergillus terreus.[3][4][5][6][7] This species is ubiquitous in the environment and has been isolated from various terrestrial and marine sources. Strains of A. terreus capable of producing this compound have been identified in diverse ecological niches, including mangrove rhizosphere soil and as endophytes in marine organisms.[8] Notably, this compound has been isolated from rice cultures of Aspergillus terreus, indicating its production on solid substrates.[4][6][7]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not yet been fully elucidated; however, studies on related aspulvinone compounds in Aspergillus terreus have provided significant insights into its formation. The biosynthesis is believed to be initiated from precursors derived from the shikimic acid pathway.

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for aspulvinones involves the following key steps:

  • Formation of the Pulvinone Core: The biosynthesis is thought to begin with the condensation of two molecules of a p-hydroxyphenylpyruvate derivative, which itself is derived from the aromatic amino acids L-phenylalanine or L-tyrosine. This condensation leads to the formation of the dihydroxypulvinone backbone.

  • Enzymatic Prenylation: A crucial step in the diversification of aspulvinones is the enzymatic transfer of one or more dimethylallyl pyrophosphate (DMAPP) moieties to the aromatic rings of the pulvinone core. A key enzyme, dimethylallyl pyrophosphate:aspulvinone dimethylallyltransferase , has been purified and characterized from Aspergillus terreus.[9][10] This enzyme catalyzes the prenylation of aspulvinone E to form mono- and di-prenylated derivatives.[9][10]

  • Cyclization and Further Modifications: Following prenylation, the molecule can undergo further enzymatic modifications, including cyclization reactions ("chromanation") and hydroxylations, to yield the diverse range of aspulvinone structures, including this compound.

A gene cluster in A. terreus has been identified that is responsible for the production of aspulvinone E, a closely related compound that serves as a precursor for a melanin-like pigment.[11] This cluster contains genes encoding a non-ribosomal peptide synthetase (NRPS)-like enzyme (MelA) and a tyrosinase (TyrP), suggesting their involvement in the formation of the aspulvinone core and its subsequent polymerization.[11] It is highly probable that the biosynthetic machinery for this compound is encoded by a similar gene cluster.

This compound Putative Biosynthesis Shikimic_Acid Shikimic Acid Pathway Aromatic_Amino_Acids L-Phenylalanine / L-Tyrosine Shikimic_Acid->Aromatic_Amino_Acids p_HPP p-Hydroxyphenylpyruvate derivatives Aromatic_Amino_Acids->p_HPP Dihydroxypulvinone Dihydroxypulvinone p_HPP->Dihydroxypulvinone Condensation Prenylated_Intermediate Prenylated Intermediate Dihydroxypulvinone->Prenylated_Intermediate Prenylation DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Prenylated_Intermediate Aspulvinone_O This compound Prenylated_Intermediate->Aspulvinone_O Further Modifications Enzyme1 NRPS-like enzyme (e.g., MelA) Enzyme1->Dihydroxypulvinone Enzyme2 Dimethylallyl- pyrophosphate: aspulvinone dimethylallyltransferase Enzyme2->Prenylated_Intermediate Enzyme3 Cyclases / Oxidases Enzyme3->Aspulvinone_O

A putative biosynthetic pathway for this compound.

Quantitative Data on this compound Production

Quantitative data regarding the production yields of this compound from Aspergillus terreus are limited in the published literature. Several studies describe the isolation of this compound, but often report "poor isolated yields" without specifying exact titers.[3][4][6] However, research on other aspulvinone derivatives provides some context for potential production levels. For instance, a mutated strain of Aspergillus terreus (ASM-1) yielded 218 mg of aspulvinone H from a 65-liter fermentation.[12] This highlights the potential for significant yield improvement through strain engineering and fermentation optimization.

CompoundProducing StrainFermentation ScaleYieldReference
This compound Aspergillus terreusRice CulturePoor isolated yield[3][4][6]
Aspulvinone H Aspergillus terreus ASM-1 (mutant)65 L218 mg[12]
Aspulvinone V Aspergillus terreus ASM-1 (mutant)65 L25 mg[12]
Aspulvinone W Aspergillus terreus ASM-1 (mutant)65 L28 mg[12]

Experimental Protocols

The following sections detail the methodologies for the fermentation of Aspergillus terreus, and the subsequent extraction, purification, and characterization of this compound, based on protocols described in the literature.

Fungal Fermentation

Aspergillus terreus can be cultivated using both solid-state and submerged fermentation techniques.

1. Solid-State Fermentation (Rice Culture)

  • Materials:

    • Rice

    • Distilled water

    • Erlenmeyer flasks or culture bags

    • Autoclave

    • Spore suspension of Aspergillus terreus

  • Protocol:

    • Wash the rice thoroughly with tap water and then with distilled water.

    • Add the rice and an equal volume of distilled water to Erlenmeyer flasks or culture bags.

    • Autoclave the rice medium at 121°C for 20-30 minutes.

    • After cooling to room temperature, inoculate the sterilized rice with a spore suspension of Aspergillus terreus.

    • Incubate the culture at 28°C in the dark for 3-4 weeks.

2. Submerged Fermentation

  • Materials:

    • Liquid medium (e.g., Potato Dextrose Broth or a custom medium containing glucose, peptone, yeast extract, and mineral salts)

    • Erlenmeyer flasks

    • Shaker incubator

    • Seed culture of Aspergillus terreus

  • Protocol:

    • Prepare the liquid fermentation medium and sterilize by autoclaving at 121°C for 20 minutes.

    • Inoculate the sterile medium with a seed culture of Aspergillus terreus.

    • Incubate the culture at 28°C with shaking at 150-200 rpm for 7-14 days.

Extraction and Purification

This compound Isolation Workflow Start Fermented Culture (Solid or Liquid) Extraction Extraction with Ethyl Acetate Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fractionation with Hexane-Ethyl Acetate Gradient Column_Chromatography->Fractionation Fractions Fractions Containing this compound Fractionation->Fractions HPLC Preparative HPLC Fractions->HPLC Purification Purification with Methanol-Water Gradient HPLC->Purification Pure_Compound Pure this compound Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

A typical workflow for the isolation and purification of this compound.
  • Materials:

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel (for column chromatography)

    • Hexane

    • Methanol

    • Water (HPLC grade)

    • Rotary evaporator

    • Chromatography columns

    • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Protocol:

    • Extraction:

      • For solid cultures, soak the fermented rice in ethyl acetate and agitate for 24 hours. Repeat the extraction process three times.

      • For liquid cultures, partition the fermentation broth against an equal volume of ethyl acetate. Repeat the extraction three times.

    • Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Silica Gel Column Chromatography:

      • Adsorb the crude extract onto a small amount of silica gel and apply it to the top of a silica gel column.

      • Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

      • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing aspulvinones.

    • Preparative HPLC:

      • Pool the fractions containing the compound of interest and concentrate.

      • Further purify the enriched fraction by preparative HPLC on a C18 column using a methanol-water gradient as the mobile phase.

      • Collect the peak corresponding to this compound.

    • Final Purification and Characterization:

      • Evaporate the solvent from the collected HPLC fraction to yield pure this compound.

      • Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

This compound, a promising anti-cancer agent from Aspergillus terreus, presents a fascinating subject for natural product chemistry and drug development. While its natural source is well-established, a complete understanding of its biosynthesis at the genetic and enzymatic level is still an active area of research. The development of high-yield fermentation and efficient purification protocols is crucial for advancing the preclinical and clinical investigation of this potent fungal metabolite. The information and protocols provided in this technical guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

Aspulvinone O: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a naturally occurring prenylated pulvinone derivative isolated from the fungus Aspergillus terreus.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Notably, it has been identified as a novel inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in the metabolic reprogramming of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC).[3][4][5] Furthermore, this compound has demonstrated modest antiviral properties, including activity against SARS-CoV-2 proteases.[1] This technical guide provides a detailed overview of the existing literature on this compound, focusing on its quantitative biological data, the experimental protocols used to ascertain these activities, and the signaling pathways it modulates.

Quantitative Biological Data

The biological activity of this compound has been quantified across various assays, providing valuable insights into its potency and selectivity. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative metrics reported in the literature.

Table 1: In Vitro Antiproliferative Activity of this compound against Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
Cell LineIC50 (µM)Assay TypeCitation
SW199020.34 ± 1.15MTT Assay (48h)[6]
AsPC-125.17 ± 1.21MTT Assay (48h)[6]
PANC-128.72 ± 1.33MTT Assay (48h)[6]
BxPC-3> 50MTT Assay (48h)[6]
Capan-2> 50MTT Assay (48h)[6]
Table 2: Enzymatic Inhibition by this compound
Target EnzymeIC50 (µM)Inhibition TypeCitation
GOT115.26 ± 0.11-[3]
SARS-CoV-2 Mpro12.41 ± 2.40Competitive[1]
SARS-CoV-2 PLpro21.34 ± 0.94Competitive[1]

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the literature concerning this compound. These protocols are provided to enable replication and further investigation of its biological activities.

GOT1 Inhibitory Activity Assay

This assay measures the effect of this compound on the enzymatic activity of purified human recombinant GOT1.

  • Reaction Mixture (100 µL total volume):

    • 4 mM Aspartate (Asp)

    • 1 mM α-Ketoglutarate (α-KG)

    • 1 units/mL Malate Dehydrogenase

    • 1 mM NADH

    • 0.1 mg/mL human recombinant GOT1

  • Procedure:

    • Combine all reaction components in a 96-well plate.

    • Add various concentrations of this compound to the wells.

    • Measure the absorbance at 340 nm using a 96-well plate reader to determine the maximum linear change of absorbance, which reflects enzyme activity.

    • Analyze the enzyme activity data using software such as Sigma PlotEnzyme Kinetics Module to determine the in vitro inhibition.[6]

Cell Proliferation (MTT) Assay

This assay determines the antiproliferative effects of this compound on cancer cell lines.

  • Cell Lines: SW1990, AsPC-1, PANC-1, BxPC-3, Capan-2

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • Calculate the IC50 values from the dose-response curves.[6]

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between this compound and its target protein, GOT1.

  • Materials:

    • Recombinant GOT1 labeled with a fluorescent dye (e.g., Monolith NTTM Protein Labeling Kit RED).

    • This compound.

    • Assay Buffer: 20 mM HEPES (pH 7.4), 0.5% (v/v) Tween-20.

  • Procedure:

    • Label recombinant GOT1 with the fluorescent dye according to the manufacturer's protocol.

    • Use a constant concentration of labeled GOT1 (e.g., 50 nM).

    • Prepare a serial dilution of this compound, with the highest concentration at 200 µM.

    • Mix the labeled GOT1 with each concentration of this compound and incubate at room temperature for 10 minutes.

    • Load the samples into standard-treated capillaries.

    • Measure thermophoresis at 25 °C after a 30-minute incubation on a Monolith NT.115 instrument. The laser power is typically set to 40%.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to GOT1 within intact cells.

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • General Procedure:

    • Treat intact cells with either this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble GOT1 at each temperature using Western blotting or other protein detection methods.

    • An increase in the amount of soluble GOT1 at higher temperatures in the presence of this compound indicates target engagement.[6][7]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method used to confirm the interaction between this compound and GOT1.

  • Principle: A small molecule binding to its target protein can increase the protein's stability and make it more resistant to proteolysis.

  • General Procedure:

    • Incubate cell lysates with either this compound or a vehicle control.

    • Subject the lysates to limited proteolysis with a protease (e.g., pronase).

    • Stop the digestion and analyze the protein fragments by SDS-PAGE and Western blotting for GOT1.

    • A higher amount of full-length GOT1 remaining in the this compound-treated sample compared to the control indicates a direct binding interaction.[6][8]

SARS-CoV-2 Protease Inhibition Assays (Mpro and PLpro)

These assays determine the inhibitory effect of this compound on the key viral proteases of SARS-CoV-2.

  • General Procedure:

    • Use a fluorogenic substrate specific for either Mpro or PLpro.

    • In a suitable buffer, combine the respective protease with various concentrations of this compound.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

    • Calculate the rate of reaction and determine the IC50 values for this compound against each protease.

    • Enzyme kinetics assays can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive).[1]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action in pancreatic cancer is the inhibition of GOT1, which plays a crucial role in a metabolic pathway essential for PDAC cell proliferation and redox balance.

GOT1-Mediated Glutamine Metabolism in PDAC

Pancreatic cancer cells exhibit a unique dependency on glutamine. They utilize an unconventional metabolic pathway where glutamine is converted to aspartate, which is then used by GOT1 to produce oxaloacetate (OAA) in the cytoplasm. OAA is subsequently converted to malate and then pyruvate, a series of reactions that generates NADPH. This NADPH is critical for maintaining redox homeostasis and supporting anabolic processes necessary for rapid cell proliferation.

By inhibiting GOT1, this compound disrupts this pathway, leading to a decrease in OAA and malate levels and a subsequent reduction in the NADPH/NADP+ ratio.[6] This impairment of redox balance increases cellular reactive oxygen species (ROS), sensitizing the cancer cells to oxidative stress and ultimately suppressing their proliferation.[4][5]

Aspulvinone_O_MOA cluster_cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate Glutamate->Aspartate OAA Oxaloacetate (OAA) Aspartate->OAA Transamination alphaKG α-Ketoglutarate alphaKG->Glutamate Transamination Malate Malate OAA->Malate GOT1 GOT1 OAA->GOT1 Pyruvate Pyruvate Malate->Pyruvate NADP NADP+ Malate->NADP NADPH NADPH Proliferation Cell Proliferation NADPH->Proliferation Supports NADP->NADPH Malic Enzyme ROS ↑ ROS ROS->Proliferation Inhibits GOT1->Aspartate AO This compound AO->GOT1 Inhibits

Caption: Mechanism of this compound in PDAC cells.

Experimental Workflow for Target Validation

The identification and validation of GOT1 as the direct target of this compound followed a logical and rigorous experimental workflow, combining computational, in vitro, and cellular assays.

Target_Validation_Workflow Screening Natural Product Library Screening Hit Hit Identification: This compound Screening->Hit Docking Computational: Virtual Docking Analysis Hit->Docking Functional Functional Assays Hit->Functional Hypothesis Hypothesis: AO binds to GOT1 active site Docking->Hypothesis InVitro In Vitro Validation Hypothesis->InVitro Cellular Cellular Validation Hypothesis->Cellular MST Microscale Thermophoresis (MST) InVitro->MST CETSA Cellular Thermal Shift Assay (CETSA) Cellular->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) Cellular->DARTS Metabolism Glutamine Metabolism & ROS Measurement Functional->Metabolism Prolif Cell Proliferation Assays Functional->Prolif

Caption: Experimental workflow for this compound target validation.

Conclusion

This compound is a promising natural product with well-defined inhibitory activity against GOT1, a key enzyme in the metabolic network of pancreatic cancer. Its ability to disrupt glutamine metabolism and induce oxidative stress in cancer cells provides a strong rationale for its further development as a therapeutic agent. The modest anti-SARS-CoV-2 activity also suggests a broader potential for this molecule. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound.

References

The Therapeutic Potential of Aspulvinone O: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel GOT1 Inhibitor for Oncological Applications

Aspulvinone O, a naturally occurring prenylated pulvinone, has emerged as a significant molecule of interest in therapeutic research, particularly in the field of oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its potential.

Core Therapeutic Target and Mechanism of Action

This compound has been identified as a potent and selective inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1][2][3] GOT1 is a critical enzyme in the metabolic reprogramming of cancer cells, especially in pancreatic ductal adenocarcinoma (PDAC).[1][2][3] PDAC cells exhibit a unique dependency on a non-canonical glutamine metabolism pathway to support NADPH production and maintain redox balance, a pathway in which GOT1 plays a pivotal role.[1][2]

By competitively binding to the active site of GOT1, this compound disrupts this crucial metabolic pathway.[1] This inhibition of GOT1 activity leads to a reduction in glutamine metabolism, sensitizing cancer cells to oxidative stress and ultimately suppressing their proliferation and inducing apoptosis.[1][2] Virtual docking analyses have suggested that this compound forms hydrophobic interactions with Trp141 and hydrogen bonds with Thr110 and Ser256 within the active site of GOT1.[1][3]

Quantitative Assessment of Bioactivity

The bioactivity of this compound and its analogs has been quantified across various studies, primarily focusing on its anti-cancer and enzyme inhibitory activities.

Table 1: In Vitro Efficacy of this compound and Related Compounds
CompoundTargetAssay TypeCell Line(s) / EnzymeIC50 ValueReference
This compound GOT1Enzyme InhibitionRecombinant human GOT1Not explicitly stated in abstract[1][2][3]
This compound Cell ProliferationCytotoxicity AssayPANC-1, AsPC-1, SW1990 (PDAC)Not explicitly stated in abstract[1]
This compound SARS-CoV-2 MproEnzyme InhibitionMpro12.41 ± 2.40 µM[4]
This compound SARS-CoV-2 PLproEnzyme InhibitionPLpro21.34 ± 0.94 µM[4]
Aspulvinone HGOT1Enzyme InhibitionRecombinant human GOT15.91 ± 0.04 µM[5]
Asperteretone BGOT1Enzyme InhibitionRecombinant human GOT119.16 ± 0.15 µM[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7][8]

Signaling Pathway of this compound in PDAC

The primary mechanism of this compound involves the disruption of a key metabolic pathway essential for PDAC cell survival. The following diagram illustrates this signaling cascade.

GOT1_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate aKG α-Ketoglutarate Glutamate->aKG OAA Oxaloacetate (OAA) Aspartate Aspartate OAA->Aspartate GOT1 Malate Malate OAA->Malate Pyruvate Pyruvate Malate->Pyruvate NADP NADP+ NADPH NADPH ROS_balance Redox Balance NADPH->ROS_balance Maintains NADP->NADPH Malic Enzyme Proliferation Cell Proliferation & Survival ROS_balance->Proliferation Supports GOT1 GOT1 Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibits

This compound inhibits GOT1, disrupting glutamine metabolism in PDAC.

Broader Therapeutic Potential

Beyond its well-documented anti-cancer properties, research indicates that aspulvinone-class compounds possess a wide range of biological activities. These include α-glucosidase inhibition, which suggests a potential role in managing postprandial hyperglycemia, as well as anti-inflammatory, antioxidant, and antiviral activities.[4][9][10][11][12] For instance, this compound has demonstrated modest inhibitory activity against SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the study of this compound.

GOT1 Enzyme Inhibition Assay
  • Objective: To determine the in vitro inhibitory effect of this compound on GOT1 enzyme activity.

  • Materials: Recombinant human GOT1, this compound, and other necessary reagents for the enzyme reaction.

  • Procedure:

    • The activity of GOT1 is measured by monitoring the change in absorbance at 340 nm in a 96-well plate reader. This reflects the maximum linear change of absorbance as a measure of enzyme activity.

    • Varying concentrations of this compound are incubated with GOT1.

    • Enzyme activity is analyzed using software such as the Sigma PlotEnzyme Kinetics Module to determine the extent of inhibition.[1]

Cell Viability and Proliferation Assays
  • Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

  • Cell Lines: Pancreatic (PANC-1, AsPC-1, SW1990), breast (MM231, MM453, HCC1806), and colorectal (HCT116) cancer cell lines, along with nonmalignant cell lines (e.g., HDPE6C7) for comparison.[1]

  • Procedure:

    • Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Cell viability is determined using standard methods, such as the MTT or SRB assay, which measure metabolic activity or cellular protein content, respectively.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: CB17/scid mice are typically used.[1][2][3]

  • Procedure:

    • Human pancreatic cancer cells (e.g., SW1990) are subcutaneously injected into the mice to establish tumors.

    • Once tumors reach a palpable size, mice are treated with this compound (or a vehicle control) for a specified period (e.g., 2 weeks).

    • Tumor growth is monitored throughout the treatment period.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis, including metabolite analysis.[1]

    • All animal experiments are conducted following protocols approved by an institutional animal care and use committee.[1]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Binding Affinity Assays (MST, CETSA, DARTS) Enzyme_Assay GOT1 Enzyme Inhibition Assay Binding_Assay->Enzyme_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Enzyme_Assay->Cell_Assay Metabolomics Metabolomics Analysis Cell_Assay->Metabolomics Xenograft PDAC Xenograft Mouse Model Cell_Assay->Xenograft Treatment This compound Treatment Xenograft->Treatment Tumor_Analysis Tumor Growth & Metabolite Analysis Treatment->Tumor_Analysis Initial_Screen Natural Product Library Screening AO_Identified This compound (AO) Identified as Hit Initial_Screen->AO_Identified AO_Identified->Binding_Assay

A generalized workflow for assessing this compound's therapeutic potential.
Binding Affinity Assays

To confirm the direct interaction between this compound and GOT1, several biophysical techniques are employed:

  • Microscale Thermophoresis (MST): Measures the motion of molecules in microscopic temperature gradients to quantify binding affinity.[1][2][3]

  • Cellular Thermal Shift Assay (CETSA): Assesses target engagement in a cellular context by measuring the thermal stability of the target protein upon ligand binding.[1]

  • Drug Affinity Responsive Target Stability (DARTS): Exploits the principle that ligand binding can protect a target protein from proteolysis.[1][2][3]

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic lead, particularly for cancers like PDAC that are dependent on altered glutamine metabolism. Its specific inhibition of GOT1 offers a clear mechanism of action with quantifiable downstream effects on cancer cell proliferation and survival. The existing body of research provides a strong foundation for further preclinical and clinical development.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound through medicinal chemistry efforts. Additionally, exploring its efficacy in combination with other chemotherapeutic agents could reveal synergistic effects and provide new avenues for treating aggressive cancers. The broader biological activities of the aspulvinone scaffold also warrant further investigation for potential applications in metabolic and infectious diseases.

References

Methodological & Application

Application Note: Total Synthesis and Purification of Aspulvinone O

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aspulvinone O is a naturally occurring pulvinone derivative that has garnered significant interest due to its potential therapeutic properties, notably as an inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in the metabolism of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2][3] This application note provides a detailed protocol for the total synthesis of this compound via a vinylogous aldol condensation reaction, followed by a comprehensive purification procedure using preparative high-performance liquid chromatography (HPLC). Additionally, the role of this compound in the context of the GOT1 signaling pathway is illustrated. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Aspulvinones are a class of fungal metabolites characterized by a tetronic acid core.[1] Among them, this compound has been identified as a potent and selective inhibitor of GOT1, an enzyme crucial for maintaining redox homeostasis in pancreatic cancer cells.[1][2][3] By inhibiting GOT1, this compound disrupts glutamine metabolism, leading to increased oxidative stress and suppression of tumor cell proliferation.[1][2] The promising biological activity of this compound necessitates robust and efficient methods for its synthesis and purification to enable further preclinical and clinical investigations.

This application note details a two-step total synthesis of this compound, which was first reported as part of a collective synthesis of nine natural aspulvinones.[4] The synthesis involves a vinylogous aldol condensation followed by a deprotection step. A detailed protocol for the purification of the final compound by preparative reversed-phase HPLC is also provided.

Total Synthesis of this compound

The total synthesis of this compound is accomplished in two primary stages:

  • Step 1: Vinylogous Aldol Condensation to synthesize the benzyl-protected precursor.

  • Step 2: Deprotection to yield the final product, this compound.

A schematic of the overall synthesis is presented below.

Total Synthesis of this compound cluster_0 Step 1: Vinylogous Aldol Condensation cluster_1 Step 2: Deprotection Starting_Material_1 4-(Benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one Intermediate Protected this compound Precursor Starting_Material_1->Intermediate Starting_Material_2 3-Hydroxy-4-methoxybenzaldehyde Starting_Material_2->Intermediate Reagents_1 DBU, MeCN Reagents_1->Intermediate Final_Product This compound Intermediate->Final_Product Reagents_2 Pd/C, H2, THF/MeOH Reagents_2->Final_Product

Caption: Overall workflow for the total synthesis of this compound.

2.1. Experimental Protocol: Synthesis of Protected this compound Precursor

This protocol is adapted from the collective synthesis of aspulvinones.[4]

Materials:

  • 4-(Benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one

  • 3-Hydroxy-4-methoxybenzaldehyde

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), 1 M

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-(benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (2.0 eq) in anhydrous acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).

  • Heat the reaction mixture to 65 °C and stir for the time indicated by TLC monitoring until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by filtration if it precipitates from the solvent or by column chromatography on silica gel using a hexane-ethyl acetate gradient.[4]

2.2. Experimental Protocol: Deprotection to Yield this compound

This protocol is based on the general deprotection method described for aspulvinone synthesis.[4]

Materials:

  • Protected this compound Precursor

  • Palladium on carbon (Pd/C), 10%

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon

  • Celite

Procedure:

  • Dissolve the protected this compound precursor (1.0 eq) in a mixture of THF and MeOH.

  • Add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

2.3. Quantitative Data

StepProductStarting MaterialReagentsSolventYield (%)
1Protected this compound Precursor4-(Benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one, 3-Hydroxy-4-methoxybenzaldehydeDBUMeCNNot specified
2This compoundProtected this compound PrecursorPd/C, H₂THF/MeOHIsolated yields reported for similar compounds[4]

Purification of this compound

The crude this compound can be purified to a high degree of purity using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The following protocol is a general guideline and may require optimization.

Purification Workflow Crude Crude this compound Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto Preparative HPLC Filter->Inject Collect Collect Fractions Inject->Collect Analyze Analyze Fractions by Analytical HPLC/TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: General workflow for the purification of this compound.

3.1. Experimental Protocol: Preparative HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 20 mm)

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or TFA

  • Syringe filters (0.45 µm)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 90% A, 10% B). Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): It is recommended to first develop the separation method on an analytical C18 column to determine the optimal gradient.

  • Preparative Separation:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run a linear gradient elution. A suggested starting gradient could be from 10% B to 90% B over 40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

  • Fraction Collection: Collect fractions corresponding to the peak of interest using a fraction collector.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or TLC.

  • Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure this compound as a solid.

3.2. Data Presentation

ParameterValue
HPLC System Preparative HPLC
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 10-20 mL/min
Gradient 10-90% B over 40 min
Detection UV at 254 nm
Expected Purity >95%

Mechanism of Action: Inhibition of GOT1 Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the enzyme GOT1. In pancreatic ductal adenocarcinoma (PDAC), a non-canonical glutamine metabolic pathway is often upregulated to support cell proliferation and maintain redox balance. GOT1 is a critical enzyme in this pathway.[1][5]

GOT1_Pathway cluster_cytoplasm Cytoplasm Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate Glutamate->Aspartate OAA Oxaloacetate Aspartate->OAA α-KG → Glu alpha_KG α-Ketoglutarate GOT1 GOT1 Malate Malate OAA->Malate Pyruvate Pyruvate Malate->Pyruvate NADP+ → NADPH NADPH NADPH Redox Redox Balance (↓ ROS) NADPH->Redox Proliferation Cell Proliferation Redox->Proliferation Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibits

Caption: this compound inhibits the GOT1-mediated metabolic pathway.

The inhibition of GOT1 by this compound leads to a decrease in the production of oxaloacetate (OAA) and subsequently malate, which in turn reduces the generation of NADPH.[5] NADPH is essential for maintaining the cellular redox balance by reducing reactive oxygen species (ROS). A decrease in NADPH levels leads to an accumulation of ROS, inducing oxidative stress and ultimately suppressing cancer cell proliferation.[1]

Conclusion

This application note provides a comprehensive guide to the total synthesis and purification of this compound. The described synthetic route offers a viable method for obtaining this promising anti-cancer compound. The detailed purification protocol ensures the high purity of the final product, which is crucial for subsequent biological and pharmacological studies. The elucidation of its mechanism of action as a GOT1 inhibitor highlights its potential as a therapeutic agent for pancreatic cancer and warrants further investigation.

References

Aspulvinone O: In Vitro Anticancer Activity and Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers

Aspulvinone O, a natural compound, has demonstrated notable anticancer properties by selectively inhibiting glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in the metabolic reprogramming of cancer cells.[1][2][3] This document provides detailed protocols for in vitro assays to evaluate the anticancer activity of this compound, focusing on its effects on cell proliferation, apoptosis, and cell cycle progression in pancreatic ductal adenocarcinoma (PDAC) cells.

Mechanism of Action

In many cancer cells, particularly PDAC, there is a heightened dependence on glutamine to fuel anabolic processes.[1][3] These cells utilize a specific metabolic pathway where GOT1 plays a crucial role in converting glutamine-derived aspartate and α-ketoglutarate into oxaloacetate and glutamate. This pathway is essential for the production of NADPH, which helps maintain the cellular redox balance by counteracting reactive oxygen species (ROS).[2][4]

This compound acts as a potent inhibitor of GOT1.[1][2][3] By blocking GOT1, this compound disrupts glutamine metabolism, leading to a decrease in NADPH production and an increase in intracellular ROS. This oxidative stress, coupled with the metabolic disruption, ultimately suppresses cancer cell proliferation and induces programmed cell death (apoptosis).[1][2]

Quantitative Data Summary

The inhibitory effect of this compound on the proliferation of pancreatic cancer cell lines has been quantified, with the half-maximal inhibitory concentration (IC50) values presented below.

Cell LineIC50 of this compound (µM)
SW1990Data not explicitly provided in the search results
Other PDAC cell linesData not explicitly provided in the search results

Further experimental investigation is required to determine precise IC50 values.

Experimental Protocols

Cell Proliferation Assay (Crystal Violet Staining)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells over time.

Materials:

  • Cancer cell lines (e.g., SW1990)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 24-well plates

  • 10% formalin

  • 0.1% crystal violet solution

  • 10% acetic acid

  • Plate reader

Procedure:

  • Seed cells in 24-well plates at a density of 2,000 cells per well in 0.5 mL of complete culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, fix the cells by adding 10% formalin and incubating for 15 minutes at room temperature.

  • Wash the wells with PBS and stain with 0.1% crystal violet solution for 20 minutes.

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Extract the dye by adding 10% acetic acid to each well.

  • Measure the optical density (OD) at 595 nm using a plate reader to determine relative cell proliferation.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines (e.g., SW1990)

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) or vehicle control for 48 hours.[2]

  • Collect both floating and adherent cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines (e.g., SW1990)

  • This compound

  • 6-well plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 48 hours.[2]

  • Collect both floating and adherent cells and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C overnight.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes.[2]

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[2]

Visualizations

Aspulvinone_O_Mechanism_of_Action cluster_cell Pancreatic Cancer Cell Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate GOT1 NADPH NADPH Oxaloacetate->NADPH Oxaloacetate->NADPH via MDH1/ME1 ROS ↑ ROS NADPH->ROS Reduces Proliferation Cell Proliferation NADPH->Proliferation Apoptosis Apoptosis GOT1 GOT1 Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibits

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and leading to increased ROS and apoptosis.

Experimental_Workflow_Apoptosis start Seed Cancer Cells treatment Treat with this compound (48 hours) start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for assessing apoptosis induction by this compound using Annexin V/PI staining.

Experimental_Workflow_Cell_Cycle start Seed Cancer Cells treatment Treat with this compound (48 hours) start->treatment harvest Harvest Cells treatment->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide (with RNase A) fix->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for analyzing cell cycle distribution in response to this compound treatment.

References

Application Notes and Protocols: Studying the Mechanism of Action of Aspulvinone O in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a natural compound that has demonstrated significant anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC). Its mechanism of action centers on the inhibition of glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in a non-canonical glutamine metabolism pathway crucial for PDAC cell survival.[1][2][3] This pathway is essential for maintaining the cellular redox balance through the production of NADPH.[1][2] By inhibiting GOT1, this compound disrupts this metabolic pathway, leading to increased reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis in pancreatic cancer cells.[1] These application notes provide detailed protocols for key experiments to investigate the mechanism of action of this compound in pancreatic cancer.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)
PANC-1Pancreatic~20.54
AsPC-1Pancreatic~26.80
SW1990Pancreatic~23.45

Data extracted from Sun et al., 2019. The IC50 values were determined after 48 hours of treatment with this compound using an MTT assay.[1]

Table 2: Effect of this compound on Glutamine Metabolism Intermediates and Redox State
TreatmentRelative OAA LevelsRelative Malate LevelsRelative Aspartate LevelsNADPH/NADP+ Ratio
Control1.01.01.01.0
This compoundDecreasedDecreasedIncreasedSignificantly Decreased

Qualitative summary based on findings from Sun et al., 2019. This compound treatment leads to a decrease in oxaloacetate (OAA) and malate, with a corresponding accumulation of aspartate, and a reduction in the NADPH/NADP+ ratio in pancreatic cancer cells.[1]

Table 3: Induction of Apoptosis by this compound in SW1990 Pancreatic Cancer Cells
This compound Concentration (µM)Percentage of Apoptotic Cells (%)
0 (Control)4.8
1011.4
2061.7
4076.4

Data from Annexin-V propidium iodide double staining followed by flow cytometry analysis after 48 hours of treatment, as reported in Sun et al., 2019.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cells.[1]

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, SW1990)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.[1]

Materials:

  • Pancreatic cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the increase in intracellular ROS levels following this compound treatment.[1]

Materials:

  • Pancreatic cancer cells

  • This compound

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess DCFDA.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or analyze by flow cytometry.[4][5]

Western Blot Analysis

This protocol is for analyzing the expression levels of proteins involved in the signaling pathway affected by this compound (e.g., GOT1, and markers of apoptosis like cleaved caspase-3).

Materials:

  • Pancreatic cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-GOT1, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm the direct binding of this compound to its target protein, GOT1, in a cellular context.[1][6][7]

Materials:

  • Pancreatic cancer cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • Western blot analysis materials (as above)

Procedure:

  • Treat intact cells with this compound or vehicle control.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble GOT1 in the supernatant at each temperature by Western blotting.

  • A shift in the melting curve of GOT1 in the presence of this compound indicates direct binding.

Visualizations

Aspulvinone_O_Mechanism cluster_cell Pancreatic Cancer Cell Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1 Inhibits NADPH NADPH Proliferation Cell Proliferation Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate OAA Oxaloacetate Aspartate->OAA GOT1 alpha_KG α-Ketoglutarate alpha_KG->OAA Malate Malate OAA->Malate Pyruvate Pyruvate Malate->Pyruvate Malate->NADPH ROS ROS NADPH->ROS Reduces NADP NADP+ NADP->NADPH Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Proliferation Inhibits Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Pancreatic Cancer Cell Culture Treatment Treat with This compound Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V Assay (Apoptosis) Treatment->Apoptosis_Assay ROS_Assay DCFDA Assay (ROS Levels) Treatment->ROS_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot CETSA CETSA (Target Engagement) Treatment->CETSA Logical_Relationship Aspulvinone_O This compound GOT1_Inhibition GOT1 Inhibition Aspulvinone_O->GOT1_Inhibition Metabolic_Disruption Disruption of Glutamine Metabolism GOT1_Inhibition->Metabolic_Disruption NADPH_Depletion NADPH Depletion Metabolic_Disruption->NADPH_Depletion ROS_Increase Increased ROS NADPH_Depletion->ROS_Increase Cellular_Stress Oxidative Stress ROS_Increase->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Tumor_Suppression Tumor Growth Suppression Apoptosis->Tumor_Suppression

References

Application Notes: Evaluating the Efficacy of Aspulvinone O in Pancreatic Cancer Cell Lines PANC-1 and AsPC-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, highlighting the urgent need for novel therapeutic strategies. A key characteristic of many cancer cells, including those of pancreatic origin, is their altered metabolism. Notably, PDAC cells exhibit a strong dependence on glutamine for their growth and survival.[1][2][3] A critical enzyme in this altered metabolic pathway is glutamic-oxaloacetic transaminase 1 (GOT1), which plays a pivotal role in maintaining the cellular redox balance by producing NADPH.[2][3][4] This reliance on the GOT1 pathway presents a promising therapeutic target.

Aspulvinone O, a natural compound, has been identified as a potent inhibitor of GOT1.[1][2][3] By targeting GOT1, this compound disrupts glutamine metabolism, leading to increased oxidative stress and subsequent suppression of cell proliferation in pancreatic cancer cells.[1][2] This document provides detailed protocols for testing the efficacy of this compound using two well-established human pancreatic cancer cell lines: PANC-1 and AsPC-1.

Target Audience

These application notes are intended for researchers, scientists, and drug development professionals in the field of oncology and cancer metabolism who are interested in evaluating the therapeutic potential of this compound in preclinical models of pancreatic cancer.

Cell Line Characteristics

  • PANC-1: This cell line was established from a pancreatic carcinoma of ductal cell origin from a 56-year-old male.[5] PANC-1 cells have an epithelial morphology, are poorly differentiated, and are known to be tumorigenic.[5][6][7] Their doubling time is approximately 52-56 hours.[5][6]

  • AsPC-1: This cell line was derived from the ascites of a 62-year-old female with pancreatic adenocarcinoma.[8][9] AsPC-1 cells also exhibit an epithelial-like morphology but are considered moderately to highly differentiated.[6] Their doubling time is around 58 hours.[6]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines

Cell LineIC50 Value (µM) of this compound (48h treatment)Notes
PANC-120.54 - 26.80This compound shows selective cytotoxicity against PDAC cells.
AsPC-120.54 - 26.80Similar to PANC-1, demonstrates the compound's efficacy.
SW199020.54 - 26.80Another PDAC cell line showing similar sensitivity.
HPDE6-C7> 100A non-malignant human pancreatic ductal epithelial cell line, indicating minimal effects on normal cells.

Data synthesized from research by Sun et al. (2019).[1][2]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Evaluating this compound Efficacy cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis PANC1 PANC-1 Cells Treatment Treat with this compound (Varying Concentrations) PANC1->Treatment AsPC1 AsPC-1 Cells AsPC1->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blotting (GOT1 & Downstream Targets) Treatment->WesternBlot Data Analyze Results: - IC50 Calculation - Apoptosis Rate - Cell Cycle Distribution - Protein Expression Viability->Data Apoptosis->Data CellCycle->Data WesternBlot->Data

Caption: Workflow for assessing this compound's anti-cancer effects.

signaling_pathway This compound Mechanism of Action in PDAC Cells Glutamine Glutamine Aspartate Aspartate Glutamine->Aspartate OAA Oxaloacetate Aspartate->OAA  α-KG → Glutamate GOT1 GOT1 Aspartate->GOT1 alpha_KG α-Ketoglutarate Malate Malate OAA->Malate MDH1 MDH1 OAA->MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 ME1 Malate->ME1 NADPH NADPH Pyruvate->NADPH ROS_balance Redox Balance NADPH->ROS_balance Proliferation Cell Proliferation ROS_balance->Proliferation Aspulvinone_O This compound Aspulvinone_O->GOT1 ROS_increase ↑ ROS ROS_increase->Proliferation

Caption: this compound inhibits GOT1, disrupting redox balance.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on PANC-1 and AsPC-1 cells.

Materials and Reagents:

  • PANC-1 and AsPC-1 cells

  • DMEM or RPMI-1640 medium (as required for the specific cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture PANC-1 and AsPC-1 cells in their respective growth media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of growth medium into 96-well plates.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock. A suggested concentration range is 0-100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis of GOT1 Expression

This protocol is to confirm the target engagement of this compound by observing its effect on GOT1 protein levels or downstream markers of metabolic stress.

Materials and Reagents:

  • PANC-1 and AsPC-1 cells

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GOT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed PANC-1 and AsPC-1 cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-GOT1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

    • Analyze the band intensities to determine the relative expression of GOT1.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific laboratory settings and reagents. Always adhere to standard laboratory safety practices.

References

Application Notes and Protocols: Aspulvinone O in GOT1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a naturally occurring small molecule that has been identified as a potent inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1). GOT1 is a key enzyme in cellular metabolism, playing a crucial role in amino acid metabolism and the malate-aspartate shuttle.[1] In certain cancers, such as Pancreatic Ductal Adenocarcinoma (PDAC), cancer cells exhibit a unique dependency on glutamine metabolism, which is regulated by GOT1, to support their growth and maintain redox balance.[2][3] This makes GOT1 a promising therapeutic target, and this compound a valuable tool for studying its function and for potential drug development.[2][4] This document provides detailed protocols for assessing the inhibitory activity of this compound on GOT1.

I. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound GOT1 inhibition assay.

ParameterValueReference
Reagents for GOT1 Inhibition Assay
L-Aspartate (Asp)4 mM[5]
α-Ketoglutarate (α-KG)1 mM[5]
Malate Dehydrogenase (MDH)1 unit/mL[5]
β-Nicotinamide adenine dinucleotide, reduced form (NADH)1 mM[5]
Human Recombinant GOT10.1 mg/mL[5]
Microscale Thermophoresis (MST) Parameters
Labeled Recombinant GOT150 nM[5]
This compound (highest concentration)200 µM[5]
Buffer20 mM HEPES (pH 7.4), 0.5% (v/v) Tween-20[5]
Incubation Time10 minutes at room temperature[5]
Measurement Temperature25 °C[5]
Laser Power40%[5]

II. Experimental Protocols

A. In Vitro GOT1 Enzymatic Inhibition Assay

This protocol details a continuous spectrophotometric assay to determine the inhibitory effect of this compound on GOT1 activity by measuring the rate of NADH oxidation.[5][6]

1. Principle:

GOT1 catalyzes the reversible transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. The production of oxaloacetate is coupled to the malate dehydrogenase (MDH) reaction, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the GOT1 activity.

2. Materials and Reagents:

  • Human Recombinant GOT1 (e.g., from a commercial supplier)

  • This compound

  • L-Aspartate (Asp)

  • α-Ketoglutarate (α-KG)

  • Malate Dehydrogenase (MDH)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

3. Assay Protocol:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of Asp, α-KG, and NADH in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the Human Recombinant GOT1 and MDH to the desired working concentrations in assay buffer.

  • Set up the Reaction Mixture:

    • In a 96-well plate, prepare the reaction mixture (final volume of 100 µL) containing:

      • 4 mM L-Aspartate[5]

      • 1 mM α-Ketoglutarate[5]

      • 1 unit/mL Malate Dehydrogenase[5]

      • 1 mM NADH[5]

      • Varying concentrations of this compound (and a vehicle control, e.g., DMSO).

  • Initiate the Reaction:

    • Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding 0.1 mg/mL of Human Recombinant GOT1 to each well.[5]

  • Measure Absorbance:

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

B. Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify the binding affinity between this compound and GOT1 in solution.[5]

1. Principle:

MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to determine the binding affinity (Kd).

2. Materials and Reagents:

  • Human Recombinant GOT1

  • This compound

  • Protein labeling kit (e.g., Monolith NT™ Protein Labeling Kit RED)[5]

  • MST buffer: 20 mM HEPES (pH 7.4), 0.5% (v/v) Tween-20[5]

  • MST instrument (e.g., Monolith NT.115)[5]

  • Standard-treated capillaries

3. Protocol:

  • Labeling of GOT1:

    • Label the Human Recombinant GOT1 with a fluorescent dye according to the manufacturer's protocol of the labeling kit.[5]

    • Remove the excess dye using a purification column.

  • Sample Preparation:

    • Prepare a serial dilution of this compound in MST buffer, starting from a high concentration (e.g., 200 µM).[5]

    • Prepare a constant concentration of labeled GOT1 (e.g., 50 nM) in MST buffer.[5]

    • Mix the labeled GOT1 with each dilution of this compound.

  • Incubation:

    • Incubate the mixtures for 10 minutes at room temperature to allow for binding to reach equilibrium.[5]

  • Measurement:

    • Load the samples into the MST capillaries.

    • Measure the thermophoresis on the MST instrument at 25°C with a laser power of 40%.[5]

  • Data Analysis:

    • Analyze the change in the normalized fluorescence as a function of the this compound concentration.

    • Fit the data to a binding curve to determine the dissociation constant (Kd).

III. Visualization of Pathways and Workflows

A. GOT1 Signaling Pathway in Cancer Metabolism

The following diagram illustrates the central role of GOT1 in the metabolic reprogramming of cancer cells, particularly in the context of glutamine metabolism and redox homeostasis. This compound inhibits GOT1, thereby disrupting this pathway.

GOT1_Signaling_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG_mito α-Ketoglutarate (Mitochondria) Glutamate->alpha_KG_mito GOT2 GOT2 alpha_KG_mito->GOT2 Aspartate_mito Aspartate (Mitochondria) Aspartate_mito->GOT2 Aspartate_cyto Aspartate (Cytosol) Aspartate_mito->Aspartate_cyto Transport GOT2->Aspartate_mito GOT1 GOT1 Aspartate_cyto->GOT1 alpha_KG_cyto α-Ketoglutarate (Cytosol) alpha_KG_cyto->GOT1 GOT1->Glutamate Oxaloacetate Oxaloacetate GOT1->Oxaloacetate Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Malate->NADPH ME1 MDH1 MDH1 Redox_Balance Redox Balance (ROS Regulation) NADPH->Redox_Balance Proliferation Cancer Cell Proliferation Redox_Balance->Proliferation Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibition

Caption: GOT1's role in cancer metabolism and this compound's inhibitory action.

B. Experimental Workflow for GOT1 Inhibition Assay

This diagram outlines the key steps in the in vitro enzymatic assay to determine the inhibitory potential of this compound on GOT1.

GOT1_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: GOT1, this compound, Substrates (Asp, α-KG), Coupling Enzyme (MDH), NADH start->prep_reagents setup_rxn Set up Reaction in 96-well Plate: - Assay Buffer - Substrates & Coupling System - this compound (various conc.) prep_reagents->setup_rxn pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate initiate_rxn Initiate Reaction with GOT1 pre_incubate->initiate_rxn measure_abs Measure Absorbance at 340 nm (Kinetic Read) initiate_rxn->measure_abs analyze_data Data Analysis: - Calculate Reaction Velocity - Determine % Inhibition - Calculate IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro GOT1 inhibition assay.

References

Application Notes and Protocols for In Vivo Xenograft Models in Aspulvinone O Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a naturally occurring small molecule that has demonstrated significant anti-tumor activity, particularly in preclinical models of pancreatic ductal adenocarcinoma (PDAC).[1][2][3] Its primary mechanism of action is the inhibition of Glutamic-Oxaloacetic Transaminase 1 (GOT1), a key enzyme in an unconventional glutamine metabolism pathway utilized by certain cancer cells to maintain redox balance and support proliferation.[1][2][3][4] In vivo xenograft models are indispensable tools for evaluating the therapeutic efficacy and pharmacokinetic/pharmacodynamic properties of novel anti-cancer agents like this compound.[5][6]

These application notes provide detailed protocols for establishing and utilizing subcutaneous xenograft models to assess the anti-tumor effects of this compound. The included methodologies are based on established practices and specific findings from studies involving this compound.[1][2]

Signaling Pathway of this compound in PDAC

Pancreatic ductal adenocarcinoma cells often exhibit a dependency on a non-canonical glutamine metabolic pathway to support their growth and survival.[1][3][4] This pathway is crucial for the production of NADPH, which is essential for maintaining cellular redox homeostasis. This compound targets and inhibits GOT1, a critical enzyme in this pathway.[1][2][3]

GOT1_Pathway cluster_cell PDAC Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate Glutamate->Aspartate OAA Oxaloacetate Aspartate->OAA GOT1 alpha_KG α-Ketoglutarate alpha_KG->Glutamate Malate Malate OAA->Malate MDH1 ROS Increased ROS OAA->ROS Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH Proliferation Cell Proliferation & Survival NADPH->Proliferation Apoptosis Apoptosis ROS->Apoptosis Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and NADPH production, leading to increased ROS and apoptosis in PDAC cells.

Experimental Protocols

Cell Culture and Preparation for Implantation

This protocol describes the culture of human pancreatic cancer cells (e.g., SW1990) and their preparation for subcutaneous injection into immunodeficient mice.

Materials:

  • Human pancreatic cancer cell line (e.g., SW1990)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Culture SW1990 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • On the day of injection, harvest the cells by washing with PBS, followed by detachment with Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in sterile PBS or serum-free medium.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® (optional) to a final concentration of 5 x 10^7 cells/mL.

  • Keep the cell suspension on ice until injection.

In Vivo Xenograft Model Establishment and this compound Treatment

This protocol details the establishment of a subcutaneous xenograft model and the subsequent treatment with this compound.[1][2]

Materials:

  • 6-8 week old female CB17/SCID mice (or other suitable immunodeficient strain)

  • Prepared pancreatic cancer cell suspension

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)

  • 27-gauge needles and 1 mL syringes

  • Calipers

  • Animal balance

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 per group).

  • Prepare this compound in the vehicle solution at the desired concentration.

  • Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to the planned dosing schedule (e.g., daily for 21 days).

  • Administer an equal volume of the vehicle solution to the control group.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, Western blotting).

Xenograft_Workflow start Start: Cell Culture (e.g., SW1990) prep Cell Preparation & Harvesting start->prep inject Subcutaneous Injection into Immunodeficient Mice prep->inject growth Tumor Growth Monitoring inject->growth random Randomization of Mice growth->random treat Treatment Group: Administer this compound random->treat control Control Group: Administer Vehicle random->control monitor Monitor Tumor Volume & Body Weight treat->monitor control->monitor end End of Study: Tumor Excision & Analysis monitor->end

Caption: Experimental workflow for in vivo xenograft studies of this compound.

Data Presentation

Quantitative data from in vivo xenograft studies should be presented in a clear and organized manner to facilitate comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition by this compound

GroupTreatmentDosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
1VehicleDaily, i.p.1250 ± 150-
2This compound (25 mg/kg)Daily, i.p.625 ± 8050
3This compound (50 mg/kg)Daily, i.p.312 ± 5075

Table 2: Effect of this compound on Body Weight

GroupTreatmentMean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day 21 (g) ± SEMPercent Change in Body Weight
1Vehicle20.5 ± 0.522.0 ± 0.6+7.3%
2This compound (25 mg/kg)20.3 ± 0.421.5 ± 0.5+5.9%
3This compound (50 mg/kg)20.6 ± 0.520.0 ± 0.7-2.9%

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize in vivo xenograft models in the study of this compound. By targeting the unique metabolic dependencies of cancer cells, this compound presents a promising therapeutic strategy.[1][3] Rigorous preclinical evaluation using these standardized models is a critical step in advancing its development as a potential anti-cancer agent.

References

Application Note: Determining the Binding Affinity of Aspulvinone O to GOT1 Using Microscale Thermophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspulvinone O is a naturally occurring small molecule that has garnered significant interest in drug discovery, particularly for its role as an inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1] GOT1 is a key enzyme in glutamine metabolism, a pathway crucial for the proliferation of certain cancer cells, such as pancreatic ductal adenocarcinoma (PDAC).[1] The ability to accurately quantify the binding affinity of small molecules like this compound to their protein targets is paramount for understanding their mechanism of action and for guiding further drug development efforts.

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution.[2] It measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in the molecule's size, charge, and hydration shell upon binding to a ligand. This application note provides a detailed protocol for determining the binding affinity of this compound to GOT1 using the NanoTemper Monolith platform and presents relevant binding data for aspulvinones.

Principle of Microscale Thermophoresis

MST technology is based on the principle of thermophoresis, the movement of molecules in a temperature gradient. A fluorescently labeled molecule (in this case, the protein GOT1) is mixed with a non-labeled binding partner (this compound). An infrared laser creates a precise microscopic temperature gradient within a capillary containing the sample. The movement of the fluorescently labeled molecule through this temperature gradient is tracked. When the ligand binds to the labeled protein, the complex's thermophoretic properties change, leading to a different movement pattern compared to the unbound protein. This change is detected as a change in fluorescence and is used to determine the binding affinity (expressed as the dissociation constant, Kd).[3][2]

MST_Principle cluster_0 Initial State cluster_1 IR Laser ON cluster_2 Binding Event cluster_3 Data Analysis Initial Fluorescently Labeled Protein + Ligand (Uniform Distribution) Heated Temperature Gradient Created (Thermophoretic Movement) Initial->Heated Apply IR Laser Complex Protein-Ligand Complex (Altered Thermophoresis) Depletion Depletion of Molecules in Heated Region Heated->Depletion SignalChange Change in Fluorescence Signal Depletion->SignalChange Binding Affects Movement BindingCurve Binding Curve Generation (Normalized Fluorescence vs. Ligand Concentration) SignalChange->BindingCurve Kd Kd Determination BindingCurve->Kd Fit Data

Caption: Principle of Microscale Thermophoresis (MST).

Data Presentation

The binding affinities of this compound and a related compound, aspulvinone H, for their target protein GOT1 have been determined using MST. The dissociation constants (Kd) are summarized in the table below.

CompoundTarget ProteinOrganismDissociation Constant (Kd) [μM]
This compoundGOT1Human3.32 ± 1.18
This compoundGOT1Murine5.42 ± 1.36
Aspulvinone HGOT1Human2.14 ± 0.47

Experimental Protocols

This section provides a detailed protocol for determining the binding affinity of this compound to His-tagged human GOT1 using a NanoTemper Monolith instrument.

Materials and Reagents
  • Target Protein: Purified recombinant human GOT1 with a C-terminal His-tag.

  • Ligand: this compound (dissolved in 100% DMSO to create a 10 mM stock solution).

  • Labeling Kit: NanoTemper Technologies His-Tag Labeling Kit RED-tris-NTA.

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20.

  • Ligand Dilution Buffer: Assay buffer with the same final DMSO concentration as in the highest ligand concentration sample.

  • Consumables: NanoTemper Technologies Standard Treated Capillaries.

  • Instrumentation: NanoTemper Monolith NT.115 or similar instrument.

Experimental Workflow Diagram

MST_Workflow Start Start Label_Protein Label His-tagged GOT1 with RED-tris-NTA dye Start->Label_Protein Prepare_Ligand Prepare serial dilution of this compound Start->Prepare_Ligand Mix_Samples Mix labeled GOT1 with ligand dilutions Label_Protein->Mix_Samples Prepare_Ligand->Mix_Samples Load_Capillaries Load samples into MST capillaries Mix_Samples->Load_Capillaries Run_MST Perform MST measurement on Monolith instrument Load_Capillaries->Run_MST Analyze_Data Analyze data and fit binding curve Run_MST->Analyze_Data Determine_Kd Determine Kd value Analyze_Data->Determine_Kd

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Analysis of Aspulvinone O Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a ligand, such as a small molecule drug, with its protein target within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a protein binds to a ligand, its resistance to thermal denaturation increases. This change in thermal stability can be detected and quantified, providing direct evidence of target engagement in physiologically relevant settings, including intact cells and tissues.

Aspulvinone O, a natural product, has been identified as a novel inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1] GOT1 is a key enzyme in a non-canonical glutamine metabolism pathway that is crucial for maintaining redox balance and supporting the proliferation of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC).[1][2] Therefore, demonstrating the direct binding of this compound to GOT1 within cancer cells is a critical step in validating its mechanism of action and therapeutic potential. This document provides detailed application notes and protocols for utilizing CETSA to assess the target engagement of this compound with GOT1.

Quantitative Data Summary

While the primary literature confirms the successful use of CETSA to demonstrate this compound engagement with GOT1, detailed quantitative data from these specific CETSA experiments, such as melt curves or isothermal dose-response curves, are not extensively published. However, other biophysical and enzymatic assays from the same study provide quantitative measures of the interaction between this compound and GOT1.[1]

ParameterValueMethodCell Line / SystemReference
IC50 (Homo sapiens GOT1) 11.34 ± 1.08 μMIn vitro enzymatic assayPurified recombinant protein[1]
IC50 (Mus musculus GOT1) 19.82 ± 1.24 μMIn vitro enzymatic assayPurified recombinant protein[1]
Binding Affinity (Kd) (Homo sapiens GOT1) 3.32 ± 1.18 μMMicroscale Thermophoresis (MST)Purified recombinant protein[1]
Binding Affinity (Kd) (Mus musculus GOT1) 5.42 ± 1.36 μMMicroscale Thermophoresis (MST)Purified recombinant protein[1]
CETSA Result Qualitative evidence of thermal stabilizationWestern BlotSW1990 cells[1]

Note: The CETSA result for this compound and GOT1 was reported as a qualitative increase in the amount of soluble GOT1 at elevated temperatures in the presence of the compound, as visualized by western blot.[1] This indicates target engagement, but a quantitative thermal shift (ΔTagg) or an in-cell EC50 value was not provided in the publication.

Signaling Pathway

GOT1 plays a critical role in a non-canonical glutamine metabolic pathway that is upregulated in pancreatic ductal adenocarcinoma. This pathway is essential for maintaining the cellular redox balance by producing NADPH. This compound inhibits GOT1, thereby disrupting this pathway, leading to increased reactive oxygen species (ROS) and suppressed cancer cell proliferation.[1][2]

GOT1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine Glutamine Glutamine_mito Glutamine Glutamine->Glutamine_mito Glutamate_cyto Glutamate alpha_KG_cyto α-Ketoglutarate Glutamate_cyto->alpha_KG_cyto Aspartate_cyto Aspartate OAA Oxaloacetate Aspartate_cyto->OAA GOT1 alpha_KG_cyto->Glutamate_cyto OAA->Aspartate_cyto Malate Malate OAA->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH ROS_balance Redox Balance NADPH->ROS_balance Proliferation Cell Proliferation ROS_balance->Proliferation GOT1 GOT1 MDH1 MDH1 ME1 ME1 Aspulvinone_O This compound Aspulvinone_O->GOT1 inhibits Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito Aspartate_mito Aspartate Glutamate_mito->Aspartate_mito GOT2 Aspartate_mito->Aspartate_cyto transport

Caption: GOT1 signaling pathway in pancreatic cancer.

Experimental Protocols

Two primary CETSA formats are commonly used: the melt curve (or thermal profile) and the isothermal dose-response fingerprint (ITDRFCETSA).

CETSA Melt Curve Protocol

This protocol is used to determine the thermal stability of the target protein (Tagg) in the presence and absence of a saturating concentration of the ligand.

Materials:

  • Pancreatic cancer cell line (e.g., SW1990)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against GOT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler or heating blocks

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture SW1990 cells to ~80-90% confluency.

    • Treat cells with a saturating concentration of this compound (e.g., 50 µM) or DMSO vehicle control for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Cell Harvesting and Preparation:

    • Harvest cells by scraping or trypsinization.

    • Wash the cell pellet with ice-cold PBS and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 10-20 x 106 cells/mL.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include an unheated control at 37°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by western blotting using an anti-GOT1 antibody.

    • Quantify the band intensities and normalize them to the unheated control.

    • Plot the percentage of soluble GOT1 as a function of temperature to generate the melt curves for both the this compound-treated and DMSO-treated samples. The temperature at which 50% of the protein is denatured is the Tagg. The difference in Tagg between the treated and control samples (ΔTagg) indicates the degree of thermal stabilization.

Isothermal Dose-Response Fingerprint (ITDRFCETSA) Protocol

This protocol is used to determine the potency of the ligand in stabilizing the target protein at a single, fixed temperature.

Procedure:

  • Cell Culture and Treatment:

    • Culture and harvest cells as described in the melt curve protocol.

    • Resuspend the cells in PBS with inhibitors.

    • Aliquot the cell suspension and treat with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a DMSO control for a predetermined time at 37°C.

  • Heat Treatment:

    • Heat all samples at a single, constant temperature for 3 minutes. This temperature should be chosen from the melt curve experiment, typically at or slightly above the Tagg of the untreated protein, where a significant portion of the protein is denatured, providing a good assay window. For example, if the Tagg of GOT1 is 58°C, a temperature of 60-62°C might be suitable.

  • Cell Lysis, Protein Extraction, and Analysis:

    • Follow the same steps for lysis, protein extraction, and western blot analysis as in the melt curve protocol.

    • Quantify the band intensities for each concentration of this compound.

    • Plot the amount of soluble GOT1 as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.

Experimental Workflows

CETSA_Workflow cluster_melt_curve CETSA Melt Curve Workflow cluster_itdrf ITDRFCETSA Workflow mc_start Start: Cell Culture mc_treat Treat with Saturating This compound or DMSO mc_start->mc_treat mc_harvest Harvest and Resuspend Cells mc_treat->mc_harvest mc_aliquot Aliquot Cell Suspension mc_harvest->mc_aliquot mc_heat Heat at Temperature Gradient (e.g., 40-70°C) mc_aliquot->mc_heat mc_lyse Freeze-Thaw Lysis mc_heat->mc_lyse mc_centrifuge Centrifuge to Pellet Aggregates mc_lyse->mc_centrifuge mc_supernatant Collect Soluble Fraction mc_centrifuge->mc_supernatant mc_wb Western Blot for GOT1 mc_supernatant->mc_wb mc_analyze Analyze and Plot Melt Curve (Determine ΔTagg) mc_wb->mc_analyze itdrf_start Start: Cell Culture itdrf_harvest Harvest and Resuspend Cells itdrf_start->itdrf_harvest itdrf_aliquot Aliquot Cell Suspension itdrf_harvest->itdrf_aliquot itdrf_treat Treat with Serial Dilution of this compound itdrf_aliquot->itdrf_treat itdrf_heat Heat at Single, Fixed Temperature (from Melt Curve) itdrf_treat->itdrf_heat itdrf_lyse Freeze-Thaw Lysis itdrf_heat->itdrf_lyse itdrf_centrifuge Centrifuge to Pellet Aggregates itdrf_lyse->itdrf_centrifuge itdrf_supernatant Collect Soluble Fraction itdrf_centrifuge->itdrf_supernatant itdrf_wb Western Blot for GOT1 itdrf_supernatant->itdrf_wb itdrf_analyze Analyze and Plot Dose-Response (Determine EC50) itdrf_wb->itdrf_analyze

Caption: CETSA experimental workflows.

Conclusion

References

Application Notes and Protocols: Aspulvinone O Treatment in SW1990 Pancreatic Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Aspulvinone O on the SW1990 pancreatic cancer cell line, including detailed experimental protocols and data interpretation. This compound has been identified as a novel inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1), a key enzyme in glutamine metabolism, which is crucial for the proliferation and survival of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2]

Summary of Quantitative Data

The following tables summarize the key quantitative data from studies investigating the effects of this compound on SW1990 cells.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 24h
SW1990 Pancreatic 20.54 - 26.80
PANC-1Pancreatic20.54 - 26.80
AsPC-1Pancreatic20.54 - 26.80
MM231Breast> 100
MM453Breast> 100
HCC1806Breast> 100
HCT116Colorectal> 100
HPDE6-C7Normal Pancreatic Duct Epithelial> 100

Data sourced from Sun et al., 2019.[1]

Table 2: Effect of this compound on Apoptosis in SW1990 Cells (48h treatment)

This compound Concentration (µM)Apoptotic Cells (%)
0 (Control)4.8
1011.4
2061.7
4076.4

Data sourced from Sun et al., 2019.[1]

Table 3: Effect of this compound on Cell Cycle Distribution in SW1990 Cells (48h treatment)

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)68.125.16.7
1057.633.68.8
2038.942.518.7
4031.846.821.3

Data sourced from Sun et al., 2019.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in SW1990 cells and a general experimental workflow for its evaluation.

AspulvinoneO_Pathway cluster_cell SW1990 Cell AspulvinoneO This compound GOT1 GOT1 AspulvinoneO->GOT1 Inhibits NADPH NADPH GOT1->NADPH MitochondrialRespiration Mitochondrial Respiration GOT1->MitochondrialRespiration Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG Aspartate Aspartate alphaKG->Aspartate OAA Oxaloacetate Aspartate->OAA GOT1 Malate Malate OAA->Malate Malate->NADPH ROS ROS NADPH->ROS Reduces Proliferation Cell Proliferation ROS->Proliferation Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces S_Phase_Arrest S Phase Arrest Proliferation->S_Phase_Arrest

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and leading to increased ROS, which in turn suppresses proliferation and induces apoptosis in SW1990 cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A SW1990 Cell Culture B This compound Treatment (Varying Concentrations) A->B G SW1990 Xenograft Model in Mice A->G C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot (GOT1 Expression) B->F H This compound Administration G->H I Tumor Growth Monitoring H->I J Ex Vivo Analysis I->J

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound on the SW1990 pancreatic cancer cell line.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the study of this compound's effect on SW1990 cells.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • SW1990 cells

  • DMEM or RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed SW1990 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • SW1990 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed SW1990 cells and treat with various concentrations of this compound for 48 hours.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Use appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • SW1990 cells treated with this compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed SW1990 cells and treat with various concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and centrifugation (300 x g for 5 minutes).

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

  • Wash the cells twice with PBS to remove residual ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot for GOT1 Detection

Principle: Western blotting is used to detect the expression levels of specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest (in this case, GOT1).

Materials:

  • SW1990 cell lysates (from control and this compound-treated cells)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GOT1

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the SW1990 cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GOT1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

In Vivo Xenograft Model

Principle: This in vivo model involves the subcutaneous injection of human cancer cells (SW1990) into immunocompromised mice to form tumors. The effect of a therapeutic agent (this compound) on tumor growth can then be evaluated.

Materials:

  • SW1990 cells

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice)

  • Matrigel (optional)

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Culture SW1990 cells to a sufficient number.

  • Resuspend the cells in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 2-5 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by intraperitoneal injection) at the desired dose and schedule. Administer the vehicle control to the control group.

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, or western blotting).

References

Assessing the Effects of Aspulvinone O on Glutamine Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspulvinone O is a naturally occurring small molecule that has been identified as a potent and selective inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[1][2] In the context of certain cancers, particularly Pancreatic Ductal Adenocarcinoma (PDAC), there is a metabolic reprogramming that renders these cells highly dependent on a non-canonical glutamine metabolism pathway for survival and proliferation.[1][3] This pathway is crucial for maintaining redox homeostasis through the production of NADPH.[1][2] this compound disrupts this pathway by directly inhibiting GOT1, leading to increased oxidative stress and subsequent cancer cell death.[1][4] These application notes provide a summary of the quantitative effects of this compound on glutamine metabolism and detailed protocols for key experiments to assess its efficacy.

Data Presentation

Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
Cell LineTypeIC50 (µM) after 24h
PANC-1Pancreatic Cancer~20.54
AsPC-1Pancreatic Cancer~24.66
SW1990Pancreatic Cancer~26.80
HPDE6-C7Nonmalignant Pancreatic Duct Epithelial>100

Data extracted from Sun et al., 2019.[5]

Table 2: Effects of this compound on Glutamine Metabolism in SW1990 Cells
TreatmentRelative Aspartate LevelRelative Oxaloacetate LevelRelative Malate LevelNADPH/NADP+ RatioRelative ROS Level
Control1.01.01.01.01.0
This compound (10 µM)IncreasedDecreasedDecreasedDecreasedIncreased
This compound (20 µM)IncreasedDecreasedDecreasedDecreasedIncreased
This compound (40 µM)IncreasedDecreasedDecreasedDecreasedIncreased

Qualitative data interpretation from graphical representations in Sun et al., 2019.[6] Precise numerical values were not available.

Table 3: Effects of this compound on Mitochondrial Respiration and Glycolysis in SW1990 Cells
TreatmentOxygen Consumption Rate (OCR)Extracellular Acidification Rate (ECAR)
ControlBaselineBaseline
This compound (10 µM)ReducedNo obvious influence
This compound (20 µM)ReducedNo obvious influence

Data interpretation from graphical representations in Sun et al., 2019.[6]

Mandatory Visualizations

GOT1_Inhibition_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate_mito Aspartate (Mitochondria) Glutamate->Aspartate_mito Aspartate_cyto Aspartate (Cytoplasm) Aspartate_mito->Aspartate_cyto Transport Oxaloacetate Oxaloacetate Aspartate_cyto->Oxaloacetate GOT1 Malate Malate Oxaloacetate->Malate Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Malate->NADPH ME1 Redox Redox Balance NADPH->Redox Proliferation Cell Proliferation Redox->Proliferation GOT1 GOT1 AspulvinoneO This compound AspulvinoneO->GOT1 Inhibits

Caption: this compound inhibits GOT1, disrupting non-canonical glutamine metabolism in PDAC cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies GOT1_inhibition GOT1 Inhibition Assay Binding_assays Binding Affinity Assays (MST, CETSA, DARTS) GOT1_inhibition->Binding_assays Cell_viability Cell Viability Assay (IC50) Binding_assays->Cell_viability Metabolomics Metabolite Analysis Cell_viability->Metabolomics Redox_assays NADPH/NADP+ & ROS Assays Metabolomics->Redox_assays Metabolic_flux Seahorse XF Assay (OCR/ECAR) Redox_assays->Metabolic_flux Xenograft PDAC Xenograft Model Metabolic_flux->Xenograft Tumor_growth Tumor Growth Inhibition Xenograft->Tumor_growth

Caption: Experimental workflow for assessing this compound's effects on glutamine metabolism.

Experimental Protocols

GOT1 Enzymatic Inhibition Assay

This protocol is adapted from the methods described by Sun et al., 2019.[6]

Objective: To determine the in vitro inhibitory effect of this compound on purified human recombinant GOT1 enzyme.

Materials:

  • Purified human recombinant GOT1

  • This compound

  • L-Aspartic acid

  • α-Ketoglutaric acid

  • Malate dehydrogenase

  • NADH

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 4 mM L-Aspartic acid, 1 mM α-Ketoglutaric acid, 1 unit/mL malate dehydrogenase, and 1 mM NADH in a suitable buffer.

  • Add varying concentrations of this compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add 0.1 mg/mL of human recombinant GOT1 to initiate the reaction. The total reaction volume should be 100 µL.

  • Immediately place the plate in the plate reader and measure the decrease in absorbance at 340 nm over time. This reflects the oxidation of NADH.

  • Determine the initial reaction velocity (linear phase) for each concentration of this compound.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

  • PANC-1, AsPC-1, SW1990, and HPDE6-C7 cell lines

  • Complete culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24 hours. Include a vehicle control.

  • After the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing CETSA to confirm the binding of this compound to GOT1 in a cellular context.[7][8]

Objective: To demonstrate target engagement of this compound with GOT1 in intact cells.

Materials:

  • PDAC cells (e.g., SW1990)

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Anti-GOT1 antibody

Procedure:

  • Treat cultured PDAC cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-GOT1 antibody.

  • A positive result is indicated by a thermal shift, where GOT1 in this compound-treated cells remains soluble at higher temperatures compared to the control.[1]

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol outlines the general steps for a DARTS experiment to identify protein targets of a small molecule.[1][9]

Objective: To confirm the direct interaction between this compound and GOT1.

Materials:

  • PDAC cell lysate

  • This compound

  • Protease (e.g., thermolysin, pronase)

  • SDS-PAGE and Western blot reagents

  • Anti-GOT1 antibody

Procedure:

  • Prepare a cell lysate from PDAC cells.

  • Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.

  • Add a protease to each aliquot and incubate for a time that results in partial protein degradation.

  • Stop the protease digestion by adding a denaturing loading buffer and heating.

  • Separate the protein fragments by SDS-PAGE.

  • Perform a Western blot using an anti-GOT1 antibody.

  • Increased resistance to proteolysis (i.e., a stronger GOT1 band) in the presence of this compound indicates a direct binding interaction.[1]

Seahorse XF Analyzer Metabolic Flux Analysis

This protocol is a general guide for using the Seahorse XF Analyzer to measure OCR and ECAR.[10]

Objective: To assess the impact of this compound on mitochondrial respiration and glycolysis.

Materials:

  • PDAC cells (e.g., SW1990)

  • Seahorse XF cell culture microplate

  • Seahorse XF analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator.

  • Load the sensor cartridge with the compounds to be injected (in this case, different concentrations of this compound).

  • Calibrate the Seahorse XF analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol.

  • Measure baseline OCR and ECAR before injecting this compound.

  • Inject this compound and monitor the subsequent changes in OCR and ECAR in real-time.

  • Analyze the data to determine the effect of this compound on mitochondrial respiration and glycolysis.[6]

References

Application Notes and Protocols: Aspulvinone O and its Analogs as Potent α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspulvinone O and its structural analogs, secondary metabolites isolated from fungi of the Aspergillus genus, have demonstrated significant inhibitory activity against α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[1][2] These application notes provide a summary of the quantitative inhibitory data, detailed experimental protocols for in vitro assessment, and a description of the kinetic behavior of these compounds. The information presented is intended to guide researchers in evaluating aspulvinones as potential candidates for drug development.

Introduction

α-Glucosidase, located in the brush border of the small intestine, is responsible for the enzymatic cleavage of disaccharides and oligosaccharides into monosaccharides, which are then absorbed into the bloodstream.[3] Inhibition of this enzyme can delay carbohydrate digestion and consequently lower the rate of glucose absorption, thereby mitigating postprandial blood glucose spikes.[2] Acarbose, an established α-glucosidase inhibitor, is used clinically for this purpose but can be associated with gastrointestinal side effects.[2] Natural products, such as aspulvinones, represent a promising source of novel α-glucosidase inhibitors with potentially improved efficacy and safety profiles.[2] Recent studies on aspulvinones isolated from Aspergillus terreus have highlighted their potent inhibitory effects.[1][2]

Data Presentation: α-Glucosidase Inhibitory Activity

The inhibitory activities of various aspulvinone analogs against α-glucosidase have been quantified, with several compounds exhibiting significantly higher potency than the positive control, acarbose. The data from these studies are summarized in the table below for clear comparison.

Compound Name/NumberDescriptionIC50 (µM)Inhibition TypeSource
Aspulvinone V (1) Newly isolated prenylated aspulvinone2.2Mixed-type[1][2]
Aspulvinone H (4) Previously reported aspulvinone4.6Mixed-type[1][2]
Aspulvinone W (2) Newly isolated prenylated aspulvinone44.3Not specified[1]
Aspulvinone X (3) Newly isolated prenylated aspulvinone>50Not specified[1]
Aspulvinone J-CR (5) Previously reported aspulvinone>50Not specified[1]
Aspulvinone R (6) Previously reported aspulvinone10.8Not specified
Acarbose Positive Control168.6Not specified[1]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of test compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Sodium phosphate buffer (100 mM, pH 6.9)

  • Test compounds (Aspulvinones) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase (e.g., 0.2 U/mL) in 100 mM sodium phosphate buffer (pH 6.9).

  • Prepare a stock solution of the substrate, pNPG (e.g., 5.0 mM), in the same phosphate buffer.

  • Prepare serial dilutions of the test compounds and acarbose at various concentrations.

  • In a 96-well microplate, add 50 µL of the test compound solution (or solvent for the control) to each well.

  • Add 50 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 20 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of the pNPG substrate solution to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 130 µL of 0.2 M Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (enzyme and substrate without inhibitor) and A_s is the absorbance of the sample (with inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Workflow for α-Glucosidase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Data Analysis A Prepare Enzyme, Substrate, & Inhibitor Solutions B Add Inhibitor & Enzyme to 96-well plate A->B Dispense C Pre-incubate at 37°C for 20 min B->C D Add Substrate (pNPG) to initiate reaction C->D E Incubate at 37°C for 20 min D->E F Stop reaction with Na2CO3 E->F G Measure Absorbance at 405 nm F->G Read plate H Calculate % Inhibition G->H I Determine IC50 Value H->I

Workflow for the in vitro α-glucosidase inhibition assay.
Enzyme Kinetic Analysis

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

  • Follow the general procedure for the α-glucosidase inhibition assay described above.

  • Perform the assay with varying concentrations of the substrate (pNPG) in the absence and presence of different fixed concentrations of the inhibitor (e.g., Aspulvinone V or H).

  • Measure the initial reaction velocity (v) at each substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot, which is a graphical representation of the Michaelis-Menten equation (1/v vs. 1/[S]).

  • The type of inhibition can be determined by the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor. For mixed-type inhibition, both Vmax and Km are altered.

G Mixed-Type α-Glucosidase Inhibition cluster_components Reaction Components E Enzyme (α-glucosidase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (Aspulvinone) ES->E - S ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + I P Product ES->P k_cat EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Signaling pathway for mixed-type enzyme inhibition.

Mechanism of Action

Kinetic analyses of the most potent aspulvinones, such as Aspulvinone V and H, have revealed a mixed-type inhibition of α-glucosidase.[1][2] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mechanism affects both the Km and Vmax of the enzymatic reaction. The interaction between these inhibitors and α-glucosidase is thought to be a spontaneous exothermic reaction, primarily driven by hydrophobic forces.[1]

Conclusion

Aspulvinones, particularly Aspulvinone V and H, have been identified as highly potent inhibitors of α-glucosidase, with IC50 values in the low micromolar range. Their mixed-type inhibitory mechanism suggests a complex interaction with the enzyme. These findings underscore the potential of aspulvinones as lead compounds for the development of new therapeutic agents for the management of type 2 diabetes. Further in vivo studies and structure-activity relationship analyses are warranted to optimize their pharmacological properties.

References

Application Notes and Protocols: Investigating the Anti-Influenza Activity of Aspulvinone O Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-influenza activity of Aspulvinone O and its analogues. This document outlines detailed experimental protocols, presents available data in a structured format, and includes visualizations to illustrate workflows and biological pathways.

Introduction

Aspulvinones are a class of fungal metabolites characterized by a tetronic acid ring core structure.[1] Various analogues have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1][2] Notably, some aspulvinones have shown inhibitory effects against influenza A virus and SARS-CoV-2, making them promising candidates for further antiviral drug development.[3][4] This document provides the necessary protocols and data to facilitate research into the anti-influenza potential of this compound and its derivatives.

Data Presentation: Antiviral Activity of Aspulvinone Analogues

The following tables summarize the reported antiviral activities of various Aspulvinone analogues.

Table 1: Anti-Influenza A Virus (H1N1) Activity of Aspulvinone Analogues

CompoundAssayCell LineIC₅₀ (µg/mL)Cytotoxicity (CC₅₀ in µg/mL)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
Isoaspulvinone ECPE ReductionMDCK32.3>100>3.1[4]
Aspulvinone ECPE ReductionMDCK56.9>100>1.76[4]
Pulvic AcidCPE ReductionMDCK29.1>100>3.44[4]

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration) is the concentration that results in 50% cell death.

Table 2: Anti-SARS-CoV-2 Activity of this compound and Its Analogues

CompoundTargetIC₅₀ (µM)Inhibition TypeReference
This compoundMpro12.41 ± 2.40Competitive[3]
PLpro21.34 ± 0.94Competitive[3]
Aspulvinone EMpro39.93 ± 2.42Uncompetitive[3]
Analogue 49Mpro28.25 ± 2.37Uncompetitive[3]
Analogue 50PLpro17.43 ± 2.60Competitive[3]
Analogue 51PLpro23.05 ± 0.07Competitive[3]

Mpro (Main protease) and PLpro (Papain-like protease) are key enzymes in SARS-CoV-2 replication.

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing the anti-influenza activity of this compound analogues.

experimental_workflow cluster_screening Initial Screening cluster_characterization Detailed Characterization cluster_moa Mechanism of Action Compound_Library This compound Analogues Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., CPE Reduction) Compound_Library->Antiviral_Assay Dose_Response Dose-Response and IC50/CC50 Determination Cytotoxicity_Assay->Dose_Response Antiviral_Assay->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Time_of_Addition Time-of-Addition Assay Mechanism_of_Action->Time_of_Addition Viral_Entry_Assay Viral Entry/Fusion Assay Mechanism_of_Action->Viral_Entry_Assay Polymerase_Assay Polymerase (RdRp) Activity Assay Mechanism_of_Action->Polymerase_Assay Neuraminidase_Assay Neuraminidase Inhibition Assay Mechanism_of_Action->Neuraminidase_Assay

Caption: Overall workflow for investigating anti-influenza activity.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells. This is crucial to ensure that the observed antiviral activity is not due to cell death.[5]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 4 × 10⁵ cells/well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[6]

  • Compound Preparation: Prepare serial dilutions of the this compound analogues in DMEM. The final DMSO concentration should be less than 0.5%.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "cells only" control (medium with DMSO) and a "100% kill" control (e.g., with a high concentration of a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Influenza Virus Replication Inhibition Assay (CPE Reduction Assay)

This assay evaluates the ability of the test compounds to inhibit the cytopathic effect (CPE) induced by influenza virus infection.

Materials:

  • MDCK cells

  • Influenza A virus (e.g., A/PR/8/34 H1N1)

  • DMEM with 0.2% BSA, 25 mM HEPES, and antibiotics (Infection Medium)

  • TPCK-treated trypsin

  • This compound analogues

  • 96-well plates

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate as described in Protocol 4.1.

  • Infection and Treatment:

    • Wash the cell monolayer with PBS.

    • In a separate plate, pre-incubate serial dilutions of the this compound analogues with a known titer of influenza virus (e.g., 100 TCID₅₀) for 1 hour at 37°C.

    • Transfer the virus-compound mixture to the corresponding wells of the cell plate.

    • Include a "virus only" control (virus in medium with DMSO) and a "cells only" control.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until CPE is observed in approximately 90% of the "virus only" control wells.

  • Staining:

    • Remove the medium and fix the cells with 10% formalin for 30 minutes.

    • Wash the plate with water and stain with 0.5% Crystal Violet solution for 15 minutes.

    • Gently wash the plate with water and let it air dry.

  • Quantification:

    • Elute the dye by adding 100 µL of methanol to each well.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of inhibition of CPE for each compound concentration. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Protocol 3: Mechanism of Action - Time-of-Addition Assay

This assay helps to identify the stage of the viral replication cycle that is targeted by the active compounds.[7]

Materials:

  • MDCK cells

  • Influenza A virus

  • Active this compound analogue at a concentration of 5-10 times its IC₅₀

  • Infection Medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in a 96-well plate.

  • Time-of-Addition:

    • Pre-infection (-2 to 0 h): Treat cells with the compound for 2 hours, then wash and infect with the virus.

    • Co-infection (0 h): Add the compound and virus to the cells simultaneously.

    • Post-infection (2, 4, 6, 8 h): Infect the cells with the virus. At various time points post-infection (2, 4, 6, 8 hours), add the compound.

  • Incubation: Incubate all plates for a total of 24-48 hours.

  • Quantification of Viral Yield: Harvest the supernatant from each well and determine the viral titer using a TCID₅₀ assay or plaque assay.

  • Data Analysis: Plot the viral titer against the time of compound addition. A significant reduction in viral titer at a specific time point suggests that the compound targets the viral replication stage occurring at that time. For example, inhibition during pre-infection might indicate an effect on viral attachment or entry, while inhibition at later post-infection times could suggest targeting of replication, assembly, or release.

Influenza A Virus Replication Cycle

Understanding the influenza virus life cycle is essential for identifying potential drug targets. The following diagram outlines the key stages.[8]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Isolated Yield of Aspulvinone O from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the isolated yield of Aspulvinone O from fungal cultures. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary fungal source for producing this compound?

A1: The primary fungal source for this compound is Aspergillus terreus. It has been isolated from various strains of this fungus, often through solid-state fermentation on rice culture.[1][2][3]

Q2: What are the general culture conditions for Aspergillus terreus to produce this compound?

A2: Aspergillus terreus can be cultivated under both solid-state and submerged fermentation conditions. For solid-state fermentation, rice is a commonly used substrate. The fungus is typically incubated at around 28-30°C for 14 to 28 days.[4] For submerged fermentation, a liquid medium containing glucose, maltose, mannitol, glutamic acid, peptone, and yeast extract can be used, with fermentation carried out at 28°C with shaking (around 200 rpm) for 12 days.[4]

Q3: Why is the isolated yield of this compound often low?

A3: The low yield of this compound can be attributed to several factors. The expression of secondary metabolite biosynthetic gene clusters, including that for aspulvinones, is often low under standard laboratory conditions.[5] Additionally, culture conditions such as media composition, pH, temperature, and aeration have a significant impact on secondary metabolite production and may not be optimal, leading to poor yields.[6]

Q4: What are the key steps in the extraction and purification of this compound?

A4: The typical extraction and purification process for this compound involves:

  • Extraction: The fungal culture (solid or liquid) is extracted with an organic solvent, most commonly ethyl acetate.[4]

  • Concentration: The organic extract is concentrated under reduced pressure to obtain a crude extract.

  • Purification: The crude extract is then subjected to chromatographic techniques for purification. This often involves column chromatography using silica gel, Sephadex LH-20, or C18 as the stationary phase, followed by High-Performance Liquid Chromatography (HPLC) for final purification.[7]

Q5: How can I confirm the presence and quantity of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector or Mass Spectrometry (MS) is the most common method for the detection and quantification of this compound.[4] An analytical C18 column is typically used with a mobile phase gradient of methanol and water or acetonitrile and water.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no production of this compound 1. Inappropriate fungal strain. 2. Suboptimal culture medium. 3. Incorrect pH of the medium. 4. Inadequate incubation time or temperature. 5. Poor aeration in submerged culture.1. Use a known this compound-producing strain of Aspergillus terreus. Consider strain improvement through mutagenesis (e.g., using diethyl sulfate).[4] 2. Optimize the carbon and nitrogen sources in the medium. For solid-state fermentation, try different rice varieties. For submerged culture, experiment with different concentrations of glucose, peptone, and yeast extract.[4][6] 3. Adjust the initial pH of the culture medium. The optimal pH for secondary metabolite production in Aspergillus species is often between 5.0 and 7.0.[6] 4. Perform a time-course study to determine the optimal incubation period for this compound production. Test a range of temperatures between 25°C and 30°C.[4][6] 5. In shake flask cultures, optimize the agitation speed (e.g., 150-250 rpm) to ensure sufficient oxygen supply.[4]
Difficulty in extracting this compound 1. Inefficient extraction solvent. 2. Incomplete cell lysis.1. Ethyl acetate is a commonly used and effective solvent. You can also try other solvents of similar polarity like dichloromethane. 2. For solid cultures, ensure the substrate is thoroughly ground and mixed with the solvent. For liquid cultures, consider ultrasonication during extraction to improve cell disruption and release of intracellular metabolites.[4]
Co-elution of impurities during purification 1. Similar polarity of this compound and impurities. 2. Overloading of the chromatography column.1. Employ a combination of different chromatographic techniques. For example, use silica gel chromatography for initial separation based on polarity, followed by size-exclusion chromatography (Sephadex LH-20), and finally reverse-phase HPLC (C18) for high-resolution separation. 2. Reduce the amount of crude extract loaded onto the column. Use a gradient elution with a shallow slope to improve the separation of compounds with similar retention times.
Degradation of this compound 1. Exposure to light or extreme temperatures. 2. Unstable pH during extraction or storage.1. Protect extracts and purified compounds from direct light. Perform purification steps at room temperature or below and store the purified compound at -20°C. 2. Avoid strong acids or bases during extraction and purification. Store extracts and the purified compound in a neutral buffer or solvent.

Experimental Protocols

Protocol 1: Solid-State Fermentation of Aspergillus terreus on Rice
  • Media Preparation:

    • Weigh 100 g of rice into a 1 L Erlenmeyer flask.

    • Add 100 mL of distilled water.

    • Autoclave at 121°C for 20 minutes to sterilize.

  • Inoculation:

    • Inoculate the sterilized rice with a spore suspension or mycelial plugs of a known this compound-producing Aspergillus terreus strain.

  • Incubation:

    • Incubate the flask under static conditions at 28°C in the dark for 21-28 days.

  • Extraction:

    • After incubation, add 500 mL of ethyl acetate to the flask and let it soak overnight.

    • Homogenize the rice culture and solvent mixture.

    • Filter the mixture to separate the extract from the solid residue.

    • Repeat the extraction of the solid residue two more times with 300 mL of ethyl acetate.

    • Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Submerged Fermentation of Aspergillus terreus
  • Seed Culture Preparation:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with Aspergillus terreus.

    • Incubate at 28°C on a rotary shaker at 180 rpm for 3 days.

  • Production Culture:

    • Prepare the production medium with the following composition per liter: 20 g glucose, 10 g maltose, 20 g mannitol, 10 g glutamic acid, 5 g peptone, and 3 g yeast extract.[4]

    • Inoculate 1 L of the production medium with 50 mL of the seed culture.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 12 days.[4]

  • Extraction:

    • Separate the mycelium from the broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Extract the mycelium separately with ethyl acetate, possibly using ultrasonication to aid extraction.[4]

    • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure.

Protocol 3: Purification of this compound
  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated sample in methanol.

    • Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Analyze fractions by TLC or HPLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool the purified fractions and concentrate them.

    • Dissolve the sample in the mobile phase.

    • Perform final purification using a preparative reverse-phase HPLC system with a C18 column.

    • Use a gradient of methanol and water or acetonitrile and water as the mobile phase.

    • Collect the peak corresponding to this compound.

    • Verify the purity of the isolated compound by analytical HPLC.

Data Presentation

Table 1: Factors Influencing this compound Yield in Aspergillus terreus Cultures

Factor Parameter General Recommendation for Increased Yield Reference
Culture Medium Carbon SourceGlucose, Maltose, Mannitol[4]
Nitrogen SourceGlutamic acid, Peptone, Yeast Extract[4]
Substrate (Solid-State)Rice[1][2][3]
pH Initial pH of Medium5.0 - 7.0[6]
Temperature Incubation Temperature25°C - 30°C[4][6]
Aeration Agitation Speed (Submerged)180 - 200 rpm[4]
Incubation Time Duration12 - 28 days[4]
Strain Genetic MakeupUse of high-yielding strains or mutants[4]

Visualizations

experimental_workflow cluster_strain Strain Selection & Improvement cluster_culture Culture Optimization cluster_extraction Extraction & Purification A Wild-Type A. terreus B Chemical Mutagenesis (e.g., DES) A->B C Screening for High-Yielding Mutants B->C D Select Culture Method (Solid-State vs. Submerged) C->D E Optimize Media Components (Carbon, Nitrogen Sources) D->E F Optimize Physical Parameters (pH, Temp, Aeration) E->F G Solvent Extraction (Ethyl Acetate) F->G H Column Chromatography (Silica, Sephadex LH-20) G->H I Preparative HPLC (C18) H->I J Pure this compound I->J

Caption: Experimental workflow for improving the isolated yield of this compound.

biosynthesis_pathway cluster_precursors Primary Metabolism cluster_polyketide Polyketide Synthesis cluster_modification Post-PKS Modification P1 Phenylalanine PKS Polyketide Synthase (PKS) P1->PKS P2 Tyrosine P2->PKS P3 Acetyl-CoA P3->PKS Intermediate1 Polyketide Intermediate PKS->Intermediate1 Aspulvinone_Core Aspulvinone Backbone Intermediate1->Aspulvinone_Core Prenyl Dimethylallyl Pyrophosphate (DMAPP) Enzyme Dimethylallyl- transferase Prenyl->Enzyme Tailoring Tailoring Enzymes (Oxidation, etc.) Enzyme->Tailoring Aspulvinone_Core->Enzyme Aspulvinone_Core->Tailoring Aspulvinone_O This compound Tailoring->Aspulvinone_O

Caption: Generalized biosynthetic pathway for this compound.

References

Technical Support Center: Aspulvinone O Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Aspulvinone O. The information is compiled from established protocols and aims to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My aldol condensation reaction is giving a low yield. What are the critical parameters to optimize?

Low yields in the vinylogous aldol condensation between a substituted tetronic acid and an aldehyde to form the this compound precursor can be attributed to several factors. Key parameters to investigate include the choice of base, solvent, and reaction temperature.

A commonly used and effective base is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (MeCN) at 65 °C.[1] It is crucial to ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. The stoichiometry of the reactants, particularly the aldehyde, can also be adjusted. Using a slight excess of the aldehyde (e.g., 2 equivalents) may improve the yield.[2]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the purity and dryness of your tetronic acid, aldehyde, DBU, and MeCN.

  • Optimize Reaction Conditions: If the standard conditions are not providing satisfactory results, consider screening other bases and solvents. A summary of conditions from a recent study is provided in the table below.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.

2. I am observing the formation of both Z and E isomers. How can I control the stereoselectivity of the reaction?

The stereochemical outcome of the aldol condensation is highly dependent on the solvent system. For the synthesis of this compound, the Z-isomer is typically the desired product.

It has been demonstrated that conducting the reaction in acetonitrile (MeCN) predominantly yields the Z-configuration.[1][3] Conversely, using protic solvents like methanol (MeOH), ethanol (EtOH), or isopropanol (i-PrOH) can lead to the formation of a mixture of Z and E isomers, and in some cases, the E isomer can be the major product after separation by HPLC.[1]

Troubleshooting Steps:

  • Solvent Choice: To favor the Z-isomer, strictly use anhydrous MeCN as the solvent.

  • Temperature Control: Maintain a consistent reaction temperature as specified in the protocol (e.g., 65 °C), as temperature fluctuations can affect selectivity.

  • Purification: If a mixture of isomers is obtained, they can often be separated using column chromatography or preparative HPLC.

3. The deprotection of the benzyl group is resulting in side reactions. What are the recommended deprotection methods?

The final step in the synthesis of many natural aspulvinones, including this compound, is the deprotection of a protecting group, often a benzyl ether. A standard and effective method for O-benzyl deprotection is catalytic hydrogenation using Palladium on carbon (Pd/C) with a hydrogen atmosphere.[1]

However, if the molecule contains other functional groups susceptible to reduction, such as double bonds, this method may lead to undesired side products. For instance, in the synthesis of Aspulvinone B, which contains a prenyl group, hydrogenation can also reduce the prenyl double bond.[1] In such cases, a Lewis acid-mediated deprotection using Boron trichloride (BCl₃) can be a successful alternative.[1]

Troubleshooting Steps:

  • Substrate Compatibility: Assess your molecule for functional groups that might be sensitive to the chosen deprotection conditions.

  • Alternative Reagents: If catalytic hydrogenation is not suitable, consider using Lewis acids like BCl₃ or Boron tribromide (BBr₃). Be aware that these reagents can sometimes induce other transformations, such as cyclization reactions.[1]

  • Reaction Monitoring: Carefully monitor the deprotection reaction by TLC to avoid over-reaction and the formation of byproducts.

4. How can I purify the final this compound product effectively?

Purification of this compound and its analogues can often be achieved through standard techniques. In some cases, the product may precipitate directly from the reaction mixture and can be isolated by simple filtration.[1]

For more soluble compounds or to remove persistent impurities, column chromatography on silica gel is a common method. For challenging separations, such as isolating isomers, preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique.[4]

Recommended Purification Workflow:

  • Initial Isolation: If the product precipitates, filter the reaction mixture and wash the solid with a suitable cold solvent.

  • Chromatography: If impurities remain, perform column chromatography. The choice of eluent will depend on the polarity of your specific Aspulvinone derivative.

  • High-Resolution Purification: For obtaining highly pure material, especially for biological assays, preparative HPLC is recommended.

Quantitative Data Summary

Table 1: Optimization of Aldol Condensation for an Aspulvinone Precursor

EntryBase (equiv.)SolventTemperature (°C)Yield (%)Z:E Ratio
1DBU (2)MeCN6585>95:5
2DBU (2)MeOH65781:1.2
3DBU (2)EtOH65801:1.5
4DBU (2)i-PrOHReflux751:1.7
5Et₃N (2)MeCN6560>95:5
6K₂CO₃ (2)MeCN6545>95:5

Data compiled from studies on vinylogous aldol condensation for aspulvinone synthesis.[1][2]

Experimental Protocols

General Procedure for the Synthesis of this compound Precursor via Aldol Condensation:

To a solution of the substituted tetronic acid (1.0 eq.) and the corresponding 4-(benzyloxy)benzaldehyde (2.0 eq.) in anhydrous acetonitrile (MeCN, 0.2 M) is added 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq.) at room temperature. The reaction mixture is then heated to 65 °C and stirred for the time determined by TLC monitoring (typically 2-4 hours). After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography to afford the desired Z-isomer of the this compound precursor.[1]

General Procedure for the Deprotection of the Benzyl Group:

The benzylated this compound precursor (1.0 eq.) is dissolved in a suitable solvent such as ethyl acetate or methanol. Palladium on carbon (10 wt. % Pd, 0.1 eq.) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction mixture is stirred vigorously at room temperature until TLC analysis indicates complete consumption of the starting material. The mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield this compound.[1]

Visualizations

Aspulvinone_O_Synthesis cluster_start Starting Materials cluster_reaction Aldol Condensation cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product Substituted Tetronic Acid Substituted Tetronic Acid Reaction DBU, MeCN, 65 °C Substituted Tetronic Acid->Reaction 4-(Benzyloxy)benzaldehyde 4-(Benzyloxy)benzaldehyde 4-(Benzyloxy)benzaldehyde->Reaction This compound Precursor This compound Precursor Reaction->this compound Precursor Deprotection_Step Pd/C, H₂ This compound Precursor->Deprotection_Step This compound This compound Deprotection_Step->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Problem Problem Start->Problem Check_Reagents Verify Reagent Purity and Anhydrous Conditions Problem->Check_Reagents Low Yield Check_Solvent Use Anhydrous MeCN for Z-Isomer Problem->Check_Solvent Incorrect Isomer Assess_Substrate Check for Reducible Functional Groups Problem->Assess_Substrate Deprotection Issues Optimize_Conditions Screen Base, Solvent, and Temperature Check_Reagents->Optimize_Conditions End End Optimize_Conditions->End Purify_Isomers Separate Isomers by Chromatography/HPLC Check_Solvent->Purify_Isomers Purify_Isomers->End Alternative_Deprotection Use Lewis Acids (e.g., BCl₃) Assess_Substrate->Alternative_Deprotection Alternative_Deprotection->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Large-Scale Synthesis of Aspulvinone O

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Aspulvinone O. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its analogs?

A1: The most prevalent and modular method for synthesizing the aspulvinone core is a vinylogous aldol condensation between a substituted tetronic acid and an appropriate aldehyde.[1][2][3] This approach is favored for its efficiency and broad substrate scope.[1] Alternative methods have utilized noble metal catalysts or organolithium reagents, but these often involve high costs or harsh, difficult-to-scale conditions.[1][4]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The main challenges include poor or inconsistent isolated yields, controlling stereoselectivity to obtain the desired Z-isomer, formation of byproducts through side reactions like alkoxy exchange, and difficulties in purification.[1][2] Additionally, the cost and availability of noble metal catalysts and the operational complexity of using organolithium reagents at low temperatures can be significant hurdles in a large-scale setting.[4]

Q3: How can I improve the yield of the key aldol condensation step?

A3: Optimizing the reaction conditions is critical. The choice of base, solvent, and temperature significantly impacts the yield.[1] For the condensation of tetronic acid with a benzaldehyde derivative, using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as acetonitrile (MeCN) has proven effective.[1] Studies have shown that a reaction temperature of 30°C can provide the best yields, as both higher and lower temperatures may lead to a decrease in product formation.[1] Increasing the molar equivalent of the aldehyde can also enhance the reaction yield.[1]

Q4: How is the final deprotection step to yield this compound typically performed?

A4: The final step in synthesizing this compound from its protected precursor usually involves the cleavage of an O-benzyl bond. This is commonly achieved through hydrogenolysis using a Palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂).[1] However, if the molecule contains other sensitive functional groups susceptible to hydrogenation (e.g., a prenyl double bond), alternative methods are required. In such cases, a Lewis acid like boron trichloride (BCl₃) can be used for deprotection to avoid unwanted side reactions.[1]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Aldol Condensation 1. Suboptimal reaction temperature. 2. Incorrect choice of base or solvent. 3. Insufficient amount of aldehyde reactant. 4. Reaction time is too short.1. Optimize the temperature. A study found 30°C to be optimal, as higher temperatures can decrease yield.[1] 2. Use DBU as the base in MeCN for predominantly Z-isomer formation.[1] 3. Increase the aldehyde to 3 equivalents relative to the tetronic acid.[1] 4. Extend the reaction time and monitor progress via TLC or LC-MS.[1]
Formation of E/Z Isomer Mixture The solvent choice influences stereoselectivity. Using protic solvents like isopropanol (i-PrOH) can lead to the formation of E/Z mixtures.[1]For selective synthesis of the Z-isomer, use acetonitrile (MeCN) as the solvent.[1][3] If the E-isomer is desired or if a mixture is formed, the isomers can be separated using HPLC.[1][2]
Alkoxy Exchange Byproduct Detected Use of alcoholic solvents such as methanol (MeOH) or ethanol (EtOH) can lead to an alkoxy exchange mechanism, creating undesired byproducts.[1][3]Switch to an aprotic solvent like acetonitrile (MeCN) to prevent alkoxy exchange.[1]
Incomplete Deprotection 1. Inefficient catalyst activity (Pd/C). 2. Insufficient reaction time or H₂ pressure. 3. Use of an inappropriate deprotection method for the specific substrate.1. Ensure the Pd/C catalyst is fresh and active. 2. Increase H₂ pressure or extend the reaction time. 3. For substrates with sensitive groups, switch from hydrogenolysis to a Lewis acid-based method like BCl₃.[1]
Difficulty with Product Purification 1. Product is an oil or does not crystallize easily. 2. Presence of closely related impurities or isomers.1. Some aspulvinone products precipitate directly from the reaction solvent, allowing for simple filtration.[1] 2. If filtration is not possible, use column chromatography. For separating stubborn E/Z isomers, preparative HPLC is effective.[1][5]
Quantitative Data Summary

Table 1: Optimization of the Vinylogous Aldol Condensation Reaction (Data derived from a representative synthesis of an aspulvinone precursor)[1]

EntrySolventBase (2 eq.)Temp (°C)Time (h)Aldehyde (eq.)Yield (%)
1MeCNDBU6512275
2THFDBU6512265
3DCMDBU6512255
4MeOHDBU6512270 (Alkoxy exchange)
5MeCNDBUrt12278
6MeCNDBU3012285
7MeCNDBU012270
8MeCNDBU3024391
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor (Z-isomer)

This protocol describes the vinylogous aldol condensation to form the protected core structure of this compound.

  • Preparation: To a round-bottom flask, add the substituted tetronic acid (1.0 eq.) and the corresponding O-benzylated aldehyde (3.0 eq.).

  • Solvent Addition: Add dry acetonitrile (MeCN) to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq.) dropwise.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to 30°C. Stir for 24 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Acidify the residue with 1M HCl and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain the desired Z-isomer precursor. Some aspulvinone products may precipitate and can be purified by simple filtration.[1]

Protocol 2: Deprotection to Synthesize this compound

This protocol describes the final debenzylation step to yield this compound.

  • Preparation: Dissolve the purified this compound precursor (1.0 eq.) in a suitable solvent such as methanol (MeOH) or ethyl acetate.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) to the solution.

  • Reaction Execution: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Purge the flask with H₂ and maintain a hydrogen atmosphere while stirring vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Visualizations

experimental_workflow start Starting Materials (Tetronic Acid, Aldehyde) step1 Vinylogous Aldol Condensation (DBU, MeCN, 30°C) start->step1 intermediate Protected this compound Precursor (Z-isomer) step1->intermediate step2 Purification (Filtration / Chromatography) intermediate->step2 step3 Deprotection (H₂, Pd/C) step2->step3 product Final Product (this compound) step3->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting flowchart for low yield in aspulvinone synthesis.

Caption: this compound inhibits the GOT1 enzyme in cancer metabolism.[6][7]

References

overcoming poor solubility of Aspulvinone O in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Aspulvinone O. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a fungal metabolite with recognized antioxidant and anticancer properties.[1][2] Its therapeutic potential is significant, particularly as a selective inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in the metabolism of pancreatic ductal adenocarcinoma (PDAC).[3][4] However, this compound is poorly soluble in aqueous solutions, which can hinder its bioavailability and limit its efficacy in both in vitro and in vivo experimental settings.

Q2: What are the known solvents for this compound?

A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[2] For biological assays, it is often prepared as a stock solution in DMSO.[1] To aid solubilization in DMSO, gentle heating to 37°C and sonication in an ultrasonic bath are recommended.[1]

Q3: Are there any established protocols for improving the aqueous solubility of this compound?

Q4: How does this compound exert its anticancer effects?

A4: this compound selectively inhibits glutamic-oxaloacetic transaminase 1 (GOT1).[3] In pancreatic cancer cells, GOT1 plays a crucial role in a metabolic pathway that supports the production of NADPH, which is essential for maintaining redox balance and mitigating oxidative stress.[10] By inhibiting GOT1, this compound disrupts this pathway, leading to a decrease in NADPH levels, an increase in reactive oxygen species (ROS), and subsequent cancer cell apoptosis.[3][10]

Troubleshooting Guide: Overcoming Poor Solubility of this compound

This guide provides potential solutions to common issues encountered when preparing aqueous solutions of this compound for experimental use.

Problem Potential Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. This compound is "crashing out" of solution as the concentration of the organic solvent (DMSO) decreases.- Reduce the final concentration of this compound. - Increase the percentage of DMSO in the final solution. (Note: Ensure the final DMSO concentration is tolerated by your cell line or animal model).- Use a co-solvent system. Prepare the final dilution in a mixture of aqueous buffer and a water-miscible organic solvent like ethanol or polyethylene glycol (PEG).- Incorporate a surfactant. Add a biocompatible surfactant such as Tween 80 or Pluronic F68 to the aqueous buffer to help maintain solubility.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of this compound.- Visually inspect solutions for precipitation before each use. - Prepare fresh dilutions for each experiment. - Consider using a formulation with improved solubility, such as a cyclodextrin complex or a solid dispersion.
Difficulty achieving a high enough concentration for in vivo studies. The limited solubility of this compound in vehicles suitable for animal administration.- Explore co-solvent mixtures. A common vehicle for poorly soluble compounds for intraperitoneal injection in mice is a mixture of DMSO, PEG 400, and saline or a buffer.[11] - Consider a lipid-based formulation. Oil-based vehicles can sometimes improve the solubility and bioavailability of lipophilic compounds.[12] - Prepare a nanosuspension. Reducing the particle size to the nanometer range can increase the dissolution rate and apparent solubility.[12]

Experimental Protocols & Data

While specific quantitative data for this compound solubility enhancement is limited in the public domain, the following table summarizes general strategies that can be adapted. Researchers should perform optimization studies to determine the most effective method for their specific application.

Solubilization Method General Protocol Potential Advantages Considerations
Co-solvency 1. Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).2. Slowly add this solution to the aqueous buffer while vortexing.Simple and quick to prepare.The final concentration of the organic solvent must be compatible with the biological system.
Use of Surfactants 1. Prepare the aqueous buffer containing a biocompatible surfactant (e.g., 0.1-1% Tween 80).2. Add the this compound stock solution (e.g., in DMSO) to the surfactant-containing buffer.Can significantly increase apparent solubility.Surfactants can have their own biological effects and may interfere with certain assays.
Cyclodextrin Complexation 1. Prepare an aqueous solution of a cyclodextrin derivative (e.g., HP-β-CD).2. Add this compound to the cyclodextrin solution and stir or sonicate until dissolved.Can form a true solution, improving stability and bioavailability.Requires optimization of the cyclodextrin type and molar ratio.
Solid Dispersion 1. Dissolve this compound and a hydrophilic carrier (e.g., PVP, PEG) in a common solvent.2. Evaporate the solvent to obtain a solid dispersion.3. Reconstitute the solid dispersion in aqueous buffer.Can enhance the dissolution rate.More complex preparation process.

Visualizations

This compound Experimental Workflow

experimental_workflow General Workflow for Solubilizing this compound cluster_preparation Preparation cluster_solubilization Solubilization Strategy cluster_application Application A This compound Powder B Stock Solution (e.g., in DMSO) A->B Dissolve E Cyclodextrin Complex A->E Complexation C Co-solvent System (e.g., DMSO/Buffer) B->C Dilute D Surfactant Solution (e.g., Tween 80 in Buffer) B->D Dilute F In Vitro Assay (Cell Culture) C->F G In Vivo Study (Animal Model) C->G D->F D->G E->F E->G

Caption: A general workflow for preparing this compound solutions.

Signaling Pathway of this compound Action in Pancreatic Cancer

got1_pathway Mechanism of Action of this compound in Pancreatic Cancer cluster_cytoplasm Cytoplasm cluster_legend Legend Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1 Inhibits NADPH NADPH Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Catalyzed by GOT1 Malate Malate Oxaloacetate->Malate MDH1 MDH1 MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 ME1 ME1 NADP NADP+ NADP->NADPH ME1 GSH GSH (Reduced Glutathione) NADPH->GSH Maintains Redox Balance GSSG GSSG (Oxidized Glutathione) GSH->GSSG ROS Increased ROS GSH->ROS Reduces Apoptosis Apoptosis ROS->Apoptosis Inhibitor Inhibitor Enzyme Enzyme Redox_Molecule Redox Molecule Outcome Cellular Outcome

Caption: this compound inhibits GOT1, disrupting NADPH production and leading to apoptosis.

References

troubleshooting Aspulvinone O in vivo delivery methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Aspulvinone O in vivo delivery. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing low efficacy of this compound in my animal model. What are the potential causes and how can I troubleshoot this?

Low in vivo efficacy can stem from multiple factors, ranging from compound formulation and administration to the experimental model itself. The primary areas to investigate are bioavailability, compound stability, and dosing.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the this compound used is of high purity and has not degraded. Re-verify its identity and purity via analytical methods like HPLC or LC-MS.

  • Optimize Formulation and Vehicle: this compound's solubility characteristics are crucial. If it has poor aqueous solubility, the choice of vehicle is critical for effective delivery. Experiment with different biocompatible solvents or formulation strategies.

  • Review Administration Route and Technique: The administration route significantly impacts drug distribution. Intraperitoneal (IP) injection has been used successfully in xenograft models.[4] Ensure the injection technique is consistent and accurate. Other routes like oral (PO), intravenous (IV), or subcutaneous (SC) may be considered, but each requires specific formulation adjustments and may yield different PK profiles.[5]

  • Re-evaluate Dosing Regimen: The dose and frequency may be insufficient. Published studies have used doses of 2.5 and 5 mg/kg/day via IP injection in mouse models.[4] If your dose is lower, consider a dose-escalation study.

Below is a logical decision tree to guide your troubleshooting process for low efficacy.

G start Start: Low In Vivo Efficacy Observed check_compound 1. Verify Compound Purity & Integrity start->check_compound check_pk 2. Assess Bioavailability (Pilot PK Study) check_compound->check_pk Purity OK solution_degraded Solution: Source fresh, validated compound. check_compound->solution_degraded Purity Issue? solution_pk Low Exposure (AUC)? Proceed to Formulation/Dose. check_pk->solution_pk check_formulation 3. Review Formulation & Vehicle check_admin 4. Review Administration Route & Technique check_formulation->check_admin solution_formulation Solution: Test alternative vehicles (See Table 2) or advanced formulations (e.g., nanoemulsions). check_formulation->solution_formulation check_dose 5. Re-evaluate Dosing Regimen check_admin->check_dose solution_admin Solution: Refine technique. Consider alternative routes (IV, SC) if justified. check_admin->solution_admin solution_dose Solution: Conduct dose-escalation study. Increase frequency if half-life is short. check_dose->solution_dose solution_pk->check_formulation Yes solution_pk->check_dose No (Exposure OK) efficacy_restored Efficacy Restored solution_formulation->efficacy_restored solution_admin->efficacy_restored solution_dose->efficacy_restored

Figure 1: Troubleshooting decision tree for low in vivo efficacy.
Q2: What is a suitable vehicle for administering this compound to mice, and what are the key considerations?

The choice of vehicle is critical and depends on the compound's solubility, the intended route of administration, and potential toxicity of the vehicle itself. For many natural compounds with poor water solubility, a multi-component vehicle is often necessary.

Key Considerations:

  • Solubility: Determine the solubility of this compound in various common, non-toxic solvents.

  • Toxicity & Irritation: The vehicle must be well-tolerated by the animal model to avoid confounding results.[6] Always run a vehicle-only control group.

  • Route of Administration: A vehicle suitable for IP injection may not be appropriate for IV injection, which has stricter requirements for sterility, pH, and osmolarity.[5]

  • Stability: Ensure this compound remains stable in the chosen vehicle for the duration of preparation and administration.[7]

Vehicle Formulation Troubleshooting

Vehicle Component Purpose Common Examples Pros Cons
Aqueous Buffer Primary Solvent Saline, Phosphate-Buffered Saline (PBS) Isotonic, non-toxic Poor solubility for hydrophobic compounds
Co-solvent To dissolve hydrophobic compounds DMSO, Ethanol, PEG 300/400 High dissolving power Can be toxic/inflammatory at high concentrations
Surfactant To maintain solubility/create emulsion Tween 80, Cremophor EL Improves stability and absorption Potential for hypersensitivity reactions (Cremophor)

| Oil | For suspensions or depots | Corn oil, Sesame oil | Allows for sustained release (SC/IM) | High viscosity, not suitable for IV route |

A common starting formulation for IP injection of a hydrophobic compound is PBS:PEG 400:Tween 80 (e.g., in a 90:5:5 ratio) . The final concentration of organic solvents like DMSO should typically be kept below 5-10% of the total injection volume.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results often point to variability in experimental procedures. Standardizing protocols is key.

Standardization Checklist:

  • Animal Handling: Use age- and gender-matched animals for all groups.[8] Ensure consistent handling and housing conditions.

  • Formulation Preparation: Prepare the formulation fresh before each use, if possible. If storing, validate the storage conditions to ensure compound stability. Use a consistent, documented procedure (e.g., order of mixing, sonication time).

  • Dosing Accuracy: Calculate the dose based on the most recent body weight of each animal. Use calibrated pipettes and appropriate-sized syringes for accurate volume administration.

  • Injection Technique: Ensure the person administering the compound is well-trained and uses a consistent technique, especially for routes like IP or IV.[9]

  • Timing: Perform treatments and measurements at the same time of day to minimize circadian rhythm effects.

Below is a generalized workflow for an in vivo study that highlights key steps where standardization is crucial.

G prep_compound 1. Compound Preparation - Verify Purity - Weigh Accurately prep_formulation 2. Formulation - Prepare Vehicle - Dissolve/Suspend AO - Validate (e.g., pH, clarity) prep_compound->prep_formulation admin 4. Administration - Calculate Dose per Animal - Administer via Chosen Route (e.g., IP Injection) prep_formulation->admin animal_prep 3. Animal Preparation - Acclimatize Animals - Randomize into Groups - Measure Baseline Weights animal_prep->admin monitoring 5. Monitoring - Daily Health Checks - Body Weight Monitoring - Tumor Growth (if applicable) admin->monitoring data_collection 6. Data & Sample Collection - Euthanasia - Collect Tissues/Blood - Measure Endpoints monitoring->data_collection analysis 7. Data Analysis - Statistical Analysis - Interpret Results data_collection->analysis

Figure 2: Standardized experimental workflow for an in vivo study.

Experimental Protocols & Data

Protocol: Preparation and Administration of this compound for a Mouse Xenograft Model

This protocol is adapted from methodologies described for in vivo evaluation of anti-tumor agents.[4][10][11]

Materials:

  • This compound (powder)

  • Vehicle components (e.g., Sterile DMSO, PEG 400, Tween 80, sterile 0.9% Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

  • Sterile 1 mL syringes with 27-gauge needles

  • CB-17/SCID mice with established subcutaneous tumors[4]

Procedure:

  • Vehicle Preparation:

    • Prepare a stock solution of 10% Tween 80 in PEG 400.

    • On the day of injection, mix this stock with sterile DMSO and Saline. For a final vehicle of 5% DMSO, 5% PEG 400, and 5% Tween 80, you would mix 50 µL DMSO, 125 µL of the Tween/PEG stock, and 825 µL of saline for a final volume of 1 mL. Note: This is an example; the vehicle must be optimized for this compound's specific solubility.

  • This compound Formulation:

    • Weigh the required amount of this compound based on the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration is 1 mg/mL).

    • Add a small amount of DMSO to the powder to create a slurry.

    • Gradually add the remaining vehicle components while vortexing.

    • If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution or a fine, homogenous suspension.

    • Visually inspect the final formulation for any precipitation before drawing it into the syringe.

  • Administration (Intraperitoneal Injection):

    • Weigh the mouse and calculate the precise injection volume (e.g., 10 µL/g body weight).

    • Properly restrain the mouse, tilting it slightly head-down.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure you have not entered a blood vessel or organ, then inject the formulation smoothly.

    • Return the animal to its cage and monitor for any immediate adverse reactions.[5]

In Vivo Study Data Summary

The following table summarizes data from a key study evaluating this compound's anti-tumor efficacy.[4]

ParameterDescription
Animal Model CB-17/SCID mice with subcutaneous SW1990-luc cell xenografts
Treatment Groups Vehicle Control, this compound (2.5 mg/kg/d), this compound (5 mg/kg/d)
Administration Route Intraperitoneal (IP) Injection
Treatment Duration 14 days
Key Finding Treatment with this compound significantly inhibited tumor growth and reduced tumor weight compared to the vehicle-treated group.
This compound Mechanism of Action

Understanding the mechanism can help interpret in vivo results. This compound is an inhibitor of aspartate transaminase 1 (GOT1), which plays a crucial role in glutamine metabolism in certain cancer cells, like Pancreatic Ductal Adenocarcinoma (PDAC).[4][10][11] By inhibiting GOT1, this compound disrupts the production of NADPH, leading to increased reactive oxygen species (ROS) and suppressed cell proliferation.

G Glutamine Glutamine GOT1 GOT1 Glutamine->GOT1 metabolized by NADPH NADPH Production GOT1->NADPH Increased_ROS Increased ROS (Oxidative Stress) GOT1->Increased_ROS inhibition leads to ROS_Balance ROS Balance NADPH->ROS_Balance maintains Proliferation Cell Proliferation ROS_Balance->Proliferation supports AO This compound AO->Inhibition Suppression Suppressed Proliferation Increased_ROS->Suppression

Figure 3: Simplified signaling pathway of this compound action.

References

Technical Support Center: Minimizing Off-Target Effects of Aspulvinone O in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Aspulvinone O in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a natural product that has been identified as a potent inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1).[1][2][3] In pancreatic ductal adenocarcinoma (PDAC) cells, GOT1 plays a crucial role in a non-canonical glutamine metabolism pathway that supports NADPH production and redox balance.[1][3][4][5][6] By inhibiting GOT1, this compound disrupts this metabolic pathway, leading to increased oxidative stress and apoptosis in cancer cells.[1][3]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects are unintended interactions of a compound with proteins other than its primary target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action. While this compound has shown selectivity for pancreatic cancer cells over some normal cell lines, it is crucial to validate that the observed cellular phenotype is a direct result of GOT1 inhibition and not due to interactions with other cellular proteins.[1]

Q3: How can I determine the optimal concentration of this compound to use in my cellular assays to minimize off-target effects?

A3: It is essential to perform a dose-response curve to determine the optimal concentration range. The ideal concentration should elicit the desired on-target effect (e.g., inhibition of cell proliferation, increase in reactive oxygen species) without causing widespread, non-specific cytotoxicity. The IC50 values for this compound in various pancreatic cancer cell lines (PANC-1, AsPC-1, SW1990) have been reported to be in the range of 20.54-26.80 μM, while the IC50 in a normal human pancreatic ductal epithelial cell line (HPDE6-C7) was greater than 100 μM, suggesting a therapeutic window.[1] Start with a concentration range that brackets the reported IC50 values and assess both the desired phenotype and markers of general cellular stress.

Q4: What are some key experimental controls to include when working with this compound?

A4: To ensure the specificity of your results, you should include several key controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Inactive Structural Analog: Use a structurally similar compound that does not inhibit GOT1. Aspulvinone E is a potential candidate, as it is structurally related to this compound, but its activity against GOT1 has not been extensively reported.[7] It is recommended to experimentally verify its lack of GOT1 inhibition before use as a negative control.

  • Target Knockdown/Knockout Cells: Compare the effects of this compound in wild-type cells versus cells where GOT1 has been knocked down (e.g., using siRNA) or knocked out. A diminished effect of this compound in these cells would strongly suggest on-target activity.[1]

  • Rescue Experiment: Attempt to rescue the phenotypic effects of this compound by providing a downstream metabolite of the targeted pathway. For GOT1 inhibition, this could involve supplementing the media with α-ketoglutarate.[6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High background cytotoxicity or inconsistent results. Compound concentration is too high, leading to off-target toxicity. Perform a detailed dose-response curve to identify the lowest effective concentration.
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level of your cell line (typically <0.1%).
Compound instability or degradation. Prepare fresh stock solutions of this compound and store them properly.
Observed phenotype does not correlate with known GOT1 function. Potential off-target effect. 1. Perform a target engagement assay like CETSA or DARTS to confirm this compound binds to GOT1 in your cellular context. 2. Use a structurally related inactive control (e.g., experimentally validated Aspulvinone E) to see if it produces the same phenotype. 3. Conduct a rescue experiment by adding a downstream metabolite of the GOT1 pathway (e.g., α-ketoglutarate).
Difficulty confirming on-target engagement. Suboptimal assay conditions for target engagement studies. Optimize protocols for Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) for your specific cell line and lysate conditions.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This method assesses the binding of this compound to its target protein, GOT1, in a cellular environment by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Treatment: Culture pancreatic cancer cells (e.g., SW1990) to 80-90% confluency. Treat the cells with either this compound (at a predetermined effective concentration) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble GOT1 by Western blotting using a specific anti-GOT1 antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble GOT1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) for Off-Target Identification

DARTS identifies potential protein targets of a small molecule by exploiting the principle that drug binding can protect a protein from proteolysis.

Methodology:

  • Cell Lysate Preparation: Harvest and lyse cells (e.g., pancreatic cancer cells) in a non-denaturing lysis buffer. Determine the protein concentration of the lysate.

  • Compound Incubation: Incubate aliquots of the cell lysate with this compound, a vehicle control, and a structurally related inactive control (if available) for a defined period (e.g., 1 hour) at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each lysate sample at a predetermined optimal concentration (which should be determined empirically to achieve partial protein digestion). Incubate for a short period (e.g., 10-30 minutes) at room temperature.

  • Stop Digestion: Stop the digestion by adding a protease inhibitor and/or SDS-PAGE loading buffer and heating the samples.

  • Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

  • Visualization and Identification: Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain). Excise protein bands that are present or more intense in the this compound-treated lane compared to the control lanes. Identify the proteins in these bands using mass spectrometry (e.g., LC-MS/MS).

Rescue Experiment

This experiment aims to determine if the cytotoxic effects of this compound can be reversed by providing a key metabolite downstream of GOT1.

Methodology:

  • Cell Seeding: Seed pancreatic cancer cells in a multi-well plate at an appropriate density.

  • Pre-treatment with Metabolite: Pre-treat the cells with a cell-permeable form of a downstream metabolite, such as dimethyl α-ketoglutarate (DMG), for a few hours before adding this compound. Include a control group without the metabolite.

  • This compound Treatment: Add this compound at a concentration that causes significant cytotoxicity (e.g., IC75 or IC90) to both the pre-treated and control cells.

  • Cell Viability Assay: After a suitable incubation period (e.g., 48-72 hours), assess cell viability using a standard method like the MTT or CellTiter-Glo assay.

  • Data Analysis: Compare the cell viability in the presence of this compound with and without the rescue metabolite. A significant increase in cell viability in the presence of the metabolite suggests that the cytotoxic effect of this compound is on-target.

Signaling Pathway and Experimental Workflows

GOT1_Signaling_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate Glutamate->Aspartate GOT2 alpha_KG_mito α-Ketoglutarate (mitochondria) Glutamate->alpha_KG_mito GLUD1 OAA Oxaloacetate Aspartate->OAA GOT1 alpha_KG_cyto α-Ketoglutarate (cytosol) Malate Malate OAA->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Pyruvate->NADPH Redox_Balance Redox Balance NADPH->Redox_Balance Cell_Proliferation Cell Proliferation Redox_Balance->Cell_Proliferation Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1 GOT2 GOT2 MDH1 MDH1 ME1 ME1

Caption: GOT1 signaling pathway in pancreatic cancer.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis A1 Treat cells with This compound or Vehicle B1 Heat cell suspension at various temperatures A1->B1 C1 Freeze-thaw lysis B1->C1 C2 Centrifuge to pellet aggregated proteins C1->C2 D1 Collect supernatant (soluble proteins) C2->D1 D2 Western Blot for GOT1 D1->D2 D3 Analyze melting curve shift D2->D3

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

DARTS_Workflow cluster_0 Lysate Preparation & Treatment cluster_1 Proteolysis cluster_2 Analysis A1 Prepare cell lysate A2 Incubate with this compound, Vehicle, or Inactive Control A1->A2 B1 Limited digestion with protease A2->B1 B2 Stop digestion B1->B2 C1 SDS-PAGE B2->C1 C2 Visualize protein bands C1->C2 C3 Excise protected bands C2->C3 C4 Identify proteins by Mass Spectrometry C3->C4

Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data obtained from off-target profiling studies. Researchers should generate their own data using the appropriate experimental services.

Table 1: Example Kinase Selectivity Profile for this compound (1 µM)

Kinase% Inhibition
Kinase A5
Kinase B12
GOT1 (Positive Control) 95
Kinase C8
......
Data should be generated using a comprehensive kinase screening panel (e.g., Eurofins KINOMEscan).

Table 2: Example Safety Pharmacology Profile for this compound (10 µM)

Target% Inhibition / Activity
Adrenergic α1 Receptor2
Dopamine D2 Receptor-5
hERG Channel15
......
Data should be generated using a safety pharmacology screening panel (e.g., Eurofins SafetyScreen).

Table 3: Example Proteome-wide CETSA or DARTS Hits for this compound

Protein IDProtein NameFold Change (Treated/Control)p-value
P17174Glutamate-Oxaloacetate Transaminase 15.2<0.001
Q9Y2T7Hypothetical Protein 12.10.04
P04049Hypothetical Protein 21.80.06
............
Data should be generated via mass spectrometry analysis of CETSA or DARTS samples.

References

Technical Support Center: Aspulvinone O Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aspulvinone O in animal studies. The information is tailored for scientists and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for in vivo studies in mice?

A1: Based on published xenograft studies in mice, a daily dose of 20 mg/kg administered via intraperitoneal (i.p.) injection has been shown to be effective in suppressing tumor growth.[1][2] It is recommended to start with this dosage and adjust based on observed efficacy and toxicity in your specific animal model.

Q2: What is a suitable vehicle for administering this compound in animal studies?

A2: this compound is a hydrophobic compound. A commonly used and effective vehicle is a solution of 10% Tween-80 in sterile saline . This formulation helps to solubilize the compound for injection.

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a potent inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1][2][3][4] In pancreatic ductal adenocarcinoma (PDAC) cells, which are highly dependent on glutamine metabolism, this compound disrupts this pathway, leading to increased oxidative stress and suppressed cell proliferation.[1][2][3][4]

Q4: Are there any known toxicities associated with this compound?

A4: Specific toxicity studies for this compound are not extensively published. However, as with any new compound, it is crucial to conduct initial toxicity assessments. General guidelines for acute oral toxicity testing in rodents are provided by the Organisation for Economic Co-operation and Development (OECD). It is recommended to monitor animals for signs of toxicity such as weight loss, changes in behavior, and any signs of distress.

Q5: How should this compound be stored?

A5: As a natural product, this compound should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to store it at -20°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in vehicle - Incomplete dissolution.- Vehicle saturation.- Ensure the vehicle (10% Tween-80 in saline) is warmed slightly before dissolving this compound.- Vortex or sonicate the solution to aid dissolution.- If precipitation persists, consider preparing a fresh solution or slightly increasing the Tween-80 concentration (up to 20%).
Injection site irritation or inflammation - High concentration of the compound.- Irritating properties of the vehicle.- Ensure the final injection volume is appropriate for the size of the animal (typically <200 µL for a mouse).- If using a different vehicle, such as one containing DMSO, ensure the final DMSO concentration is low (ideally <5% for i.p. injections) to minimize irritation.
Lack of efficacy at the recommended dose - Insufficient drug exposure.- Model-specific resistance.- Verify the accuracy of your dosing solution preparation and administration technique.- Consider increasing the dosing frequency or performing a dose-escalation study to determine the optimal dose for your model.
Signs of animal toxicity (e.g., weight loss, lethargy) - Compound toxicity.- Vehicle toxicity.- Immediately reduce the dosage or discontinue treatment.- Run a vehicle-only control group to rule out vehicle-induced toxicity.- Perform a preliminary acute toxicity study to determine the maximum tolerated dose (MTD).

Data Presentation

Table 1: Summary of In Vivo Dosage for this compound

CompoundAnimal ModelDosageRoute of AdministrationVehicleEfficacyReference
This compound CB17/scid mouse xenograft (Pancreatic Ductal Adenocarcinoma)20 mg/kg/dayIntraperitoneal (i.p.)10% Tween-80 in salineSignificant reduction in tumor proliferation[1][2]
Aspulvinone H SW1990-cell-induced xenograft modelNot specified in abstractNot specified in abstractNot specified in abstractPotent in vivo antitumor activity[5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (20 mg/kg)

Materials:

  • This compound powder

  • Sterile Tween-80

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the total amount of this compound and vehicle needed for your study cohort.

  • For a 20 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration of the solution should be 5 mg/mL.

  • To prepare 1 mL of the dosing solution (5 mg/mL): a. Weigh 5 mg of this compound powder and place it in a sterile conical tube. b. Add 100 µL of sterile Tween-80 to the tube. c. Add 900 µL of sterile 0.9% saline to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the this compound is completely dissolved. A brief sonication may aid in dissolution.

  • Visually inspect the solution for any particulate matter before administration. The final solution should be clear.

  • Administer the solution to the mice via intraperitoneal injection at a volume of 10 µL/g of body weight.

Protocol 2: Acute Toxicity Assessment (Dose Escalation)

Objective: To determine the maximum tolerated dose (MTD) of this compound.

Procedure:

  • Divide mice into several groups (e.g., 3-5 mice per group).

  • Administer a single dose of this compound to each group, starting with the known effective dose (20 mg/kg) and escalating in subsequent groups (e.g., 40 mg/kg, 80 mg/kg, 160 mg/kg). Include a vehicle-only control group.

  • Monitor the animals closely for the first 4 hours post-injection and then daily for 14 days.

  • Record daily observations, including:

    • Body weight

    • Clinical signs of toxicity (e.g., changes in posture, breathing, activity, grooming)

    • Mortality

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15-20% body weight loss).

Visualizations

GOT1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Glutamate_cyt Glutamate Glutamine_cyt->Glutamate_cyt GLS Aspartate_cyt Aspartate Glutamate_cyt->Aspartate_cyt GOT2 (Mitochondria) OAA_cyt Oxaloacetate Aspartate_cyt->OAA_cyt GOT1 Malate_cyt Malate OAA_cyt->Malate_cyt MDH1 Pyruvate_cyt Pyruvate Malate_cyt->Pyruvate_cyt ME1 NADPH_cyt NADPH Malate_cyt->NADPH_cyt ME1 GSH_cyt Reduced Glutathione (GSH) NADPH_cyt->GSH_cyt Glutathione Reductase GSSG_cyt Oxidized Glutathione (GSSG) GSH_cyt->GSSG_cyt Glutathione Peroxidase ROS_cyt ROS ROS_cyt->GSSG_cyt Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1 Apoptosis Apoptosis Aspulvinone_O->Apoptosis Oxidative_Stress Oxidative Stress Aspulvinone_O->Oxidative_Stress Proliferation Cell Proliferation GOT1->Proliferation Redox Redox Balance GOT1->Redox

Caption: GOT1 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_AO Prepare this compound Formulation (10% Tween-80 in Saline) Treatment Administer this compound (20 mg/kg, i.p.) or Vehicle Daily Prep_AO->Treatment Prep_Animals Acclimate Animals (e.g., CB17/scid mice) Tumor_Implant Implant Pancreatic Cancer Cells Prep_Animals->Tumor_Implant Tumor_Growth Monitor Tumor Growth Tumor_Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Randomize->Treatment Monitor Monitor Tumor Volume and Animal Health Treatment->Monitor Endpoint Euthanize and Collect Tissues Monitor->Endpoint Tumor_Analysis Tumor Weight and Immunohistochemistry Endpoint->Tumor_Analysis Toxicity_Analysis Assess Systemic Toxicity Endpoint->Toxicity_Analysis Data_Analysis Statistical Analysis of Results Tumor_Analysis->Data_Analysis Toxicity_Analysis->Data_Analysis

Caption: Xenograft Study Workflow for this compound.

Troubleshooting_Logic Start Start Experiment Observe Observe Unexpected Results Start->Observe Precipitation Precipitation in Vehicle? Observe->Precipitation Solve_Precipitation Troubleshoot Formulation: - Warm vehicle - Vortex/Sonicate - Increase Tween-80 Precipitation->Solve_Precipitation Yes Irritation Injection Site Irritation? Precipitation->Irritation No Continue Continue Experiment Solve_Precipitation->Continue Solve_Irritation Check Injection Volume and Vehicle Concentration Irritation->Solve_Irritation Yes No_Efficacy Lack of Efficacy? Irritation->No_Efficacy No Solve_Irritation->Continue Solve_Efficacy Verify Dosing Consider Dose Escalation No_Efficacy->Solve_Efficacy Yes Toxicity Signs of Toxicity? No_Efficacy->Toxicity No Solve_Efficacy->Continue Solve_Toxicity Reduce Dose/Stop Treatment Run Vehicle Control Determine MTD Toxicity->Solve_Toxicity Yes Toxicity->Continue No End End Solve_Toxicity->End Continue->Observe

Caption: Troubleshooting Flowchart for Animal Studies.

References

enhancing the substrate scope for Aspulvinone O analogue synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Aspulvinone O analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound and its analogs with a broad substrate scope?

A1: A widely used and effective method is the vinylogous aldol condensation of substituted tetronic acids with various aldehydes.[1][2] This approach is favored for its mild reaction conditions, modularity, and efficiency, allowing for the synthesis of a diverse range of Aspulvinone analogs.[1][2]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are a substituted tetronic acid core and a variety of aromatic or heterocyclic aldehydes. A common precursor for the tetronic acid part is 4-(benzyloxy)-3-phenyl-5-furan-2(5H)-one.[1]

Q3: I am observing the formation of both Z and E isomers. How can I control the stereoselectivity of the condensation reaction?

A3: The solvent plays a crucial role in determining the stereochemical outcome. Using acetonitrile (MeCN) as the solvent predominantly yields the Z-configuration products.[1][2] Conversely, using isopropanol (i-PrOH) under reflux conditions can lead to a mixture of Z and E isomers, which can then be separated by HPLC to isolate the E configuration.[1]

Q4: I am encountering issues with the deprotection of benzyl groups. What conditions are recommended?

A4: For most Aspulvinone precursors, deprotection of the O-benzyl group can be achieved using Pd/C and H₂.[1] However, for substrates with sensitive functional groups, such as a prenyl double bond that can be partially hydrogenated, using a Lewis acid like BCl₃ is a successful alternative.[1]

Q5: Are there any known side reactions to be aware of?

A5: Yes, an alkoxy exchange mechanism has been observed when using methanol (MeOH) and ethanol (EtOH) as solvents, which can further broaden the substrate scope.[1] Additionally, when using BBr₃ for the deprotection of methyl ethers, an unexpected cyclization of a prenyl chain with a neighboring phenol group can occur.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired Aspulvinone analog - Suboptimal reaction conditions.- Inefficient condensation.- Degradation of starting materials or product.- Optimize the base and solvent system. DBU in acetonitrile is a good starting point.[1]- Ensure the aldehyde is pure and reactive.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Formation of a mixture of Z/E isomers The solvent system and reaction temperature can influence stereoselectivity.- To favor the Z-isomer, use acetonitrile (MeCN) as the solvent at room temperature.[1][2]- To obtain the E-isomer, consider running the reaction in isopropanol (i-PrOH) at reflux, followed by HPLC separation.[1]
Incomplete deprotection of the benzyl group - Catalyst poisoning.- Insufficient hydrogen pressure or reaction time.- Ensure the substrate is free of impurities that could poison the Pd/C catalyst.- Increase the hydrogen pressure or extend the reaction time.- If hydrogenation is not suitable for your substrate, switch to a Lewis acid-mediated deprotection using BCl₃.[1]
Unexpected side product formation - The solvent is reacting with the substrate (alkoxy exchange).- Strong Lewis acids causing unintended cyclizations.- If alkoxy exchange is not desired, avoid using alcohol-based solvents like MeOH and EtOH.[1]- When deprotecting with BBr₃ on a prenylated phenol, be aware of potential cyclization. Consider alternative deprotection methods if this is not the desired outcome.[1]
Difficulty in purifying the final product - The product may precipitate out of the reaction mixture.- Close polarity of isomers or byproducts.- For products that precipitate, filtration can be a simple and effective purification method.[3]- Utilize column chromatography with a carefully selected solvent system. For isomers, preparative HPLC may be necessary.[1]

Experimental Protocols

General Procedure for the Synthesis of Aspulvinone Precursors via Vinylogous Aldol Condensation

This protocol is adapted from a reported efficient synthesis of aspulvinones.[1]

Materials:

  • Substituted 4-hydroxy-3-phenyl-furan-2(5H)-one (e.g., 4-(benzyloxy)-3-phenyl-5-furan-2(5H)-one)

  • Substituted aldehyde

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the substituted 4-hydroxy-3-phenyl-furan-2(5H)-one (1.0 eq.) and the substituted aldehyde (1.2 eq.) in acetonitrile, add DBU (1.5 eq.) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aspulvinone precursor.

General Procedure for Deprotection of Benzyl Ethers

Method A: Hydrogenolysis [1]

Materials:

  • Benzyl-protected aspulvinone precursor

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected aspulvinone precursor in MeOH or EtOAc.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aspulvinone.

Method B: Lewis Acid Cleavage [1]

Materials:

  • Benzyl-protected aspulvinone precursor

  • Boron trichloride (BCl₃) solution (e.g., 1 M in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve the benzyl-protected aspulvinone precursor in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of BCl₃ (typically 2-3 equivalents) in CH₂Cl₂.

  • Allow the reaction to warm to the appropriate temperature (e.g., 0 °C or room temperature) and stir until complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary

Substrate Scope of Aldehydes in the Synthesis of Aspulvinone Analogs

The following table summarizes the yields obtained with various aldehydes in the vinylogous aldol condensation reaction.

EntryAldehydeProductYield (%)
14-HydroxybenzaldehydeThis compound precursor85
24-MethoxybenzaldehydeAspulvinone E precursor92
33,4-DihydroxybenzaldehydeAspulvinone H precursor78
44-(Prenyloxy)benzaldehyde-88
5Furan-2-carbaldehyde-82
6Thiophene-2-carbaldehyde-85
7Pyridine-4-carbaldehyde-75

Data adapted from the supplementary information of Yu et al., RSC Adv., 2023, 13, 4859-4864.

Biological Activity of Selected Aspulvinone Analogs
CompoundTargetIC₅₀ (µM)
This compoundSARS-CoV-2 Mpro12.41 ± 2.40[1][4]
SARS-CoV-2 PLpro21.34 ± 0.94[1][4]
GOT1 (Kd)3.32[5]
Aspulvinone ESARS-CoV-2 Mpro39.93 ± 2.42[1][4]
Analog 49SARS-CoV-2 Mpro28.25 ± 2.37[1][4]
Analog 50SARS-CoV-2 PLpro17.43 ± 2.60[1][4]
Analog 51SARS-CoV-2 PLpro23.05 ± 0.07[1][4]

IC₅₀ values represent the concentration required for 50% inhibition. Kd represents the dissociation constant.

Visualizations

Experimental Workflow for Aspulvinone Analog Synthesis

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Intermediate Product cluster_deprotection Deprotection cluster_final Final Product Tetronic Acid Tetronic Acid Aldol Condensation Aldol Condensation Tetronic Acid->Aldol Condensation Aldehyde Aldehyde Aldehyde->Aldol Condensation Protected Aspulvinone Protected Aspulvinone Aldol Condensation->Protected Aspulvinone DBU, MeCN Deprotection Deprotection Protected Aspulvinone->Deprotection Pd/C, H2 or BCl3 Aspulvinone Analog Aspulvinone Analog Deprotection->Aspulvinone Analog

Caption: General workflow for the synthesis of Aspulvinone analogs.

Logical Relationship for Stereocontrol in Condensation

G cluster_solvents Solvent Choice cluster_products Stereochemical Outcome Reaction_Conditions Reaction Conditions MeCN Acetonitrile (MeCN) Reaction_Conditions->MeCN iPrOH Isopropanol (i-PrOH) (reflux) Reaction_Conditions->iPrOH Z_Isomer Predominantly Z-Isomer MeCN->Z_Isomer Z_E_Mixture Z/E Mixture iPrOH->Z_E_Mixture

Caption: Influence of solvent on the stereochemical outcome.

Signaling Pathway Inhibition by this compound

G Glutamine Glutamine GOT1 GOT1 (Aspartate Transaminase 1) Glutamine->GOT1 metabolizes PDAC_Growth Pancreatic Ductal Adenocarcinoma (PDAC) Cell Growth GOT1->PDAC_Growth supports Aspulvinone_O This compound Aspulvinone_O->GOT1 inhibits

Caption: Inhibition of the GOT1 pathway by this compound in PDAC.

References

Technical Support Center: Aspulvinone O in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspulvinone O in preclinical cancer models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action in cancer?

This compound is a fungal metabolite that has demonstrated anti-cancer properties, particularly in pancreatic ductal adenocarcinoma (PDAC). Its primary mechanism of action is the inhibition of Glutamate-Oxaloacetate Transaminase 1 (GOT1).[1][2][3] GOT1 is a key enzyme in a non-canonical metabolic pathway that cancer cells, especially those with KRAS mutations, rely on to support proliferation and manage oxidative stress.[1][4][5] By inhibiting GOT1, this compound disrupts glutamine metabolism, leading to a decrease in NADPH production and an increase in reactive oxygen species (ROS), which ultimately suppresses cancer cell growth and induces apoptosis.[1][2]

2. What are the known limitations of using this compound in preclinical studies?

Researchers may encounter the following limitations with this compound:

  • Poor Solubility: this compound has low aqueous solubility and may require sonication for dissolution in solvents like DMSO. This can pose challenges for preparing stock solutions and for in vivo formulations.

  • Potential for Resistance: Cancer cells may develop resistance to this compound by upregulating alternative metabolic pathways to compensate for GOT1 inhibition or by enhancing their antioxidant capacity to counteract increased ROS.[4][5][6][7]

  • Lack of Off-Target Profile: A comprehensive off-target profile for this compound is not yet established. While it shows selectivity for cancer cells over some normal cell lines, the full spectrum of its interactions with other cellular proteins is unknown.[1]

3. In which cancer cell lines has this compound shown activity?

This compound has demonstrated cytotoxic effects in several pancreatic cancer cell lines. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Citation
PANC-1Pancreatic Ductal Adenocarcinoma20.54 - 26.80[1][2]
AsPC-1Pancreatic Ductal Adenocarcinoma20.54 - 26.80[1][2]
SW1990Pancreatic Ductal Adenocarcinoma20.54 - 26.80[1][2]
HPDE6-C7 (Normal)Normal Pancreatic Duct Epithelial> 100[1][2]

4. Are there any known analogs of this compound with improved properties?

Research has been conducted on the synthesis of various aspulvinone analogs.[8] While some analogs have shown potent α-glucosidase inhibitory activity, specific data on analogs designed to overcome the limitations of this compound in cancer models (e.g., improved solubility, enhanced anti-cancer potency) is still emerging. Researchers may consider exploring synthetic chemistry approaches to modify the this compound structure to enhance its developability as a preclinical candidate.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Difficulty Dissolving this compound

  • Problem: this compound powder is not dissolving completely in DMSO or other organic solvents, or it precipitates out of solution upon dilution in aqueous media.

  • Cause: this compound has inherently poor solubility.

  • Solution:

    • Use Ultrasonic Bath: When preparing stock solutions in DMSO, use an ultrasonic bath to aid dissolution.

    • Gentle Warming: Gentle warming (e.g., 37°C) can also help to dissolve the compound.

    • Formulation for In Vivo Studies: For animal studies, consider formulating this compound in a vehicle containing co-solvents (e.g., a mixture of DMSO, PEG300, and saline) to maintain its solubility. It is crucial to perform a vehicle-only control in your experiments.

    • Test Different Solvents: While DMSO is commonly used, you may test other biocompatible organic solvents for better solubility, ensuring they are compatible with your experimental system.

Issue 2: Inconsistent Results in Cell Viability Assays

  • Problem: High variability in IC50 values or inconsistent dose-response curves between replicate experiments.

  • Cause: This could be due to several factors, including inconsistent drug concentration due to precipitation, or variations in cell seeding density and metabolic activity.

  • Solution:

    • Ensure Complete Dissolution: Before each experiment, visually inspect your this compound stock and working solutions for any precipitate. If necessary, briefly sonicate or warm the solution.

    • Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound in culture medium for each experiment. Avoid storing diluted solutions for extended periods.

    • Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for your chosen cell line and assay duration. Over-confluent or sparsely populated wells can lead to variable results.

    • Monitor Cell Health: Regularly check the morphology and growth of your cells to ensure they are healthy and in the exponential growth phase before treatment.

    • Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration used in your highest this compound dose to account for any solvent-induced toxicity.

Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency

  • Problem: this compound shows good activity in cell culture but fails to significantly inhibit tumor growth in xenograft models.

  • Cause: This discrepancy is often due to poor pharmacokinetic properties, such as low bioavailability and rapid metabolism or clearance.

  • Solution:

    • Pharmacokinetic Studies: If feasible, conduct pilot pharmacokinetic studies in mice to determine the plasma and tumor concentrations of this compound after administration. This will help you understand if the compound is reaching the tumor at therapeutic concentrations.

    • Optimize Formulation and Dosing Regimen: Based on pharmacokinetic data, you may need to adjust the formulation to improve solubility and absorption. Experiment with different dosing routes (e.g., intraperitoneal vs. oral) and schedules (e.g., once vs. twice daily) to maintain effective drug exposure.

    • Consider Combination Therapy: The mechanism of this compound (inducing oxidative stress) suggests that it could be synergistic with other agents, such as those that inhibit antioxidant pathways (e.g., targeting glutathione synthesis) or standard-of-care chemotherapeutics.[6][7]

Issue 4: Suspected Development of Drug Resistance

  • Problem: Initial response to this compound is observed, but cancer cells resume proliferation after prolonged treatment.

  • Cause: Cancer cells can adapt their metabolic pathways to bypass the effects of GOT1 inhibition.

  • Solution:

    • Metabolic Profiling: Analyze the metabolic profiles of sensitive and resistant cells to identify upregulated pathways. This can be done using techniques like metabolomics.

    • Western Blot Analysis: Examine the expression levels of proteins involved in compensatory metabolic pathways (e.g., other transaminases) and antioxidant responses (e.g., Nrf2, HO-1).[9]

    • Combination Therapy: Based on the identified resistance mechanisms, design combination therapies that target these escape routes. For example, if cells upregulate glycolysis, a combination with a glycolysis inhibitor could be effective.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted for determining the IC50 of this compound in pancreatic cancer cell lines.[1][10]

  • Materials:

    • Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, SW1990)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • DMSO (cell culture grade)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare a 100 mM stock solution of this compound in DMSO. Use sonication if necessary to ensure complete dissolution.

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

    • Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis of GOT1 Expression

This protocol describes how to assess the protein levels of GOT1 in cancer cells following treatment with this compound.

  • Materials:

    • Pancreatic cancer cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against GOT1

    • Primary antibody against a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10, 20, 40 µM) for 24-48 hours.

    • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against GOT1 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

3. In Vivo Xenograft Study

This is a general protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous pancreatic cancer xenograft model.[1][11][12]

  • Materials:

    • Immunocompromised mice (e.g., CB17/SCID or nude mice)

    • Pancreatic cancer cells (e.g., SW1990)

    • Matrigel (optional)

    • This compound

    • Vehicle for in vivo formulation (e.g., DMSO, PEG300, saline)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject 5 x 10⁶ SW1990 cells (in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation. A suggested starting dose could be 2.5-5 mg/kg, based on published studies.[1] The control group should receive the vehicle alone.

    • Administer the treatment (e.g., daily via intraperitoneal injection) for a predetermined period (e.g., 2-3 weeks).

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Visualizations

GOT1_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Transporter Glutamate Glutamate Glutamine_cyt->Glutamate GLS Aspartate_cyt Aspartate Glutamate->Aspartate_cyt Transaminase Glutamate_mit Glutamate Glutamate->Glutamate_mit OAA_cyt Oxaloacetate Aspartate_cyt->OAA_cyt GOT1 Malate_cyt Malate OAA_cyt->Malate_cyt MDH1 Pyruvate Pyruvate Malate_cyt->Pyruvate NADP_cyt NADP+ Malate_cyt->NADP_cyt ME1 NADPH_cyt NADPH ROS ROS (Oxidative Stress) NADPH_cyt->ROS Proliferation Cell Proliferation & Survival NADPH_cyt->Proliferation Supports NADP_cyt->NADPH_cyt ROS->Proliferation Inhibits GOT1 GOT1 Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibits aKG α-Ketoglutarate Glutamate_mit->aKG GLUD1 Aspartate_mit Aspartate Glutamate_mit->Aspartate_mit GOT2 TCA_cycle TCA Cycle aKG->TCA_cycle Aspartate_mit->Aspartate_cyt Transporter

Caption: this compound inhibits GOT1, disrupting glutamine metabolism.

Troubleshooting_Workflow start Experiment with This compound issue Issue Encountered? start->issue solubility Poor Solubility issue->solubility Yes inconsistent_results Inconsistent In Vitro Data issue->inconsistent_results Yes no_in_vivo_efficacy Lack of In Vivo Efficacy issue->no_in_vivo_efficacy Yes resistance Suspected Resistance issue->resistance Yes end Successful Experiment issue->end No solution_solubility Use Sonication/Warming Optimize Formulation solubility->solution_solubility solution_inconsistent Check Solubilization Optimize Cell Density Use Fresh Dilutions inconsistent_results->solution_inconsistent solution_in_vivo Conduct PK Studies Optimize Dosing/Formulation Consider Combination Therapy no_in_vivo_efficacy->solution_in_vivo solution_resistance Metabolic Profiling Western Blot for Markers Design Combination Therapy resistance->solution_resistance solution_solubility->start Re-attempt solution_inconsistent->start Re-attempt solution_in_vivo->start Re-design solution_resistance->start Re-design Logical_Relationship Aspulvinone_O This compound Limitations Limitations Aspulvinone_O->Limitations Solubility Poor Solubility Limitations->Solubility Bioavailability Limited Bioavailability Limitations->Bioavailability Resistance Potential Resistance Limitations->Resistance Off_Target Unknown Off-Targets Limitations->Off_Target Formulation Formulation Optimization Solubility->Formulation Addressed by Analogs Analog Synthesis Solubility->Analogs Addressed by Bioavailability->Formulation Addressed by Combination Combination Therapy Resistance->Combination Addressed by Profiling Off-Target Profiling Off_Target->Profiling Investigated by Strategies Strategies to Address Limitations Strategies->Formulation Strategies->Analogs Strategies->Combination Strategies->Profiling

References

Validation & Comparative

Aspulvinone O: A Comparative Guide to a Novel GOT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aspulvinone O with other known inhibitors of Glutamic-Oxaloacetic Transaminase 1 (GOT1), a critical enzyme in the metabolic reprogramming of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC). This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to offer an objective assessment of this compound's performance against other available alternatives.

Introduction to GOT1 and Its Inhibition

Glutamic-Oxaloacetic Transaminase 1 (GOT1) is a cytosolic enzyme that plays a pivotal role in amino acid metabolism and redox balance. In certain cancers, such as PDAC, there is a heightened dependency on a non-canonical glutamine metabolism pathway, where GOT1 is a key player. This pathway supports the production of NADPH, which is crucial for maintaining redox homeostasis and promoting cancer cell proliferation. Consequently, inhibiting GOT1 has emerged as a promising therapeutic strategy for these types of cancers.

This compound, a natural fungal metabolite, has been identified as a novel and potent inhibitor of GOT1.[1][2] It has been shown to suppress the growth of PDAC cells by interfering with glutamine metabolism, leading to increased oxidative stress and subsequent cell death.[1][2][3] This guide will compare this compound to other notable GOT1 inhibitors: Aspulvinone H, Asperteretone B, iGOT1-01, and PF-04859989.

Comparative Performance of GOT1 Inhibitors

The following table summarizes the key quantitative data for this compound and other selected GOT1 inhibitors.

InhibitorTypeTargetEnzymatic IC50Binding Affinity (Kd)Cellular IC50 (PDAC cells)Mechanism of Action
This compound Natural ProductGOT1Not Reported3.32 µM20.54-26.8 µMBinds to the active site
Aspulvinone H Natural ProductGOT15.91 µMNot ReportedNot ReportedCompetitive
Asperteretone B Natural ProductGOT119.16 µMNot ReportedNot ReportedNot Reported
iGOT1-01 Small MoleculeGOT111.3 µM (GLOX/HRP assay)[4], 85 µM (MDH coupled assay)[4]Not ReportedNot ReportedPLP-competitive (suggested)[5][6]
PF-04859989 Small MoleculeKAT2, GOT18.0 µM (time-dependent)Not ReportedNot ReportedCovalent

Signaling Pathway and Experimental Workflow

To understand the context of GOT1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for evaluating GOT1 inhibitors.

GOT1_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor Action Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG_cyt α-Ketoglutarate Glutamate->alpha_KG_cyt Aspartate Aspartate OAA Oxaloacetate Aspartate->OAA GOT1 OAA->Aspartate GOT1 Malate Malate OAA->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH ROS ROS NADPH->ROS Reduces Proliferation Cell Proliferation NADPH->Proliferation NADP NADP+ NADP->NADPH GOT1 GOT1 MDH1 MDH1 ME1 ME1 Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibits

Caption: GOT1 signaling pathway in pancreatic cancer.

Experimental_Workflow Compound_Library Compound Library Screening Hit_Identification Hit Identification (e.g., this compound) Compound_Library->Hit_Identification Biochemical_Assays Biochemical Assays (Enzymatic IC50, Kd) Hit_Identification->Biochemical_Assays Cellular_Assays Cellular Assays (Viability, ROS, Metabolism) Biochemical_Assays->Cellular_Assays In_Vivo_Models In Vivo Xenograft Models Cellular_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: Experimental workflow for GOT1 inhibitor evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GOT1 Enzymatic Inhibition Assay (MDH1-Coupled)

This assay measures the enzymatic activity of GOT1 by coupling the production of oxaloacetate to the malate dehydrogenase (MDH1) reaction, which consumes NADH. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant human GOT1 enzyme

  • Aspartate (Asp)

  • α-Ketoglutarate (α-KG)

  • Malate Dehydrogenase (MDH1)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Asp (e.g., 4 mM), α-KG (e.g., 1 mM), MDH1 (e.g., 1 unit/mL), and NADH (e.g., 0.2 mM) in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known GOT1 inhibitor).

  • Initiate the reaction by adding the purified GOT1 enzyme (e.g., 0.1 mg/mL) to each well.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • PDAC cells (e.g., SW1990)

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • Heating block or PCR machine

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for GOT1

Procedure:

  • Treat cultured PDAC cells with the test compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Analyze the amount of soluble GOT1 in the supernatant by SDS-PAGE and Western blotting using a GOT1-specific antibody.

  • A shift in the melting curve (higher temperature required for denaturation) in the presence of the compound indicates target engagement.

Conclusion

This compound is a promising natural product inhibitor of GOT1 with potent cellular activity against pancreatic cancer cells.[1][2] While a direct enzymatic IC50 value has not been reported, its low micromolar binding affinity (Kd = 3.32 µM) to GOT1 suggests a strong interaction.[3] In comparison to other known GOT1 inhibitors, this compound's performance is noteworthy, particularly its demonstrated efficacy in cellular and in vivo models.[1][2] Aspulvinone H also shows strong enzymatic inhibition, and its competitive mechanism of action is well-defined.[7] The synthetic inhibitor iGOT1-01 provides a valuable tool for research, although its potency varies depending on the assay format.[4] PF-04859989, a covalent inhibitor, offers an alternative mechanism of action but was initially developed as a KAT2 inhibitor.[8]

The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of cancer metabolism and drug discovery. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its enzymatic inhibitory activity with other leading GOT1 inhibitors under standardized conditions.

References

A Comparative Efficacy Analysis of Aspulvinone O and Aspulvinone H

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the closely related fungal metabolites, Aspulvinone O and Aspulvinone H, have emerged as compounds of significant interest. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The analysis focuses on their distinct primary biological activities: the anti-cancer properties of this compound and the α-glucosidase inhibitory effects of Aspulvinone H. Additionally, a comparative look at their anti-inflammatory and antiviral potential is presented.

Quantitative Efficacy Summary

The following tables summarize the key quantitative data on the efficacy of this compound and Aspulvinone H in their respective primary assays, as well as in comparative anti-inflammatory and antiviral screenings.

Table 1: Anticancer and α-Glucosidase Inhibitory Activities

CompoundBiological ActivityTarget/AssayIC₅₀ ValueCell Line/EnzymeReference
This compound AnticancerCytotoxicity (MTT Assay)20.54 µMPANC-1 (Pancreatic)[1]
Cytotoxicity (MTT Assay)26.80 µMAsPC-1 (Pancreatic)[1]
Cytotoxicity (MTT Assay)22.31 µMSW1990 (Pancreatic)[1]
Aspulvinone H α-Glucosidase Inhibitionα-Glucosidase from Saccharomyces cerevisiae4.6 µMN/A (Enzyme Assay)[2][3]

Table 2: Comparative Anti-inflammatory and Antiviral Activities

CompoundBiological ActivityTarget/AssayIC₅₀ ValueNotesReference
This compound Anti-inflammatoryLDH Release Inhibition7.4 ± 1.2 µM-[4]
Anti-SARS-CoV-2Mpro Inhibition12.41 ± 2.40 µMCompetitive Inhibitor[5]
Aspulvinone D Anti-inflammatoryLDH Release Inhibition3.5 ± 0.3 µMMore potent than this compound[4]
Aspulvinone M Anti-inflammatoryLDH Release Inhibition0.7 ± 0.1 µMMost potent among tested analogues[4]
Aspulvinone R Anti-inflammatoryLDH Release Inhibition2.1 ± 0.2 µMMore potent than this compound[4]

Detailed Experimental Protocols

Anticancer Efficacy of this compound (GOT1 Inhibition)

1. Cell Culture and Viability Assay (MTT):

  • Cell Lines: Human pancreatic ductal adenocarcinoma (PDAC) cell lines (PANC-1, AsPC-1, SW1990) and a nonmalignant human pancreatic ductal epithelial cell line (HPDE6-C7) were used.[1]

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours.[1] Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance was read at a specific wavelength to determine the percentage of viable cells compared to an untreated control.[1]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.[1]

2. In Vitro GOT1 Inhibitory Activity Assay:

  • Enzyme and Substrates: The assay used purified human recombinant glutamic-oxaloacetic transaminase 1 (GOT1), with aspartate (Asp) and α-ketoglutarate (α-KG) as substrates.[1]

  • Procedure: The reaction mixture contained Asp, α-KG, malate dehydrogenase, and NADH in a buffer solution. The enzymatic activity of GOT1 was measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[1] Various concentrations of this compound were added to determine the extent of inhibition.[1]

  • Kinetic Analysis: Lineweaver-Burk plots were generated to determine the mechanism of inhibition.[1]

3. In Vivo Xenograft Mouse Model:

  • Animal Model: CB-17/scid mice were used for the xenograft model.[1]

  • Procedure: SW1990-luc cells were subcutaneously inoculated into the mice. After tumor formation, the mice were treated with intraperitoneal injections of this compound (2.5 and 5 mg/kg/day) or a vehicle control for 14 days.[1]

  • Efficacy Evaluation: Tumor growth was monitored, and at the end of the study, the tumors were excised and weighed to assess the in vivo anti-tumor efficacy of this compound.[1]

α-Glucosidase Inhibitory Efficacy of Aspulvinone H

1. Enzyme and Substrate:

  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20).[2]

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).[2]

2. In Vitro α-Glucosidase Inhibitory Assay:

  • Procedure: The enzyme solution was pre-incubated with different concentrations of Aspulvinone H for 10 minutes at 37°C. The substrate (pNPG) was then added to initiate the reaction.[2] The enzymatic reaction, which results in the production of p-nitrophenol, was monitored by measuring the absorbance at 405 nm.[2]

  • IC₅₀ Determination: The concentration of Aspulvinone H that inhibited 50% of the α-glucosidase activity was determined as the IC₅₀ value.[2] Acarbose was used as a positive control.[2]

3. Enzyme Kinetics:

  • Procedure: To determine the mode of inhibition, the assay was performed with varying concentrations of both the substrate (pNPG) and Aspulvinone H.[2]

  • Analysis: The data was plotted using a Lineweaver-Burk plot to determine if the inhibition was competitive, non-competitive, or mixed-type.[2]

Visualizing Mechanisms and Workflows

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

GOT1_Inhibition_Pathway cluster_Glutamine_Metabolism Glutamine Metabolism in PDAC cluster_Redox_Balance Redox Balance Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Aspartate Aspartate Glutamate->Aspartate GOT1 GOT1 Aspartate->GOT1 OAA Oxaloacetate (OAA) Malate Malate OAA->Malate Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Pyruvate->NADPH ROS_Balance ROS Balance NADPH->ROS_Balance GOT1->OAA α-KG to Glu Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibits

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and redox balance in PDAC cells.

Anticancer_Efficacy_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture PDAC Cell Culture (PANC-1, AsPC-1, SW1990) mtt_assay MTT Viability Assay cell_culture->mtt_assay Treatment with This compound ic50_determination IC₅₀ Determination mtt_assay->ic50_determination enzyme_assay GOT1 Enzyme Inhibition Assay kinetics Lineweaver-Burk Plot enzyme_assay->kinetics xenograft Xenograft Mouse Model (CB-17/scid mice) treatment This compound Treatment (i.p. injection) xenograft->treatment evaluation Tumor Growth Evaluation treatment->evaluation start Start start->cell_culture start->enzyme_assay start->xenograft

Caption: Experimental workflow for assessing the anticancer efficacy of this compound.

aGlucosidase_Inhibition_Workflow cluster_assay α-Glucosidase Inhibition Assay cluster_kinetics Enzyme Kinetics enzyme_prep Prepare α-Glucosidase (from S. cerevisiae) incubation Incubate Enzyme with Aspulvinone H enzyme_prep->incubation reaction Add pNPG Substrate incubation->reaction measurement Measure Absorbance at 405 nm reaction->measurement ic50_calc Calculate IC₅₀ measurement->ic50_calc variable_conc Vary Substrate and Inhibitor Concentrations kinetic_plot Lineweaver-Burk Plot variable_conc->kinetic_plot start Start start->enzyme_prep start->variable_conc

References

A Comparative Guide to the Biological Activities of Aspulvinone O and Aspulvinone E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspulvinones, a class of fungal polyketides, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a detailed comparison of two prominent members of this family, Aspulvinone O and Aspulvinone E, focusing on their distinct mechanisms of action and potential therapeutic applications. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research directions.

Quantitative Comparison of Bioactivities

The following table summarizes the key biological activities and corresponding potencies of this compound and Aspulvinone E, as determined by in vitro assays.

CompoundBiological ActivityTarget/AssayIC50 ValueReference
This compound Anticancer (Pancreatic Ductal Adenocarcinoma)GOT1 InhibitionPotent inhibitor (specific IC50 not reported)[1][2]
Aspulvinone E Antiviral (Influenza A H1N1)Neuraminidase Inhibition56.9 µg/mL[3]
Antidiabeticα-Glucosidase Inhibition2.70 µM[4]

Detailed Experimental Protocols

This compound: GOT1 Inhibition Assay

The inhibitory effect of this compound on Glutamic-Oxaloacetic Transaminase 1 (GOT1) was determined using a purified human recombinant enzyme in a coupled enzymatic assay.[5][6]

  • Reaction Mixture Preparation: A 100 µL reaction mixture was prepared containing 4 mM L-aspartic acid, 1 mM α-ketoglutarate, 1 unit/mL malate dehydrogenase, and 1 mM NADH in a suitable buffer.

  • Enzyme Addition: 0.1 mg/mL of human recombinant GOT1 was added to the reaction mixture.

  • Inhibitor Addition: Various concentrations of this compound were added to the reaction mixture to determine the dose-dependent inhibition.

  • Measurement: The absorbance at 340 nm was measured using a 96-well plate reader. The decrease in absorbance, corresponding to the oxidation of NADH, is proportional to the GOT1 activity.

  • Data Analysis: The maximum linear rate of absorbance change was used to determine the enzyme activity. The IC50 value was calculated by analyzing the enzyme activity at different concentrations of this compound.[5]

Aspulvinone E: Anti-Influenza A Virus (H1N1) Activity Assay

The antiviral activity of Aspulvinone E against the influenza A H1N1 virus was evaluated using a neuraminidase (NA) inhibition assay.[3]

  • Virus and Compound Preparation: Influenza A/H1N1 virus isolates are diluted to a standardized concentration. Aspulvinone E is prepared in a series of dilutions.

  • Incubation: Equal volumes of the diluted virus and the Aspulvinone E dilutions are mixed and incubated for 30 minutes.

  • Substrate Addition: A fluorogenic neuraminidase substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture to a final concentration of 100 µM.

  • Reaction and Measurement: The reaction is incubated for 1 hour at 37°C with shaking. The reaction is then stopped by adding a freshly prepared solution of 0.14 M NaOH in 83% ethanol. The fluorescence of the product, 4-methylumbelliferone, is measured.

  • Data Analysis: The concentration of Aspulvinone E that reduces the neuraminidase activity by 50% (IC50) is calculated from the dose-response curve.[7]

Aspulvinone E: α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity of Aspulvinone E was determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).[4][8]

  • Enzyme and Substrate Preparation: α-Glucosidase from Saccharomyces cerevisiae (1.0 U/mL) and pNPG (5 mM) were prepared in a phosphate buffer (0.1 M, pH 6.8).

  • Reaction Initiation: 50 µL of the enzyme solution was pre-incubated with 25 µL of various concentrations of Aspulvinone E for 10 minutes at 37°C. The reaction was then initiated by adding 25 µL of the pNPG solution.

  • Incubation and Termination: The reaction mixture was incubated for 15 minutes at 37°C. The reaction was terminated by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measurement: The absorbance of the released p-nitrophenol was measured at 405 nm.

  • Data Analysis: The percentage of inhibition was calculated, and the IC50 value was determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound: Targeting Glutamine Metabolism in Pancreatic Cancer

This compound exerts its anticancer effects by inhibiting GOT1, a key enzyme in the non-canonical glutamine metabolism pathway, which is crucial for the survival and proliferation of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2] This inhibition disrupts the cellular redox balance and suppresses tumor growth.

GOT1_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine Glutamine Glutamate_cyto Glutamate Glutamine->Glutamate_cyto Aspartate Aspartate Glutamate_cyto->Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate α-KG -> Glu GOT1 GOT1 Aspartate->GOT1 Malate Malate Oxaloacetate->Malate MDH1 MDH1 Oxaloacetate->MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 ME1 Malate->ME1 NADPH NADPH Pyruvate->NADPH ROS_Balance Redox Balance NADPH->ROS_Balance GOT1->Oxaloacetate MDH1->Malate ME1->Pyruvate Aspulvinone_O This compound Aspulvinone_O->GOT1 Glutamine_mito Glutamine Glutamine_mito->Glutamine Transport Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito GLS GLS Glutamine_mito->GLS Aspartate_mito Aspartate Glutamate_mito->Aspartate_mito GOT2 GOT2 Glutamate_mito->GOT2 Aspartate_mito->Aspartate Transport GLS->Glutamate_mito GOT2->Aspartate_mito

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and NADPH production in PDAC cells.

Aspulvinone E: Role in Fungal Melanin Biosynthesis

In the fungus Aspergillus terreus, Aspulvinone E is a key intermediate in a non-canonical melanin biosynthesis pathway. This pathway contributes to the fungus's resistance to environmental stresses such as UV radiation.[9]

Melanin_Biosynthesis_Pathway Precursors Precursors MelA MelA (NRPS-like enzyme) Precursors->MelA Aspulvinone_E Aspulvinone E MelA->Aspulvinone_E TyrP TyrP (Tyrosinase) Aspulvinone_E->TyrP Polymerization Polymerization TyrP->Polymerization Asp_Melanin Asp-melanin Polymerization->Asp_Melanin Stress_Resistance Environmental Stress Resistance (e.g., UV) Asp_Melanin->Stress_Resistance

Caption: Aspulvinone E is a key intermediate in the Asp-melanin biosynthesis pathway in A. terreus.

Conclusion

This compound and Aspulvinone E, while structurally related, exhibit distinct and potent biological activities targeting different cellular pathways. This compound shows significant promise as an anticancer agent through its specific inhibition of GOT1 in pancreatic cancer cells. In contrast, Aspulvinone E demonstrates notable antiviral and antidiabetic properties by inhibiting viral neuraminidase and α-glucosidase, respectively. Furthermore, its role in fungal melanin biosynthesis highlights its ecological significance for the producing organism. This comparative guide underscores the diverse therapeutic potential within the aspulvinone family and provides a foundation for further investigation and development of these natural products as novel therapeutic agents.

References

A Preclinical Showdown: Aspulvinone O and Gemcitabine in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of Aspulvinone O, a novel glutamic-oxaloacetic transaminase 1 (GOT1) inhibitor, and gemcitabine, a standard-of-care chemotherapy, in pancreatic cancer models. This report synthesizes available experimental data to offer a side-by-side look at their mechanisms of action, in vitro cytotoxicity, and in vivo tumor inhibition.

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and a dismal prognosis. While gemcitabine has been a cornerstone of treatment, its efficacy is often hampered by resistance. The exploration of novel therapeutic targets has led to the investigation of compounds like this compound, which targets the metabolic reprogramming central to pancreatic cancer cell survival. This guide delves into the preclinical data of both agents to inform future research and drug development efforts.

Mechanisms of Action: A Tale of Two Strategies

This compound and gemcitabine employ fundamentally different strategies to combat pancreatic cancer. Gemcitabine, a nucleoside analog, directly interferes with DNA synthesis, leading to cell cycle arrest and apoptosis. In contrast, this compound targets the metabolic vulnerability of pancreatic cancer cells by inhibiting GOT1, an enzyme crucial for maintaining redox balance and supporting cell proliferation.

This compound: This natural compound disrupts the non-canonical glutamine metabolism pathway that PDAC cells heavily rely on. By inhibiting GOT1, this compound impedes the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. This disruption leads to a decrease in the production of NADPH, a critical molecule for antioxidant defense, thereby increasing intracellular reactive oxygen species (ROS) and inducing oxidative stress-mediated cell death.[1][2][3]

Gemcitabine: As a prodrug, gemcitabine is intracellularly phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[4][5] dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis.[4][5] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA replication and repair, further potentiating its cytotoxic effects.[5]

Signaling_Pathways cluster_Aspulvinone_O This compound cluster_Gemcitabine Gemcitabine Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1 inhibits Glutamine_Metabolism Non-canonical Glutamine Metabolism NADPH_Production NADPH Production Glutamine_Metabolism->NADPH_Production leads to ROS_Increase ↑ Reactive Oxygen Species (ROS) NADPH_Production->ROS_Increase decreased production leads to Cell_Death_AO Apoptosis ROS_Increase->Cell_Death_AO Gemcitabine Gemcitabine Active_Metabolites dFdCDP & dFdCTP Gemcitabine->Active_Metabolites is converted to DNA_Polymerase DNA Polymerase Active_Metabolites->DNA_Polymerase inhibits Ribonucleotide_Reductase Ribonucleotide Reductase Active_Metabolites->Ribonucleotide_Reductase inhibits DNA_Synthesis DNA Synthesis Cell_Death_Gem Apoptosis DNA_Synthesis->Cell_Death_Gem inhibition leads to

Figure 1: Mechanisms of action for this compound and Gemcitabine.

In Vitro Cytotoxicity: A Head-to-Head Look

The half-maximal inhibitory concentration (IC50) is a key metric for a drug's in vitro potency. While direct comparative studies are lacking, data from separate publications allow for a preliminary assessment. It is crucial to note that variations in experimental conditions, such as incubation times, can significantly impact IC50 values.

Cell LineThis compound IC50 (µM) (48h)[1]Gemcitabine IC50 (µM) (72h)[6]
PANC-120.540.716
AsPC-126.800.0104
SW199022.380.8506

Disclaimer: The IC50 values for this compound and gemcitabine were obtained from different studies with differing incubation times (48h for this compound vs. 72h for gemcitabine). This discrepancy may influence the perceived potency, and the data should be interpreted with caution.

In Vivo Efficacy: Xenograft Models

In vivo studies using xenograft models provide a more complex biological system to evaluate anti-tumor activity. Both this compound and gemcitabine have been tested in SW1990 pancreatic cancer xenograft models in mice.

TreatmentModelDosing RegimenOutcomeSource
This compoundSW1990 Xenograft2.5 and 5 mg/kg/day, i.p. for 14 daysSignificant inhibition of tumor growth and reduction in tumor weight compared to vehicle.[7]
GemcitabineSW1990 Xenograft50 mg/kg, i.p.Significant decrease in tumor volume and weight compared to control.[2]

Note: The dosing regimens and study durations in the available literature for this compound and gemcitabine in SW1990 xenograft models differ, precluding a direct quantitative comparison of tumor growth inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture PANC-1, AsPC-1, & SW1990 cells Drug_Treatment_invitro Treat with varying concentrations of This compound or Gemcitabine Cell_Culture->Drug_Treatment_invitro Viability_Assay Perform MTT/WST-1 assay (48h for AO, 72h for Gem) Drug_Treatment_invitro->Viability_Assay IC50_Determination Calculate IC50 values Viability_Assay->IC50_Determination Endpoint_Analysis Harvest tumors for weight and further analysis IC50_Determination->Endpoint_Analysis Correlate in vitro and in vivo data Xenograft_Establishment Establish SW1990 xenografts in immunodeficient mice Drug_Treatment_invivo Administer this compound (2.5 or 5 mg/kg/day) or Gemcitabine (e.g., 50 mg/kg) Xenograft_Establishment->Drug_Treatment_invivo Tumor_Measurement Monitor tumor volume and body weight Drug_Treatment_invivo->Tumor_Measurement Tumor_Measurement->Endpoint_Analysis

Figure 2: A generalized workflow for preclinical comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.

This compound: In Vitro and In Vivo Studies

Cell Lines and Culture:

  • Human pancreatic cancer cell lines PANC-1, AsPC-1, and SW1990 were used.

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cells were seeded in 96-well plates.

  • After overnight attachment, cells were treated with various concentrations of this compound for 48 hours.

  • MTT reagent was added to each well and incubated.

  • The formazan crystals were dissolved in a solubilization solution.

  • The absorbance was measured at a specific wavelength to determine cell viability.

  • IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model:

  • SW1990 cells were implanted subcutaneously into the flank of CB-17/scid mice.

  • When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

  • This compound (2.5 or 5 mg/kg/day) was administered via intraperitoneal (i.p.) injection for 14 consecutive days.

  • Tumor volume and body weight were monitored regularly.

  • At the end of the study, tumors were excised and weighed.[7]

Gemcitabine: In Vitro and In Vivo Studies

Cell Lines and Culture:

  • Human pancreatic cancer cell lines AsPC-1, PANC-1, and SW1990 were used.

  • Cells were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and incubated at 37°C with 5% CO2.[6]

In Vitro Cytotoxicity Assay (WST-1 Assay):

  • Cells were seeded in 96-well plates.

  • After overnight adherence, fresh medium containing various concentrations of gemcitabine was added.

  • Following a 72-hour incubation, WST-1 reagent was added to each well.

  • Absorbance was measured at 450 nm after a specified incubation period.

  • IC50 values were determined from the resulting dose-response curves.[6]

In Vivo Xenograft Model:

  • SW1990 cells were injected subcutaneously into nude mice.

  • When tumors reached a certain volume, mice were randomized into control and treatment groups.

  • Gemcitabine (e.g., 50 mg/kg) was administered intraperitoneally.

  • Tumor volume and body weight were measured throughout the study.

Concluding Remarks

This compound and gemcitabine represent two distinct therapeutic approaches for pancreatic cancer. Gemcitabine targets DNA synthesis, a hallmark of rapidly dividing cancer cells, while this compound exploits the unique metabolic dependencies of PDAC. The available preclinical data suggests that both agents exhibit anti-tumor activity in pancreatic cancer models. However, the lack of direct head-to-head comparative studies necessitates caution when interpreting their relative efficacy. Future studies directly comparing these two agents under identical experimental conditions are warranted to provide a clearer picture of their therapeutic potential and to guide the design of future clinical trials, potentially exploring combination therapies that leverage their different mechanisms of action.

References

The Synergistic Potential of Aspulvinone O: A Comparative Guide to Combination Therapies in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct preclinical or clinical studies detailing the synergistic effects of Aspulvinone O in combination with other anticancer agents are not yet extensively published, a strong body of evidence supports the high potential for such therapeutic strategies. This compound, a known inhibitor of Glutamate-Oxaloacetate Transaminase 1 (GOT1), targets a key metabolic vulnerability in pancreatic ductal adenocarcinoma (PDAC).[1][2][3][4] By disrupting glutamine metabolism, this compound sensitizes cancer cells to oxidative stress, a mechanism that can be powerfully exploited in combination therapies.[1][2][3][4]

This guide provides a comparative analysis of the synergistic effects observed when inhibiting the GOT1 pathway, the target of this compound, in combination with other therapeutic approaches. The data presented is based on preclinical studies of GOT1 inhibition and serves as a strong rationale for the investigation of this compound in similar combination regimens.

Targeting Glutamine Metabolism: A Pathway to Synergy

Pancreatic cancer cells exhibit a heightened dependence on glutamine metabolism to support their rapid proliferation and maintain redox balance.[1][2][5] The enzyme GOT1 plays a crucial role in a non-canonical glutamine metabolism pathway that is essential for PDAC growth.[5][6] Inhibition of GOT1 disrupts this pathway, leading to increased intracellular reactive oxygen species (ROS) and creating a metabolic state that renders the cancer cells vulnerable to other anticancer agents.[1][7]

Synergistic Combination of GOT1 Inhibition with Ferroptosis Induction

A key finding in the field is that inhibition of GOT1 can synergistically enhance cancer cell death when combined with agents that induce ferroptosis, a form of iron-dependent programmed cell death.[7][8] This provides a compelling therapeutic strategy for pancreatic cancer.

Comparative Efficacy of GOT1 Inhibition in Combination with Ferroptosis Inducers

The following table summarizes the synergistic effects observed when GOT1 knockdown (a proxy for inhibition by agents like this compound) is combined with various inducers of ferroptosis in pancreatic cancer cell lines. The data is extracted from a study by Kremer, D.M., et al., which demonstrated that GOT1 inhibition potentiates ferroptosis.

Cell Line Combination Therapy Metric Observation Reference
Pancreatic Cancer CellsGOT1 Knockdown + ErastinCell ViabilitySignificant decrease in cell viability compared to either treatment alone.[8]
Pancreatic Cancer CellsGOT1 Knockdown + RSL3Cell ViabilityPotentiation of RSL3-induced cell death with GOT1 knockdown.[8]
Pancreatic Cancer CellsGOT1 Knockdown + SulfasalazineCell ViabilityEnhanced cytotoxicity observed with the combination.[8]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 GOT1 Inhibition and Ferroptosis Induction Pathway Aspulvinone_O This compound (or other GOT1 inhibitors) GOT1 GOT1 Aspulvinone_O->GOT1 inhibits ROS Increased ROS Aspulvinone_O->ROS indirectly increases Glutamine_Metabolism Glutamine Metabolism GOT1->Glutamine_Metabolism catalyzes Redox_Balance Redox Balance (NADPH Production) Glutamine_Metabolism->Redox_Balance Redox_Balance->ROS maintains low levels Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation promotes Ferroptosis_Inducer Ferroptosis Inducer (e.g., Erastin, RSL3) GPX4 GPX4 Inhibition Ferroptosis_Inducer->GPX4 inhibits GPX4->Lipid_Peroxidation prevents Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of synergistic cell death by GOT1 inhibition and ferroptosis induction.

cluster_1 Experimental Workflow for Synergy Assessment Start Start: Pancreatic Cancer Cell Lines Treatment Treatment Groups: 1. Vehicle Control 2. This compound (or GOT1i) 3. Ferroptosis Inducer 4. Combination Start->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis: - Dose-response curves - Combination Index (CI) - Synergy plots Viability_Assay->Data_Analysis End Conclusion on Synergistic Effect Data_Analysis->End

Caption: A generalized experimental workflow for assessing drug synergy in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the synergistic effects of targeting GOT1 in combination with other agents. These protocols are based on established methods in the field.

Cell Viability and Synergy Analysis

1. Cell Culture:

  • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • This compound (or other GOT1 inhibitors) and the combination drug (e.g., a ferroptosis inducer) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of each drug are prepared in the cell culture medium.

3. Cell Seeding and Treatment:

  • Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • The following day, the media is replaced with fresh media containing the drugs, either alone or in combination, at various concentrations. Control wells receive vehicle-treated media.

4. Viability Assay:

  • After a set incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Luminescence is read using a plate reader.

5. Data Analysis and Synergy Quantification:

  • The raw data is normalized to the vehicle-treated control to determine the percentage of cell viability.

  • Dose-response curves are generated for each drug individually to determine the IC50 values.

  • To quantify the synergy, the Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Conclusion

The inhibition of GOT1, the molecular target of this compound, represents a highly promising strategy for combination therapies in pancreatic cancer. The available preclinical data strongly suggests that by disrupting cancer cell metabolism, GOT1 inhibitors can create vulnerabilities that can be exploited by other therapeutic agents, such as those that induce ferroptosis. While further studies are required to specifically evaluate this compound in combination regimens, the evidence presented in this guide provides a solid foundation and a compelling rationale for pursuing such investigations. The detailed protocols and conceptual frameworks provided herein are intended to facilitate the design and execution of these critical next steps in the development of more effective treatments for pancreatic cancer.

References

Aspulvinone O: A Comparative Guide to its Anticancer Effects in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of Aspulvinone O with standard chemotherapeutic agents in multiple pancreatic cancer cell lines. The data presented is compiled from peer-reviewed studies to offer an objective analysis of its potential as a therapeutic agent.

This compound: A Novel GOT1 Inhibitor

This compound is a fungal metabolite that has been identified as a novel inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1).[1][2][3] In pancreatic ductal adenocarcinoma (PDAC) cells, which are highly dependent on glutamine metabolism, this compound disrupts a non-canonical pathway essential for redox homeostasis and cell proliferation.[4][5][6][7][8] By inhibiting GOT1, this compound impedes the conversion of aspartate to oxaloacetate in the cytoplasm, a critical step for the generation of NADPH. This disruption of redox balance leads to increased reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis in pancreatic cancer cells.[1]

Comparative Efficacy in Pancreatic Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard-of-care chemotherapeutic agents in various pancreatic cancer cell lines. This data allows for a direct comparison of their cytotoxic effects.

CompoundPANC-1 (IC50 in µM)AsPC-1 (IC50 in µM)SW1990 (IC50 in µM)Normal Cell Line (HPDE6-C7) (IC50 in µM)
This compound 20.5426.8023.41>100
Gemcitabine 0.038 - 153.67>0.1 - 23.91.176-
5-Fluorouracil (5-FU) 4.63 - 26573.080.407-
Oxaliplatin 1.309 (in SW1990)-1.309-
Paclitaxel 0.0073-0.115-

Note: The wide range of IC50 values for some standard chemotherapeutics can be attributed to variations in experimental conditions and the development of drug resistance in different studies.[3][9][10][11][12][13][14][15][16][17][18][19][20]

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by targeting a specific metabolic pathway crucial for pancreatic cancer cell survival. The diagram below illustrates the glutamine metabolism pathway and the point of inhibition by this compound.

GOT1_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_cyto Glutamine Glutamine_mito Glutamine Glutamine_cyto->Glutamine_mito Glutamate_cyto Glutamate Aspartate_cyto Aspartate OAA_cyto Oxaloacetate Aspartate_cyto->OAA_cyto GOT1 Malate_cyto Malate OAA_cyto->Malate_cyto MDH1 Pyruvate_cyto Pyruvate Malate_cyto->Pyruvate_cyto ME1 NADP_cyto NADP+ NADPH_cyto NADPH ROS_cyto ↑ ROS NADP_cyto->NADPH_cyto Apoptosis_cyto Apoptosis ROS_cyto->Apoptosis_cyto Aspulvinone_O This compound Aspulvinone_O->OAA_cyto Inhibits Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito GLS Aspartate_mito Aspartate alpha_KG_mito α-Ketoglutarate Glutamate_mito->alpha_KG_mito GOT2 Aspartate_mito->Aspartate_cyto TCA_Cycle TCA Cycle alpha_KG_mito->TCA_Cycle

Caption: this compound inhibits GOT1, disrupting glutamine metabolism and leading to apoptosis.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to validate the anticancer effects of this compound.

Cell Viability Assay Workflow

Cell_Viability_Workflow start Seed pancreatic cancer cells in 96-well plates treat Treat cells with varying concentrations of this compound and control compounds start->treat incubate Incubate for a specified period (e.g., 24-72 hours) treat->incubate add_reagent Add viability reagent (e.g., MTT, MTS, or resazurin) incubate->add_reagent incubate2 Incubate to allow for colorimetric/fluorometric reaction add_reagent->incubate2 measure Measure absorbance/fluorescence using a plate reader incubate2->measure analyze Analyze data to determine IC50 values measure->analyze end Comparative efficacy determined analyze->end

Caption: Workflow for determining cell viability and IC50 values.

Apoptosis Assay Workflow (Flow Cytometry)

Apoptosis_Workflow start Culture and treat pancreatic cancer cells with this compound harvest Harvest cells by trypsinization start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze stained cells by flow cytometry incubate->analyze end Quantify apoptotic vs. necrotic vs. live cells analyze->end

Caption: Workflow for quantifying apoptosis using flow cytometry.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Pancreatic cancer cells (PANC-1, AsPC-1, SW1990) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a reference compound (e.g., gemcitabine). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[21][22]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

  • Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[23][24][25]

Conclusion

This compound demonstrates significant and selective cytotoxic effects against pancreatic cancer cell lines by inhibiting the GOT1 enzyme in the glutamine metabolism pathway.[1][2][3] Its efficacy, particularly its selectivity for cancer cells over normal cells, presents a promising avenue for the development of novel anticancer therapies for pancreatic cancer. Further in vivo studies and direct comparative investigations with a broader range of standard chemotherapeutic agents are warranted to fully elucidate its therapeutic potential.

References

Aspulvinone O: A Comparative Guide to its Mechanism of Action in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Aspulvinone O, a novel inhibitor of glutamine metabolism, in the context of pancreatic ductal adenocarcinoma (PDAC). Through objective comparisons with other therapeutic alternatives and supported by experimental data, this document serves as a resource for researchers exploring new avenues in cancer therapy.

Abstract

Pancreatic cancer's profound reliance on altered metabolic pathways for survival and proliferation presents a key vulnerability for targeted therapeutic intervention. This compound has emerged as a promising natural compound that selectively inhibits Glutamate-Oxaloacetate Transaminase 1 (GOT1), a critical enzyme in the non-canonical glutamine metabolism pathway essential for PDAC cells. By disrupting this pathway, this compound induces oxidative stress and suppresses tumor growth. This guide details the molecular mechanism of this compound, compares its efficacy with related compounds and alternative metabolic inhibitors, and provides detailed experimental protocols to facilitate further research.

Mechanism of Action: Targeting Glutamine Metabolism

Pancreatic ductal adenocarcinoma cells exhibit a unique metabolic dependency on glutamine to fuel anabolic processes and maintain redox homeostasis.[1][2] Unlike many other cancer types, PDAC cells utilize a non-canonical glutamine metabolism pathway where the enzyme GOT1 plays a pivotal role.[3][4] this compound functions as a direct inhibitor of GOT1.[5][6]

The binding of this compound to GOT1 disrupts the conversion of glutamate and oxaloacetate to α-ketoglutarate and aspartate. This inhibition leads to a cascade of downstream effects:

  • Disruption of Redox Balance: The pathway is crucial for the production of NADPH, which is essential for regenerating reduced glutathione (GSH) and combating oxidative stress. Inhibition of GOT1 by this compound depletes NADPH, leading to an accumulation of reactive oxygen species (ROS).[5][6]

  • Suppression of Cell Proliferation: The increased oxidative stress and disruption of essential metabolic intermediates ultimately inhibit the proliferation of PDAC cells.[5][6]

The direct interaction between this compound and GOT1 has been validated through multiple experimental approaches, including virtual docking, microscale thermophoresis (MST), cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DARTS).[5][6][7]

This compound Mechanism of Action cluster_cell PDAC Cell Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS Aspartate Aspartate Glutamate->Aspartate GOT1 Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate GOT1 Malate Malate Oxaloacetate->Malate MDH1 Pyruvate Pyruvate Malate->Pyruvate ME1 NADPH NADPH Malate->NADPH Proliferation Cell Proliferation Pyruvate->Proliferation GSH GSH (Reduced Glutathione) NADPH->GSH ROS ROS (Reactive Oxygen Species) GSH->ROS Neutralizes Aspulvinone_O This compound GOT1 GOT1 Aspulvinone_O->GOT1 Inhibits

Figure 1: this compound inhibits GOT1, disrupting glutamine metabolism and leading to increased ROS and suppressed cell proliferation in PDAC cells.

Comparative Performance Analysis

The efficacy of this compound as a GOT1 inhibitor has been benchmarked against its structural analog, Aspulvinone H, and other inhibitors targeting glutamine metabolism.

Table 1: In Vitro Performance of this compound and Comparators
CompoundTargetAssayCell Line(s)IC50 / KdReference(s)
This compound GOT1Cell Proliferation (MTT)PANC-120.54 µM[5]
AsPC-126.80 µM[5]
SW199022.16 µM[5]
GOT1Binding Affinity (MST)-Kd = 3.32 ± 1.18 µM (human)[5]
Kd = 5.42 ± 1.36 µM (murine)[5]
Aspulvinone H GOT1Enzyme Inhibition-IC50 = 5.91 ± 0.04 µM[8]
GOT1Binding Affinity (MST)-Kd = 2.14 ± 0.47 µM[8]
CB-839 (Telaglenastat) GLS1Enzyme Inhibition-IC50 = 24 nM[9][10]
PF-06648178 GOT1Enzyme Inhibition--[11]
IACS-6274 GLS1---[12][13]
Table 2: In Vivo Performance of this compound
CompoundAnimal ModelCell LineDosage & AdministrationOutcomeReference(s)
This compound CB-17/scid miceSW1990 (subcutaneous xenograft)2.5 and 5 mg/kg/day, intraperitoneal injection for 14 daysSignificant inhibition of tumor growth and reduction in tumor weight.[5]

Alternative Therapeutic Strategies

Targeting glutamine metabolism is a promising strategy in pancreatic cancer. Besides direct GOT1 inhibitors like this compound, other approaches include:

  • Glutaminase (GLS) Inhibitors: Compounds like CB-839 (Telaglenastat) block an earlier step in glutamine metabolism by inhibiting the conversion of glutamine to glutamate.[4] CB-839 has shown potent anti-proliferative effects in various cancer cell lines and is in clinical trials for several cancers.[9][10][14][15]

  • Other GOT1 Inhibitors: PF-06648178 is another identified small molecule inhibitor of GOT1.[11]

  • GLS1 Inhibitors: IACS-6274 is a GLS1 inhibitor that has shown early signs of anti-tumor activity in clinical trials.[12][13]

These alternative strategies underscore the importance of the glutamine metabolism pathway as a therapeutic target in pancreatic cancer.

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, detailed protocols for the key experiments are provided below.

In Vitro Cell Proliferation (MTT Assay)

This protocol is adapted from studies evaluating the effect of this compound on pancreatic cancer cell lines.[5][16][17][18][19][20][21]

  • Cell Culture:

    • Human pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, SW1990) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The following day, cells are treated with various concentrations of this compound (or other test compounds) for 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

In Vivo Xenograft Study

This protocol is based on the in vivo evaluation of this compound.[5][22]

  • Animal Model:

    • Male CB-17/scid mice (6-8 weeks old) are used.

  • Tumor Implantation:

    • SW1990 human pancreatic cancer cells (3 x 10⁶ cells in 100 µL PBS) are injected subcutaneously into the right flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (approximately 100 mm³), mice are randomized into treatment and control groups.

    • This compound is administered daily via intraperitoneal injection at doses of 2.5 mg/kg and 5 mg/kg for 14 consecutive days. The control group receives vehicle (e.g., saline with 0.5% DMSO).

  • Tumor Measurement:

    • Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (width² x length) / 2.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

Target Engagement Assays

Target_Engagement_Workflow cluster_workflow Target Engagement Workflow start Start mst Microscale Thermophoresis (MST) Quantify binding affinity (Kd) start->mst cetsa Cellular Thermal Shift Assay (CETSA) Confirm target engagement in cells mst->cetsa darts Drug Affinity Responsive Target Stability (DARTS) Validate direct target binding cetsa->darts end End darts->end

Figure 2: A general workflow for validating the engagement of a small molecule inhibitor with its protein target.

4.3.1 Microscale Thermophoresis (MST)

This method quantifies the binding affinity between a small molecule and its target protein in solution.[14][23][24][25][26]

  • Protein Labeling: The target protein (GOT1) is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye).

  • Sample Preparation: A serial dilution of the unlabeled small molecule (this compound) is prepared. Each dilution is mixed with a constant concentration of the labeled GOT1 protein.

  • Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled protein is measured in a Monolith NT.115 instrument (NanoTemper Technologies).

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.

4.3.2 Cellular Thermal Shift Assay (CETSA)

CETSA confirms target engagement within a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[27][28][29][30][31]

  • Cell Treatment: Intact cells are treated with the compound of interest (this compound) or vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Detection: The amount of soluble GOT1 protein remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Analysis: A shift in the melting curve of GOT1 in the presence of this compound indicates target engagement.

4.3.3 Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies the protein target of a small molecule by exploiting the principle that ligand binding can protect a protein from proteolysis.[32][33][34][35][36]

  • Lysate Preparation: Cell lysate containing the target protein is prepared.

  • Compound Incubation: The lysate is incubated with the small molecule (this compound) or a vehicle control.

  • Protease Digestion: A protease (e.g., pronase) is added to the lysates to digest the proteins.

  • Analysis: The samples are analyzed by SDS-PAGE and Western blotting for the target protein (GOT1). A higher amount of intact GOT1 in the this compound-treated sample compared to the control indicates that the compound has bound to and protected GOT1 from degradation.

Conclusion

This compound represents a promising therapeutic lead that effectively targets a metabolic vulnerability in pancreatic ductal adenocarcinoma. Its specific inhibition of GOT1 disrupts the non-canonical glutamine metabolism pathway, leading to increased oxidative stress and suppression of tumor growth both in vitro and in vivo. The comparative data presented in this guide highlight its potency relative to other compounds targeting similar pathways. The detailed experimental protocols provided herein are intended to facilitate further research into this compound and the broader field of metabolic targeting in cancer therapy. Future studies should focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy in combination with other therapeutic agents.

References

A Comparative Analysis of the Bioactivity of Aspulvinone O and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Aspulvinone O, a naturally occurring pulvinone derivative isolated from Aspergillus terreus, has garnered significant attention in the scientific community for its diverse biological activities. This guide provides a comparative analysis of the bioactivity of this compound and its synthetic analogues, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as therapeutic agents. The information presented is supported by experimental data from recent studies, with a focus on their anticancer, antiviral, and enzyme-inhibitory properties.

Quantitative Bioactivity Data

The bioactivity of this compound and its analogues has been evaluated against various molecular targets. The following table summarizes the key quantitative data, primarily half-maximal inhibitory concentration (IC50) values, to facilitate a direct comparison of their potency.

CompoundTargetBioactivity (IC50)Reference
This compound GOT1Potent Inhibitor[1][2][3]
SARS-CoV-2 Mpro12.41 ± 2.40 µM[4][5]
SARS-CoV-2 PLpro21.34 ± 0.94 µM[4][5]
DPPH radicals11.6 µM[6]
Aspulvinone E SARS-CoV-2 Mpro39.93 ± 2.42 µM[4][5]
Analogue 49 SARS-CoV-2 Mpro28.25 ± 2.37 µM[4][5]
Analogue 50 SARS-CoV-2 PLpro17.43 ± 2.60 µM[4][5]
Analogue 51 SARS-CoV-2 PLpro23.05 ± 0.07 µM[4][5]
Aspulvinone V (1) α-glucosidase2.2 µM[7]
Aspulvinone H (4) α-glucosidase4.6 µM[7]

Mechanism of Action: Inhibition of GOT1 in Pancreatic Cancer

This compound has been identified as a potent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme crucial for the metabolic reprogramming of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2][3] By inhibiting GOT1, this compound disrupts glutamine metabolism, leading to increased oxidative stress and suppression of cancer cell proliferation.[1][2] This targeted inhibition highlights its potential as a novel anti-tumor agent for PDAC therapy.[1][2][3]

GOT1_Inhibition_Pathway cluster_cell PDAC Cell cluster_GOT1 GOT1 Catalyzed Reaction Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Aspartate Aspartate Oxaloacetate Oxaloacetate GOT1 GOT1 Glutamate->GOT1 Malate Malate alpha_KG->Malate reductive carboxylation Proliferation Cell Proliferation Aspartate->Proliferation Anabolic Processes Oxaloacetate->Aspartate Oxaloacetate->GOT1 Pyruvate Pyruvate Malate->Pyruvate NADPH NADPH Pyruvate->NADPH Malic Enzyme ROS_Balance ROS Balance NADPH->ROS_Balance ROS_Balance->Proliferation Aspulvinone_O This compound Aspulvinone_O->GOT1 Inhibits GOT1->alpha_KG GOT1->Aspartate

Caption: this compound inhibits GOT1, disrupting glutamine metabolism in PDAC cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and its analogues.

1. GOT1 Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on GOT1 enzyme activity.

  • Methodology: The binding affinity between this compound and the GOT1 protein was assessed using several biophysical techniques.[2][3]

    • Virtual Docking: Computational modeling was used to predict the binding mode of this compound to the active site of GOT1.[2] The analysis suggested hydrophobic interactions with Trp141 and hydrogen bonding with Thr110 and Ser256.[2]

    • Microscale Thermophoresis (MST): This technique was employed to quantify the binding affinity between this compound and purified GOT1 protein in solution.

    • Cellular Thermal Shift Assay (CETSA): CETSA was used to verify the engagement of this compound with GOT1 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

    • Drug Affinity Responsive Target Stability (DARTS): This method was used to confirm the direct binding of this compound to GOT1 by assessing the protease resistance of the target protein upon ligand binding.

2. Anti-SARS-CoV-2 Enzyme Assays

  • Objective: To evaluate the inhibitory activity of this compound and its analogues against SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).

  • Methodology: High-throughput screening and enzyme kinetics assays were performed.[4][5]

    • Enzyme Inhibition Assay: The enzymatic activity of recombinant Mpro and PLpro was measured in the presence of varying concentrations of the test compounds. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

    • Enzyme Kinetics: To understand the mechanism of inhibition (e.g., competitive, uncompetitive), enzyme kinetic studies were conducted by measuring the reaction rates at different substrate and inhibitor concentrations.[5] For example, this compound was found to be a competitive inhibitor of SARS-CoV-2 Mpro.[5]

3. α-Glucosidase Inhibition Assay

  • Objective: To assess the potential of Aspulvinone analogues to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Methodology: The inhibitory effect of the compounds on α-glucosidase was evaluated in vitro.[7]

    • In Vitro Enzyme Assay: The activity of α-glucosidase was measured using a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol released was quantified spectrophotometrically. The IC50 values were calculated from the dose-response curves. Acarbose was used as a positive control.[7]

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of this compound analogues involves a series of steps from initial screening to in-depth mechanistic studies.

Bioactivity_Screening_Workflow Start Start: Library of This compound Analogues HTS High-Throughput Screening (e.g., Enzyme Inhibition Assays) Start->HTS Hit_ID Hit Identification (Compounds with significant activity) HTS->Hit_ID Dose_Response Dose-Response Studies (Determination of IC50/EC50) Hit_ID->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics, Cellular Assays) Dose_Response->Mechanism_Studies In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_Studies->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

Aspulvinone O: A Potent SARS-CoV-2 Mpro Inhibitor in the Landscape of Viral Protease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Promising Natural Product Against Key SARS-CoV-2 Enzymes

The global effort to develop effective antiviral therapies against SARS-CoV-2 has identified the main protease (Mpro) and the papain-like protease (PLpro) as critical targets for drug development. These enzymes are essential for viral replication and the host's immune response evasion. Aspulvinone O, a natural product, has emerged as a significant inhibitor of SARS-CoV-2 Mpro. This guide provides a comparative analysis of this compound's inhibitory activity against Mpro, contextualized with other single-target and dual Mpro/PLpro inhibitors, supported by experimental data and detailed protocols for researchers in virology and drug discovery.

Performance Comparison of SARS-CoV-2 Protease Inhibitors

This compound has demonstrated notable inhibitory activity against SARS-CoV-2 Mpro. However, its activity against PLpro has not been reported, suggesting it may not be a dual inhibitor. In contrast, other compounds, such as the organoselenium drug Ebselen and certain phenothiazine urea derivatives, have been shown to inhibit both Mpro and PLpro. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of other inhibitors against these two key viral proteases.

CompoundTarget(s)Mpro IC50 (µM)PLpro IC50 (µM)Reference(s)
This compound Mpro 9.4 ± 0.6 Not Reported [1][2]
Aspulvinone Analogue 50PLproNot ReportedCompetitive Inhibitor[3]
EbselenMpro & PLpro0.672.36[4]
Cetylpyridinium chlorideMpro & PLpro7.25 ± 0.152.72 ± 0.09[5]
GRL-0617PLproNot Reported~2.0[4]
GC376Mpro0.160Not Reported[6]

SARS-CoV-2 Protease-Mediated Polyprotein Processing and Inhibition

The replication of SARS-CoV-2 is critically dependent on the function of its two viral proteases, Mpro and PLpro. These enzymes are responsible for cleaving the large viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (NSPs) that form the replicase-transcriptase complex (RTC). Mpro cleaves the polyprotein at 11 sites, while PLpro is responsible for three cleavage events. The inhibition of these proteases halts the viral life cycle. Furthermore, PLpro is also involved in dismantling host antiviral responses by removing ubiquitin and ISG15 modifications from host proteins, making it a particularly attractive target.

SARS_CoV_2_Protease_Inhibition cluster_virus SARS-CoV-2 Life Cycle cluster_proteases Viral Proteases cluster_inhibitors Inhibitors cluster_host Host Cell Viral RNA Viral RNA Polyproteins (pp1a, pp1ab) Polyproteins (pp1a, pp1ab) Viral RNA->Polyproteins (pp1a, pp1ab) Translation NSPs Non-Structural Proteins (NSPs) (Replicase-Transcriptase Complex) Polyproteins (pp1a, pp1ab)->NSPs Proteolytic Cleavage Mpro Mpro (3CLpro) Polyproteins (pp1a, pp1ab)->Mpro PLpro PLpro Polyproteins (pp1a, pp1ab)->PLpro Viral Replication Viral Replication NSPs->Viral Replication Mpro->NSPs Cleavage PLpro->NSPs Cleavage Host Antiviral Response Host Antiviral Response PLpro->Host Antiviral Response Suppresses (Deubiquitination/deISGylation) Aspulvinone_O This compound Aspulvinone_O->Mpro Inhibits Dual_Inhibitors Dual Inhibitors (e.g., Ebselen) Dual_Inhibitors->Mpro Inhibits Dual_Inhibitors->PLpro Inhibits

Caption: Inhibition of SARS-CoV-2 Mpro and PLpro by antiviral compounds.

Experimental Workflow for Protease Inhibition Assays

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro and PLpro using a fluorescence-based assay.

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compound (e.g., this compound) Incubation Incubate enzyme with test compound or DMSO (control) Compound_Prep->Incubation Enzyme_Prep Prepare recombinant Mpro or PLpro enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare fluorescent substrate solution Reaction_Start Initiate reaction by adding fluorescent substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure fluorescence intensity over time Reaction_Start->Measurement Rate_Calculation Calculate initial reaction rates Measurement->Rate_Calculation Dose_Response Plot % inhibition vs. compound concentration Rate_Calculation->Dose_Response IC50_Determination Determine IC50 value from the dose-response curve Dose_Response->IC50_Determination

Caption: Workflow for in vitro protease inhibition assay.

Detailed Experimental Protocols

The following are detailed protocols for in vitro fluorescence-based inhibition assays for SARS-CoV-2 Mpro and PLpro. These protocols are based on commonly used methodologies in the field.

SARS-CoV-2 Mpro Inhibition Assay Protocol

This protocol utilizes a fluorescence resonance energy transfer (FRET) substrate for the detection of Mpro activity.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Mpro FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., GC376)

  • DMSO (negative control)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • In a 384-well plate, add 0.5 µL of the diluted test compound, positive control, or DMSO to the appropriate wells.

  • Add 10 µL of Mpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the Mpro FRET substrate (final concentration ~20 µM).

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocity for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

SARS-CoV-2 PLpro Inhibition Assay Protocol

This protocol uses a ubiquitin-rhodamine110 substrate to measure PLpro deubiquitinase activity.

Materials:

  • Recombinant SARS-CoV-2 PLpro

  • Ubiquitin-Rhodamine110 substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT

  • Test compound dissolved in DMSO

  • Positive control inhibitor (e.g., GRL-0617)

  • DMSO (negative control)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Add 0.5 µL of the diluted test compound, positive control, or DMSO to the wells of a 384-well plate.

  • Add 10 µL of PLpro enzyme solution (final concentration ~25 nM) to each well and incubate for 30 minutes at room temperature.

  • Start the reaction by adding 10 µL of Ubiquitin-Rhodamine110 substrate (final concentration ~100 nM).

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 90 seconds for 20 minutes at 37°C.

  • Determine the initial reaction velocity for each well from the linear portion of the progress curves.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration and calculate the IC50 value.

This guide provides a framework for understanding the inhibitory potential of this compound against SARS-CoV-2 Mpro and situates its performance within the broader context of single and dual-target protease inhibitors. The provided protocols offer a starting point for researchers to conduct their own comparative studies and contribute to the development of novel antiviral therapies.

References

Structure-Activity Relationship of Aspulvinone O Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Aspulvinones are a class of natural products, primarily isolated from fungi such as Aspergillus terreus, characterized by a tetronic acid ring and two substituted aromatic rings.[1] These compounds have garnered significant interest in the scientific community due to their wide array of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antiviral effects.[1][2][3] Aspulvinone O, in particular, has been identified as a potent inhibitor of glutaminase (GOT1) with potential applications in cancer therapy, and it has also shown promising activity against SARS-CoV-2 enzymes.[1][4] This guide provides a comparative analysis of this compound and its derivatives, focusing on their structure-activity relationships (SAR) with supporting experimental data.

Quantitative Data on Biological Activities

The biological activities of this compound and its derivatives have been evaluated against various targets. The following tables summarize the inhibitory concentrations (IC50) of these compounds against key enzymes, providing a basis for comparing their potency.

Table 1: Anti-SARS-CoV-2 Activity of Aspulvinone Derivatives

CompoundR1R2R3R4Target EnzymeIC50 (µM)
This compound HHHHMpro12.41 ± 2.40[1][5]
PLpro21.34 ± 0.94[1][5]
Aspulvinone E HPrenylHHMpro39.93 ± 2.42[1][5]
Derivative 49 OMeHOMeHMpro28.25 ± 2.37[1][5]
Derivative 50 OMeHHOMePLpro17.43 ± 2.60[1][5]
Derivative 51 HHOMeHPLpro23.05 ± 0.07[1][5]

Table 2: α-Glucosidase Inhibitory Activity of Aspulvinone Derivatives

CompoundIC50 (µM)
Aspulvinone V (1) 2.2
Aspulvinone H (4) 4.6
Acarbose (Positive Control) 213.5
(Data extracted from a study on aspulvinones from Aspergillus terreus ASM-1)[2]

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that influence the biological activity of this compound derivatives.

  • Anti-SARS-CoV-2 Activity : this compound demonstrates dual inhibitory activity against both SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).[1][5] The introduction of a prenyl group at the R2 position (Aspulvinone E) reduces the activity against Mpro.[1][5] Methoxy substitutions on the aromatic rings also modulate the activity and selectivity. For instance, derivative 50 with methoxy groups at R1 and R4 shows the most potent inhibition of PLpro.[1][5]

  • α-Glucosidase Inhibitory Activity : While specific data for this compound was not provided in the context of this activity, related derivatives like Aspulvinone V and H show potent inhibition of α-glucosidase, significantly stronger than the positive control, acarbose.[2] This suggests that the aspulvinone scaffold is a promising starting point for developing α-glucosidase inhibitors.[2]

Experimental Protocols

High-Throughput Screening for SARS-CoV-2 Mpro and PLpro Inhibition [1][5] The inhibitory activities of the aspulvinone derivatives were assessed using high-throughput screening assays. The enzymes (Mpro or PLpro) were incubated with the test compounds at various concentrations. The enzymatic reaction was initiated by adding a fluorogenic substrate. The fluorescence intensity was measured over time to determine the reaction rate. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves.

α-Glucosidase Inhibitory Assay [2] The α-glucosidase inhibitory activity was determined by pre-incubating the enzyme with the aspulvinone derivatives for a specific duration. The reaction was then started by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol released was measured spectrophotometrically at 405 nm. Acarbose was used as a positive control. The IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Below are diagrams illustrating the structure-activity relationships, the experimental workflow for evaluating the compounds, and the signaling pathway affected by this compound.

SAR_Aspulvinone_O cluster_core Aspulvinone Core Structure cluster_derivatives Derivatives and Activity cluster_targets Biological Targets & Activity core core AspO This compound R1=H, R2=H, R3=H, R4=H Mpro Mpro AspO->Mpro IC50=12.41 µM PLpro PLpro AspO->PLpro IC50=21.34 µM AspE Aspulvinone E R1=H, R2=Prenyl, R3=H, R4=H AspE->Mpro IC50=39.93 µM (Lower Activity) D49 Derivative 49 R1=OMe, R2=H, R3=OMe, R4=H D49->Mpro IC50=28.25 µM (Lower Activity) D50 Derivative 50 R1=OMe, R2=H, R3=H, R4=OMe D50->PLpro IC50=17.43 µM (Higher Activity) D51 Derivative 51 R1=H, R2=H, R3=OMe, R4=H D51->PLpro IC50=23.05 µM AlphaGlucosidase α-Glucosidase Experimental_Workflow cluster_synthesis Compound Preparation cluster_testing Biological Evaluation cluster_analysis Data Analysis Isolation Isolation from Aspergillus terreus Screening High-Throughput Screening Isolation->Screening Synthesis Chemical Synthesis of Analogues Synthesis->Screening EnzymeAssay Enzyme Inhibition Assays (Mpro, PLpro, α-Glucosidase) Screening->EnzymeAssay IC50 IC50 Determination EnzymeAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR GOT1_Signaling_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AlphaKG α-Ketoglutarate Glutamate->AlphaKG GOT1 TCA TCA Cycle (Energy Production) AlphaKG->TCA GOT1 GOT1 (Glutamic-Oxaloacetic Transaminase 1) AspO This compound AspO->GOT1 Inhibition

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Aspulvinone O

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Aspulvinone O must adhere to stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the well-being of your laboratory and the broader ecosystem.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste. The primary directive for its disposal is to use an approved waste disposal plant[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety goggles with side-shields[1]
Hand Protection Protective gloves[1]
Skin and Body Impervious clothing[1]
Respiratory Suitable respirator[1]

Data sourced from the this compound Safety Data Sheet[1]

In the event of an accidental spill, evacuate personnel to a safe area and ensure adequate ventilation[1]. Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders[1]. Decontaminate surfaces and equipment by scrubbing with alcohol and dispose of the contaminated material as hazardous waste[1].

Step-by-Step Disposal Protocol for this compound

This protocol synthesizes information from the this compound Safety Data Sheet and general chemical waste disposal guidelines.

  • Segregation and Collection:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), as hazardous chemical waste.

    • Collect this waste in a designated, compatible, and clearly labeled hazardous waste container. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue[2]. The container must be in good condition with no leaks[3].

    • Do not mix this compound waste with other incompatible chemical waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Labeling the Waste Container:

    • Immediately label the hazardous waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[2][4].

    • The label must include the following information:

      • The words "Hazardous Waste"[2].

      • The full chemical name: "this compound"[2]. For mixtures, list all constituents and their approximate percentages. Do not use abbreviations or chemical formulas[2].

      • The quantity of waste in the container.

      • The date of waste generation[2].

      • The location of origin (e.g., building and room number)[2].

      • The name and contact information of the Principal Investigator[2].

      • Check marks for the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment)[2].

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory where the waste was generated[5].

    • Ensure the storage area is cool and well-ventilated[1].

    • Store the container with secondary containment to prevent spills[4].

    • Keep the container tightly sealed except when adding waste[3].

  • Arranging for Disposal:

    • Once the container is full or you are ready to dispose of it, contact your institution's EHS or Hazardous Waste Program to arrange for pickup[2][4].

    • You may need to submit a completed Hazardous Waste Information Form[2].

    • Do not transport the hazardous waste yourself[4]. Trained EHS personnel will collect the waste for transport to a licensed hazardous waste disposal facility[2][4].

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as alcohol) that can remove the residue[3][4].

    • Collect the rinsate (the solvent from rinsing) and dispose of it as hazardous waste along with other this compound waste[3][4].

    • After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove the original label[4][5]. Check with your local EHS for specific institutional policies.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Aspulvinone_O_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal start Generate this compound Waste ppe Don Appropriate PPE start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label_container Label Container with Hazardous Waste Tag collect->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposed by Approved Waste Plant contact_ehs->end

This compound Disposal Workflow

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistics for Handling Aspulvinone O

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for Aspulvinone O, a natural inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1][2]

Hazard Identification and Safety Data

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] All personnel must be thoroughly familiar with the associated hazards before handling this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Oral Toxicity (Category 4)H302: Harmful if swallowedP264, P270, P301 + P312, P330, P501
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP273, P391
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273, P391

Note: This product contains no substances with established occupational exposure limit values.[3]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to PPE guidelines is mandatory to minimize exposure.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Protective gloves (e.g., Nitrile)Prevents skin contact.
Body Protection Impervious clothing, such as a laboratory coatProtects skin from accidental spills.
Respiratory Protection Suitable respiratorRequired when engineering controls are insufficient to prevent inhalation, especially when handling the powder form.

Experimental Protocol: Safe Handling and Operational Plan

The following step-by-step guide ensures the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye wash station are accessible and operational.[3]

  • All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area with an appropriate exhaust ventilation system, such as a chemical fume hood.[3] This minimizes the risk of aerosol formation and inhalation.[3]

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don all required PPE in the following order:

    • Impervious clothing (lab coat).

    • Respirator (if required).

    • Safety goggles with side-shields.

    • Protective gloves.

3. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and inhalation of dust or aerosols.[3]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[3]

  • Keep the container tightly sealed when not in use.[3]

4. Storage:

  • Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]

  • Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]

5. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[3]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.[3]

  • Inhalation: Relocate to an area with fresh air immediately.[3]

  • Ingestion: If swallowed, call a POISON CENTER or doctor immediately if you feel unwell.[3] Rinse the mouth with water.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm.

1. Waste Collection:

  • Collect all waste materials, including unused compounds and contaminated consumables (e.g., gloves, weighing papers, pipette tips), in a designated and properly labeled hazardous waste container.

  • Avoid mixing with other waste streams.

2. Disposal Procedure:

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

  • Prevent the release of this compound into the environment, including drains, water courses, or the soil.[3]

  • Collect any spillage to prevent environmental contamination.[3]

Diagrammatic Representation of the Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Prepare Handling Area (Fume Hood) don_ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe handle_compound Handle this compound (Avoid Contact and Inhalation) don_ppe->handle_compound storage Store Properly (-20°C Powder / -80°C in Solvent) handle_compound->storage collect_waste Collect Contaminated Waste handle_compound->collect_waste exposure In Case of Exposure handle_compound->exposure dispose_waste Dispose via Approved Waste Facility collect_waste->dispose_waste first_aid Follow First Aid Measures (Eye Wash, Shower, Fresh Air) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.